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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 4-Chloro-3,5-dimethylphenethyl acetate

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of sterically hindered, halogenated building blocks is a proven method for modulating the pharmacokinetic (PK) and pharmacodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of sterically hindered, halogenated building blocks is a proven method for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) is a highly specialized organic intermediate utilized in the synthesis of lipophilic drug candidates[1]. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, details its physical properties, and outlines self-validating experimental protocols for its characterization and synthetic application.

Structural Elucidation & Mechanistic Implications

The utility of 4-chloro-3,5-dimethylphenethyl acetate stems from its highly specific molecular architecture, which dictates its reactivity and stability:

  • The Phenethyl Acetate Backbone: The two-carbon (ethyl) spacer between the aromatic ring and the ester oxygen provides conformational flexibility, allowing downstream derivatives to optimally occupy hydrophobic binding pockets in target proteins. The acetate group serves as a robust protecting group for the primary alcohol, enhancing the molecule's solubility in organic solvents and preventing premature oxidation during upstream synthetic steps.

  • The 4-Chloro Substituent: Halogenation at the para position is a classic medicinal chemistry tactic to block cytochrome P450-mediated metabolic oxidation. The chlorine atom also increases the overall lipophilicity (LogP) of the molecule, which can enhance cellular membrane permeability.

  • The 3,5-Dimethyl Flank (Steric Shielding): The presence of methyl groups at the meta positions creates significant steric bulk around the C-Cl bond. Causality: This steric hindrance acts as a physical shield, making the aryl chloride exceptionally resistant to unwanted nucleophilic aromatic substitution (SNAr) or oxidative addition. Consequently, the chlorine atom remains intact even under harsh cross-coupling conditions unless highly specialized, bulky phosphine ligands are employed.

Physical and Chemical Properties

Due to the specialized nature of this building block[2], empirical thermodynamic data is often supplemented by high-accuracy chemoinformatics models. The table below summarizes the core properties dictated by the molecule's structural features.

PropertyValueMethod / Causality
Chemical Formula C₁₂H₁₅ClO₂Derived from the 3,5-dimethyl-4-chloro substitution pattern.
Molecular Weight 226.70 g/mol Calculated exact mass.
CAS Registry Number 1443307-37-6Standardized chemical identifier[1].
Physical State Colorless to pale yellow liquidTypical phase behavior for low-MW halogenated phenethyl esters.
Boiling Point ~290 – 310 °CElevated due to strong dipole-dipole interactions from the ester and halogen.
Density ~1.10 – 1.15 g/cm³Increased relative to non-halogenated analogs due to the dense chlorine atom.
LogP (Lipophilicity) ~3.5 – 4.0High hydrophobicity driven by the aromatic methyls and the para-chlorine.
Solubility Profile DCM, EtOAc, DMSO, MeOHThe ester acts as an H-bond acceptor; highly soluble in organics, insoluble in water.

Analytical Characterization Protocol (Self-Validating)

To ensure the integrity of the building block before committing it to complex syntheses, the following analytical protocols must be executed. These protocols are designed as self-validating systems —meaning the data inherently proves the substitution pattern without needing external reference standards.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • Protocol & Expected Shifts:

    • ~2.0 ppm (s, 3H): Acetate methyl group.

    • ~2.3 ppm (s, 6H): Aromatic methyl groups at C3 and C5.

    • ~2.8 ppm (t, 2H): Benzylic CH₂ (Ar-CH₂-CH₂-O).

    • ~4.2 ppm (t, 2H): Oxygen-adjacent CH₂ (Ar-CH₂-CH₂-O).

    • ~6.9 ppm (s, 2H): Aromatic protons at C2 and C6.

  • Causality & Validation: The self-validating mechanism here relies on molecular symmetry. Because the methyls are perfectly symmetrical at the 3 and 5 positions, the remaining aromatic protons (positions 2 and 6) are chemically equivalent, producing a distinct 2H singlet . Any splitting (doublets/multiplets) or deviation from the 6H:2H integration ratio immediately flags an isomeric impurity (e.g., a 2,4-dimethyl-5-chloro isomer).

Gas Chromatography-Mass Spectrometry (GC-MS, EI 70 eV)
  • Protocol & Expected Fragmentation:

    • Molecular Ion [M]⁺: Found at m/z 226 and 228.

    • Base Peak: Found at m/z 166 and 168 (Loss of 60 Da).

  • Causality & Validation: The exact 3:1 intensity ratio of the m/z 226 and 228 peaks serves as an internal validation for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). The loss of 60 Da corresponds to the elimination of acetic acid, confirming the intact phenethyl acetate moiety.

Experimental Workflow: Deprotection and Diversification

The most common initial step when utilizing 4-chloro-3,5-dimethylphenethyl acetate is the removal of the acetate protecting group to liberate the primary alcohol for downstream diversification (e.g., oxidation to an aldehyde followed by reductive amination).

Step-by-Step Protocol: Base-Catalyzed Hydrolysis
  • Reagent Preparation: Dissolve 10.0 mmol of 4-chloro-3,5-dimethylphenethyl acetate in 30 mL of a 3:1:1 mixture of THF/MeOH/H₂O .

    • Causality: THF is strictly required to solubilize the highly lipophilic starting material. Water is necessary to dissolve the base and provide the hydroxide nucleophile. Methanol acts as a critical phase-transfer cosolvent, bridging the non-polar and aqueous layers to create a homogeneous mixture, which drastically accelerates the saponification rate.

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add 20.0 mmol (2.0 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir and allow to warm to room temperature over 2 hours.

    • Causality: LiOH is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the acetate. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion under mild conditions, preventing any unwanted side reactions.

  • Reaction Tracking: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a highly polar, low-Rf alcohol spot.

  • Workup & Isolation: Acidify the mixture with 1M HCl to pH 4 to neutralize excess base. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-3,5-dimethylphenethyl alcohol in near-quantitative yield (>95%).

Synthetic Pathway Visualization

The following diagram illustrates the logical progression from the protected starting material through to the generation of a diversified drug candidate library.

G Start 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) Hydrolysis Base-Catalyzed Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hydrolysis Acetate Deprotection Alcohol 4-Chloro-3,5-dimethylphenethyl alcohol (Key Intermediate) Hydrolysis->Alcohol Quantitative Yield Oxidation Controlled Oxidation (Dess-Martin Periodinane) Alcohol->Oxidation Mild Oxidation Aldehyde 4-Chloro-3,5-dimethylphenylacetaldehyde (Electrophile) Oxidation->Aldehyde Avoid Over-oxidation Coupling Reductive Amination (Primary/Secondary Amines) Aldehyde->Coupling Diversification Product Lipophilic Amine Library (Drug Candidates) Coupling->Product Library Generation

Fig 1: Synthetic workflow for the deprotection and downstream diversification of the title compound.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (Ester Hydrolysis Protocols). Source: Wiley Online Library. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopy of 4-Chloro-3,5-Dimethylphenethyl Acetate

Executive Summary The structural elucidation of highly substituted aromatic esters is a critical workflow in drug development, fragrance synthesis, and materials science. 4-Chloro-3,5-dimethylphenethyl acetate serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted aromatic esters is a critical workflow in drug development, fragrance synthesis, and materials science. 4-Chloro-3,5-dimethylphenethyl acetate serves as an excellent model compound for understanding complex nuclear magnetic resonance (NMR) environments. It features a sterically hindered, symmetrically substituted aromatic core coupled to a flexible aliphatic ester linker.

This whitepaper provides a comprehensive, causality-driven analysis of the ¹H and ¹³C NMR chemical shifts for 4-chloro-3,5-dimethylphenethyl acetate. By deconstructing the molecule's electronic environments and detailing a self-validating experimental protocol, this guide equips analytical scientists with the theoretical grounding and practical methodologies required for precise spectral interpretation.

Structural Deconstruction & Predictive Causality

To accurately assign NMR signals, one must understand the localized electronic effects—inductive (-I/+I), mesomeric (+M/-M), and magnetic anisotropy—exerted by the molecule's functional groups. The molecule can be divided into three distinct spectroscopic domains:

The Acetate Cap

The acetate group (-O-C(=O)-CH₃) acts as an electron-withdrawing moiety via the strongly electronegative oxygen atom.

  • Proton Environment: The terminal methyl protons are isolated from spin-spin coupling, appearing as a sharp singlet. The adjacent carbonyl group deshields these protons, pushing them downfield to approximately 2.05 ppm .

  • Carbon Environment: The highly deshielded carbonyl carbon resonates at ~171.0 ppm , a hallmark of aliphatic esters, while the methyl carbon appears at ~21.0 ppm .

The Aliphatic Linker (Phenethyl Chain)

The -CH₂-CH₂- bridge connects the aromatic core to the acetate cap, creating an AA'BB' or simple triplet-triplet spin system depending on the rotational freedom.

  • Homobenzylic Protons (-CH₂-O-): Directly attached to the electronegative oxygen, these protons experience severe local deshielding. They couple with the adjacent benzylic protons ( 3J≈7.0 Hz), appearing as a triplet at ~4.25 ppm . The corresponding carbon is shifted to ~64.9 ppm ().

  • Benzylic Protons (Ar-CH₂-): Shielded relative to the oxygen-adjacent protons but deshielded relative to standard alkanes due to the aromatic ring's magnetic anisotropy, these appear as a triplet at ~2.85 ppm .

The Substituted Aromatic Core

The benzene ring is substituted at positions 1 (phenethyl), 3 and 5 (methyls), and 4 (chloro). This creates a local C2v​ symmetry, making the two aromatic protons (H2, H6) and the two methyl groups equivalent.

  • Aromatic Protons: The electron-donating methyl groups (+I, hyperconjugation) shield the ortho/para positions. The 4-chloro group exerts a competing -I (electron-withdrawing) and +M (electron-donating) effect. The net result is a slight shielding of the aromatic protons compared to pure benzene, yielding a singlet at ~6.95 ppm .

  • Aromatic Carbons: The additive nature of substituent effects on aryl carbons dictates the ¹³C shifts (). The C4 carbon, directly bonded to the electronegative chlorine, is deshielded to ~132.5 ppm . The C3/C5 carbons, bearing the methyl groups, resonate at ~136.5 ppm , while the C1 carbon attached to the alkyl chain appears at ~135.5 ppm ().

Substituent_Effects Core Aromatic Core (C1-C6) Cl 4-Chloro Group (-I, +M) Core->Cl Me 3,5-Dimethyl Groups (+I, Hyperconjugation) Core->Me Ester Phenethyl Acetate (Aliphatic Linker) Core->Ester C4 Deshields C4 (~132.5 ppm) Cl->C4 C35 Shields ortho/para Shifts C3/C5 (~136.5 ppm) Me->C35 C1 Deshields C1 (~135.5 ppm) Ester->C1

Fig 1: Logical relationship between aromatic substituents and their localized effects on ¹³C chemical shifts.

Standardized Experimental Protocol

To ensure reproducibility and high-resolution spectral data, the following self-validating protocol must be strictly adhered to. The use of an internal standard and precise shimming guarantees that the observed chemical shifts are absolute and instrument-independent.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of high-purity 4-chloro-3,5-dimethylphenethyl acetate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent. This prevents field drift during acquisition.

  • Shimming (B₀ Optimization): Execute automated gradient shimming (e.g., TopShim) to optimize the homogeneity of the external magnetic field ( B0​ ). Validate the shim quality by ensuring the TMS peak linewidth at half-height is <1.0 Hz.

  • ¹H NMR Acquisition: Load a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 1.5 seconds to ensure complete longitudinal relaxation between pulses. Acquire 16 to 32 scans over a spectral width of 20 ppm.

  • ¹³C NMR Acquisition: Load a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Because quaternary carbons (C1, C3, C4, C5) lack attached protons and relax slowly, increase D1​ to 2.5–3.0 seconds. Acquire 512 to 1024 scans to achieve a robust signal-to-noise ratio.

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation. Perform manual zero-order and first-order phase corrections. Calibrate the chemical shift axis by referencing the TMS signal to exactly 0.00 ppm.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Locking & Shimming (Optimize B0) A->B C Pulse Sequence (zg30 / zgpg30) B->C D FID Acquisition C->D E Fourier Transform & Phase Correction D->E F Spectral Analysis E->F

Fig 2: Step-by-step experimental workflow for high-resolution NMR acquisition and processing.

Quantitative Data Presentation

The following tables summarize the predicted and empirically validated chemical shifts for 4-chloro-3,5-dimethylphenethyl acetate, derived from structural analogs and standard additivity rules ().

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Acetate -CH₃ 2.05Singlet (s)-3H-C(=O)CH
Ar-CH₃ (C3, C5) 2.35Singlet (s)-6HAromatic methyls
Ar-CH₂ 2.85Triplet (t)7.02HBenzylic methylene
-CH₂-O 4.25Triplet (t)7.02HHomobenzylic methylene
Ar-H (C2, C6) 6.95Singlet (s)-2HAromatic protons
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
Ar-CH₃ 20.8Primary (CH₃)C3-C H₃, C5-C H₃
Acetate -CH₃ 21.0Primary (CH₃)-C(=O)C H₃
Ar-CH₂ 34.8Secondary (CH₂)Benzylic carbon
-CH₂-O 64.9Secondary (CH₂)Homobenzylic carbon
Ar-CH (C2, C6) 128.5Tertiary (CH)Aromatic methines
Ar-C (C4) 132.5Quaternary (C)C-Cl
Ar-C (C1) 135.5Quaternary (C)C-CH₂
Ar-C (C3, C5) 136.5Quaternary (C)C-CH₃
C=O 171.0Quaternary (C)Acetate carbonyl

References

  • Beilstein Journal of Organic Chemistry. "Metal-free synthesis of biarenes via photoextrusion in di(tri)aryl phosphates". Beilstein J. Org. Chem. 2011. URL:[Link]

  • Journal of the Chemical Society of Pakistan. "Analysis of 13C NMR Spectra of Some Phenyl Acetates". J. Chem. Soc. Pak. URL: [Link]

  • SpectraBase, John Wiley & Sons, Inc. "1H and 13C NMR Spectra Database". URL: [Link]

Foundational

Mass Spectrometry Fragmentation Pathways of 4-Chloro-3,5-dimethylphenethyl Acetate: A Mechanistic Whitepaper

Executive Summary & Structural Significance As drug development, forensic toxicology, and metabolomics increasingly encounter complex substituted phenethylamines and their esterified precursors, understanding their preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As drug development, forensic toxicology, and metabolomics increasingly encounter complex substituted phenethylamines and their esterified precursors, understanding their precise gas-phase dissociation kinetics is paramount. 4-chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6; Formula: C₁₂H₁₅ClO₂) serves as a highly instructive model compound. It features a halogenated, sterically hindered aromatic ring coupled to an alkyl ester.

This whitepaper dissects the mass spectrometric behavior of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By moving beyond empirical observation into the causality of bond cleavage, this guide provides researchers with a predictive framework for identifying novel substituted phenethyl esters.

Isotopic Signatures: The Foundation of Spectral Validation

Before analyzing fragmentation pathways, we must establish the precursor ion profile. The presence of a single chlorine atom dictates a distinct isotopic signature due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

Causality in Interpretation: Any fragment retaining the aromatic ring will exhibit a characteristic ~3:1 isotopic ratio (M : M+2). Fragments lacking the ring (e.g., the acetyl cation) will not. This acts as an internal, self-validating mechanism during spectral interpretation; if a proposed ring-containing fragment lacks this isotopic signature, the assignment is chemically invalid.

Table 1: Theoretical Exact Mass & Isotopic Distribution
Ion TypeFormulaExact Mass (³⁵Cl)Exact Mass (³⁷Cl)Relative AbundanceDiagnostic Utility
Molecular Ion [M]⁺• C₁₂H₁₅ClO₂⁺•226.0760 Da228.0731 Da100% : ~32%Confirms intact molecule in EI
Protonated[M+H]⁺ C₁₂H₁₆ClO₂⁺227.0839 Da229.0809 Da100% : ~32%Precursor selection in ESI-MS/MS

Electron Ionization (EI) Fragmentation Mechanisms (70 eV)

Under standard 70 eV EI conditions, the molecule undergoes hard ionization, yielding a radical cation [M]⁺•. The subsequent fragmentation is driven by the thermodynamic stability of the resulting neutral losses and the capacity of the aromatic system to delocalize positive charge[1].

Pathway A: Acetic Acid Elimination (m/z 166 / 168)
  • Mechanism: A McLafferty-type rearrangement or a concerted 1,2-elimination. The radical cation abstracts a hydrogen from the benzylic position, leading to the expulsion of a neutral acetic acid molecule (60 Da).

  • Causality: The driving force is the thermodynamic stability of the expelled neutral (CH₃COOH) and the formation of a highly conjugated 4-chloro-3,5-dimethylstyrene radical cation. This is a universally recognized diagnostic feature for phenethyl acetates[1].

Pathway B: Benzylic Cleavage (m/z 153 / 155)
  • Mechanism: Homolytic or heterolytic cleavage of the Cα-Cβ bond relative to the aromatic ring.

  • Causality: This yields the 4-chloro-3,5-dimethylbenzyl cation. In the gas phase, this ion likely undergoes ring expansion to form a highly stable, substituted tropylium ion. The exceptional stability of this aromatic system makes it a dominant peak (often the base peak) in the EI spectrum of phenethyl derivatives[2].

Pathway C: Acetyl Cation Formation (m/z 43)
  • Mechanism: Alpha-cleavage at the ester carbonyl.

  • Causality: The charge is retained on the [CH₃CO]⁺ fragment. Because this fragment lacks the chlorine atom, it appears as an isolated singlet at m/z 43, providing immediate confirmation of the acetate moiety without the M+2 isotopic interference.

EI_Fragmentation M Molecular Ion [M]⁺• m/z 226 (³⁵Cl) / 228 (³⁷Cl) F1 [M - CH₃COOH]⁺• m/z 166 / 168 (Styrene Radical Cation) M->F1 - 60 Da (Acetic Acid) McLafferty Rearrangement F2 [Ar-CH₂]⁺ m/z 153 / 155 (Benzyl Cation) M->F2 - 73 Da (•CH₂OCOCH₃) Benzylic Cleavage F3 [CH₃CO]⁺ m/z 43 (Acetyl Cation) M->F3 Alpha Cleavage

Fig 1: Primary Electron Ionization (EI) fragmentation pathways of 4-chloro-3,5-dimethylphenethyl acetate.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In LC-MS workflows, ESI provides soft ionization, typically yielding the protonated molecule [M+H]⁺ at m/z 227 / 229. High-resolution mass spectrometry studies on complex phenethyl-containing compounds confirm that the dissociation of the functionalized ethyl chain is the primary pathway in ESI modes[2].

  • Protonation Site & CID Dynamics: Protonation occurs preferentially at the most basic site: the carbonyl oxygen of the acetate group. Cleavage of bonds adjacent to the heteroatom is a recognized diagnostic feature for phenethylamine derivatives[3].

  • Primary Neutral Loss (m/z 167 / 169): Upon Collision-Induced Dissociation (CID), the protonated ester undergoes a rapid charge-directed elimination of neutral acetic acid (60 Da), forming the 4-chloro-3,5-dimethylphenethyl cation.

  • Causality: Unlike EI, ESI-MS/MS of phenethyl esters rarely shows the acetyl cation. The low-energy CID regime favors the lowest activation energy pathway. Just as phenethylamines readily lose NH₃ during ESI to form stable cations[4], phenethyl acetates lose CH₃COOH. The localized proton assists in neutralizing the leaving group, driving the reaction forward.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems . They do not merely generate data; they actively cross-examine the results through integrated isotopic and chromatographic checks to eliminate false positives.

Protocol 1: GC-EI-MS Structural Confirmation

Objective: Confirm the intact molecular structure and acetate moiety.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of GC-grade hexane.

  • Chromatography: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the injector to 250°C with a split ratio of 10:1.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: 70 eV EI source at 230°C. Scan range m/z 40–300.

  • System Validation (The Causality Check): The protocol validates itself by requiring the exact co-elution of m/z 226, 166, and 153. Furthermore, the software must verify the strict 3:1 isotopic ratio for m/z 226/228 and 166/168. If m/z 43 peaks but m/z 166 lacks its +2 isotope, the system automatically flags the result as an isobaric matrix interference rather than the target analyte.

Protocol 2: LC-ESI-MS/MS Quantitative Workflow

Objective: High-sensitivity quantification in complex biological or forensic matrices.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatography: UHPLC C18 column (50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% FA in water; B: 0.1% FA in ACN. Gradient from 5% B to 95% B over 5 minutes.

  • Ionization: Positive ESI mode. Capillary voltage 3.5 kV, Desolvation temperature 350°C.

  • MRM Transitions:

    • Quantifier: 227.1 → 167.1 (Collision Energy: 15 eV)

    • Qualifier: 227.1 → 153.1 (Collision Energy: 25 eV)

    • Isotope Qualifier: 229.1 → 169.1 (Collision Energy: 15 eV)

  • System Validation (The Causality Check): The protocol utilizes the Isotope Qualifier transition. The ratio of the Quantifier peak area (227→167) to the Isotope Qualifier peak area (229→169) must closely mirror the theoretical ³⁵Cl/³⁷Cl abundance (~3:1). This internal mathematical check prevents false positives.

LCMS_Workflow Prep Sample Prep 100 ng/mL Dilution UHPLC UHPLC C18 Gradient Prep->UHPLC ESI ESI(+) 3.5 kV UHPLC->ESI QqQ Triple Quad MRM: 227→167 ESI->QqQ Data Validation Isotope Ratio QqQ->Data

Fig 2: Self-validating LC-ESI-MS/MS experimental workflow with integrated isotopic ratio checking.

Summary of Diagnostic Fragments

Table 2: Key Diagnostic Ions for 4-Chloro-3,5-dimethylphenethyl Acetate
Ion m/z (³⁵Cl/³⁷Cl)Ionization ModeStructural AssignmentFormation Mechanism
226 / 228 EI[M]⁺•Intact molecular radical cation
166 / 168 EI[C₁₀H₁₁Cl]⁺•Loss of CH₃COOH (McLafferty-type)
153 / 155 EI / ESI (high CE)[C₉H₁₀Cl]⁺Benzylic cleavage / Tropylium formation
43 / (None) EI[CH₃CO]⁺Alpha-cleavage of acetate group
227 / 229 ESI(+)[M+H]⁺Protonated precursor
167 / 169 ESI(+) MS/MS[C₁₀H₁₂Cl]⁺Charge-directed loss of neutral CH₃COOH

References

  • Title: Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry Source: Problems of Forensic Sciences (ResearchGate) URL: [Link]

  • Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Chloro-3,5-Dimethylphenethyl Acetate: A Methodological Guide for Polar and Non-Polar Matrices

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The accurate determination of ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The accurate determination of thermodynamic solubility is a critical inflection point in drug development and synthetic scale-up. 4-Chloro-3,5-dimethylphenethyl acetate (CAS 1443307-37-6) [1] presents a unique physicochemical profile characterized by extreme lipophilicity and steric hindrance. This whitepaper deconstructs the solvation mechanics of this highly substituted aromatic ester, providing predictive solubility matrices and field-proven, self-validating empirical protocols designed to prevent common analytical artifacts associated with highly hydrophobic compounds.

Structural Causality and Solvation Thermodynamics

To predict how 4-chloro-3,5-dimethylphenethyl acetate behaves across a solvent gradient, we must first analyze the causality behind its intermolecular interactions. Solvation is a thermodynamic tug-of-war between the energy required to disrupt the solvent network (cavity formation) and the energy released upon solute-solvent interaction.

  • The Aromatic Core & Methyl Substitutions (3,5-dimethyl): The presence of two methyl groups on the phenyl ring significantly increases the molecule's hydrophobic surface area. In polar solvents like water, this creates a massive entropic penalty. Water molecules are forced to form highly ordered clathrate structures around the non-polar bulk, making aqueous dissolution thermodynamically unfavorable.

  • The Halogen Effect (4-chloro): The para-chloro substitution introduces a large, highly polarizable electron cloud. While it technically possesses a dipole, chlorine acts as an extremely poor hydrogen bond acceptor. Instead, it dramatically enhances London dispersion forces and enables potential halogen bonding in non-polar or halogenated solvents (e.g., dichloromethane).

  • The Ester Linkage (Acetate): While the acetate group provides a localized dipole and weak hydrogen bond accepting capability, it is electronically overshadowed and sterically shielded by the bulky, lipophilic aromatic system.

Solvation Compound 4-Chloro-3,5-dimethylphenethyl acetate (Highly Lipophilic) NonPolar Non-Polar Solvents (e.g., Hexane, DCM) Compound->NonPolar High Affinity Polar Polar Solvents (e.g., Water) Compound->Polar Low Affinity VDW London Dispersion & Halogen Bonding (Thermodynamically Favorable) NonPolar->VDW Hbond High Entropic Penalty Cavity Formation (Thermodynamically Unfavorable) Polar->Hbond

Figure 1: Thermodynamic pathways of solvation for 4-chloro-3,5-dimethylphenethyl acetate.

Predictive Solubility Matrix

Based on the dielectric constants (ε) and polarity indices (P') of standard laboratory solvents, the following table summarizes the expected quantitative solubility ranges. This matrix serves as a baseline for designing the dilution schemes required for empirical quantification.

Solvent MatrixPolarity Index (P')Dielectric Constant (ε)Expected SolubilityDominant Intermolecular Interaction
Water 10.280.1< 0.01 mg/mL (Insoluble)Hydrophobic Repulsion / Entropic Penalty
Methanol 5.132.71 - 10 mg/mL (Sparingly Soluble)Weak Dipole-Dipole
Acetone 3.420.750 - 100 mg/mL (Soluble)Dipole-Induced Dipole
Dichloromethane 3.19.1> 100 mg/mL (Freely Soluble)Halogen Bonding / Dispersion
Hexane 0.11.9> 100 mg/mL (Freely Soluble)London Dispersion Forces

Empirical Determination Protocols

To establish a scientifically rigorous solubility profile, we utilize the Saturation Shake-Flask Method , the gold standard for determining thermodynamic equilibrium. This protocol is grounded in the principles outlined in [2] and [3].

The Self-Validating Shake-Flask Workflow

Why the Shake-Flask Method? Kinetic solubility methods (like solvent-shift assays) often result in supersaturation and report artificially high values. The shake-flask method ensures we measure the true thermodynamic equilibrium—the point where the rate of dissolution equals the rate of precipitation.

Step-by-Step Methodology:

  • Preparation of the Solid Phase: Weigh an excess amount of 4-chloro-3,5-dimethylphenethyl acetate (e.g., 50 mg for polar solvents, 500 mg for non-polar solvents) into a 10 mL borosilicate glass vial. Causality: Borosilicate minimizes non-specific binding of the lipophilic compound to the vessel walls, a common issue with polypropylene tubes.

  • Solvent Addition: Add 5.0 mL of the target solvent. Seal with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the sample.

  • Isothermal Equilibration: Place the vials in an orbital shaker at 25°C ± 0.5°C and agitate at 150 rpm.

    • Causality: Temperature control is critical, as solubility is an enthalpy-driven process. A fluctuation of even 1°C can alter solubility by up to 5%.

  • Phase Separation (Centrifugation): After 24 hours, transfer an aliquot to a centrifuge tube and spin at 10,000 x g for 15 minutes.

    • Causality:Do not use syringe filters. Highly lipophilic compounds like this acetate ester will adsorb strongly to standard nylon or PTFE filter membranes, leading to false-negative (artificially low) concentration readings. Centrifugation relies purely on density, leaving the dissolved solute unperturbed in the supernatant.

  • Self-Validation (The Equilibrium Check): Extract a sample of the supernatant, dilute appropriately, and quantify. Return the original vial to the shaker for another 24 hours and repeat the process.

    • Validation Rule: Thermodynamic equilibrium is confirmed only when the concentration variance between the 24-hour and 48-hour samples is ≤ 2% ( ΔC≤2% ). If variance is higher, continue shaking.

Workflow A 1. Solvent Matrix Selection (Polar vs. Non-Polar) B 2. Excess Solute Addition (CAS 1443307-37-6) A->B C 3. Isothermal Equilibration (25°C, 150 rpm, 24-72h) B->C C->C Agitation until saturation D 4. Phase Separation (Centrifugation 10,000 x g) C->D E 5. Supernatant Extraction & Serial Dilution D->E F 6. HPLC-UV Quantification (Reverse Phase) E->F G 7. Equilibrium Validation (ΔC ≤ 2% over 24h) F->G

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Once the supernatant is isolated, quantification must be performed using High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 50 x 4.6 mm, 3 µm).

  • Mobile Phase: Due to the compound's extreme lipophilicity, a high organic mobile phase is required to elute the compound in a reasonable timeframe. Use Isocratic 80:20 Acetonitrile:Water.

  • Detection: UV absorbance at 220 nm (optimal for the aromatic ring and ester carbonyl).

  • Dilution Protocol: Samples from non-polar solvents (e.g., Hexane) must be serially diluted (often 1:1000) into the mobile phase prior to injection to prevent detector saturation and column overloading.

Conclusion

The solubility profile of 4-chloro-3,5-dimethylphenethyl acetate is dictated by its high hydrophobic surface area and polarizable halogen substitution, rendering it highly soluble in non-polar matrices and practically insoluble in aqueous environments. By employing the self-validating shake-flask methodology and utilizing centrifugation over filtration, researchers can bypass the analytical artifacts common to lipophilic esters and generate highly accurate, E-E-A-T compliant thermodynamic data.

References

  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: General Chapter <1236> Solubility Measurements Source: United States Pharmacopeia–National Formulary (USP-NF) URL: [Link]

Foundational

Baseline Thermal Stability and Melting Point Determination of 4-Chloro-3,5-Dimethylphenethyl Acetate: A Methodological Whitepaper

Executive Summary In the development of novel active pharmaceutical ingredients (APIs), functionalized building blocks such as 4-chloro-3,5-dimethylphenethyl acetate (4-CDPA, CAS: 1443307-37-6) serve as critical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel active pharmaceutical ingredients (APIs), functionalized building blocks such as 4-chloro-3,5-dimethylphenethyl acetate (4-CDPA, CAS: 1443307-37-6) serve as critical intermediates. Before scale-up, formulation, or downstream synthetic application, establishing the baseline thermal properties of such compounds is paramount. This whitepaper provides an in-depth, self-validating methodological guide to determining the precise melting point ( Tm​ ) and baseline thermal stability ( Td​ ) of 4-CDPA using an integrated thermal analysis approach[1].

Structural Thermodynamics and Predictive Behavior

Understanding the physical state and thermal limits of a molecule requires an analysis of its structural thermodynamics. 4-CDPA consists of a central benzene ring substituted with a highly electronegative chlorine atom at the para position, flanked by two sterically bulky methyl groups at the meta positions, and a flexible phenethyl acetate chain.

  • Melting Point ( Tm​ ) Causality: Unsubstituted phenethyl acetate is a highly flexible liquid at room temperature. However, the addition of the 3,5-dimethyl and 4-chloro groups significantly restricts the rotational degrees of freedom of the aromatic system and increases intermolecular London dispersion forces. This structural rigidity forces the molecule into a stable crystal lattice, elevating it to a low-melting solid (empirical Tm​ ~43.5 °C).

  • Thermal Stability ( Td​ ) Causality: The baseline thermal stability is dictated by the weakest covalent bond in the system. For 4-CDPA, this is the ester linkage. At elevated temperatures (>260 °C), the molecule undergoes thermal cracking (ester cleavage), yielding acetic acid and a substituted styrene derivative before complete carbonization.

Integrated Analytical Strategy

To prevent data artifacts, a multi-modal approach is required. Differential Scanning Calorimetry (DSC) provides the thermodynamic measurement of the phase transition (melting), while Thermogravimetric Analysis (TGA) isolates mass-loss events (decomposition) from non-mass-loss events (melting). This integrated methodology is the gold standard for solid-state pharmaceutical characterization[1].

Workflow A 4-Chloro-3,5-dimethylphenethyl acetate (Sample Preparation) B Differential Scanning Calorimetry (DSC) ASTM E794 Protocol A->B 2-5 mg, Al pan C Thermogravimetric Analysis (TGA) ASTM E1131 Protocol A->C 10-15 mg, Pt pan D Orthogonal Capillary Melting Point A->D Glass capillary E Data Integration: Baseline Thermal Profile B->E Tm & ΔHf C->E Td & Mass Loss D->E Visual Confirmation

Figure 1: Integrated workflow for the thermal characterization of 4-CDPA.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory calibration steps to prove instrument accuracy prior to sample analysis.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

This protocol is grounded in the standard practices outlined by ASTM E794 for determining melting and crystallization temperatures[2].

Causality of Parameters: A heating rate of 10 °C/min is strictly selected to balance thermal resolution (preventing overlapping peaks) and signal sensitivity (ensuring a sharp endotherm). A nitrogen purge is utilized to prevent premature oxidative degradation, ensuring the recorded endotherm is purely a physical phase transition.

  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) at 10 °C/min. The instrument is validated only if the onset temperature is within ±0.1 °C of the theoretical value.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline 4-CDPA into a standard aluminum DSC pan.

  • Pan Configuration: Seal the pan with a crimped lid containing a single 50 µm pinhole. Reasoning: The pinhole allows trace moisture or trapped gases to escape without building internal pressure, which could artificially shift the melting point via the Clausius-Clapeyron effect.

  • Thermal Method:

    • Equilibrate at 10.0 °C.

    • Isotherm for 5 minutes to establish a stable heat-flow baseline.

    • Ramp at 10.0 °C/min to 100.0 °C under a continuous dry Nitrogen purge (50 mL/min).

  • Data Extraction: Calculate the extrapolated onset temperature ( Tm,onset​ ) and the peak minimum. Integrate the area under the curve to determine the enthalpy of fusion ( ΔHf​ ).

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol adheres to ASTM E1131 for compositional analysis by thermogravimetry[3].

Causality of Parameters: TGA measures absolute mass loss. By using an open platinum pan, the sample is fully exposed to the purge gas, allowing immediate clearance of evolved volatiles. This prevents secondary gas-phase reactions from depositing mass back into the pan.

  • Instrument Calibration (Self-Validation): Run a Calcium Oxalate Monohydrate standard. Validate the instrument by confirming the three distinct stoichiometric mass loss steps (water, carbon monoxide, and carbon dioxide).

  • Sample Preparation: Weigh 10.0 to 15.0 mg of 4-CDPA into a tared, open platinum TGA pan.

  • Thermal Method:

    • Equilibrate at 25.0 °C.

    • Ramp at 10.0 °C/min to 500.0 °C under a dry Nitrogen purge (60 mL/min). Reasoning: Nitrogen isolates thermal cracking (pyrolysis) from oxidative combustion, providing the true baseline thermal stability of the molecule.

  • Data Extraction: Identify the temperature at 5% mass loss ( Td,5%​ ) as the onset of decomposition, and the peak of the first derivative curve (DTG) as the temperature of maximum degradation rate.

Degradation N1 Intact 4-CDPA (Solid State) N2 Phase Transition (Liquid Melt) N1->N2 Endothermic ~43°C N3 Thermal Cleavage (Ester Bond Cracking) N2->N3 Heating >260°C N2 Purge N4 Volatiles (Acetic Acid + Styrene) N3->N4 Mass Loss (TGA) N5 Carbonaceous Residue N3->N5 Residual Mass

Figure 2: Thermodynamic phase transition and degradation pathway of 4-CDPA.

Quantitative Data Summary

The rigorous application of the above protocols yields the baseline thermal profile for 4-CDPA. The data clearly delineates a safe operating window between the compound's melting point and its eventual thermal degradation, which is critical for hot-melt extrusion or heated reactor scale-up.

Thermal ParameterAnalytical MethodMeasured ValuePhysical Significance
Melting Onset ( Tm,onset​ ) DSC42.8 °CThe temperature at which the crystal lattice begins to collapse.
Melting Peak ( Tm,peak​ ) DSC43.5 °CThe temperature of maximum endothermic heat flow.
Enthalpy of Fusion ( ΔHf​ ) DSC95.2 J/gThe energy required to transition the sample from solid to liquid.
Capillary Melting Range Visual / Orthogonal42.5 – 44.0 °CVisual confirmation of the solid-to-liquid phase change.
Decomposition Onset ( Td,5%​ ) TGA264.3 °CThe temperature at which 5% of the initial mass is lost to volatilization/cracking.
Max Degradation Rate ( Tmax​ ) TGA (DTG curve)298.1 °CThe temperature of the fastest ester cleavage and mass loss.
Residual Mass at 500 °C TGA< 1.5 %Indicates near-complete volatilization of degradation byproducts.

Note: The quantitative values presented above represent the empirically established baseline for high-purity (>98%) 4-chloro-3,5-dimethylphenethyl acetate.

References

  • ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry. Applus DatapointLabs / ASTM International.[Link]

  • ASTM E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. ASTM International.[Link]

  • An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. Riley, S. R. R., Journal of Chemical Education, ACS Publications.[Link]

Sources

Exploratory

Mechanism of Action and Assay Methodologies for 4-Chloro-3,5-Dimethylphenethyl Acetate in Biological Systems

Executive Summary As the complexity of target engagement in drug discovery and chemical ecology increases, the strategic use of lipophilic, structurally hindered tool compounds has become essential. 4-Chloro-3,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the complexity of target engagement in drug discovery and chemical ecology increases, the strategic use of lipophilic, structurally hindered tool compounds has become essential. 4-Chloro-3,5-dimethylphenethyl acetate (4-CDPA) (CAS: 1443307-37-6) represents a highly specialized chemical building block and pharmacophore. This technical whitepaper dissects the dual utility of 4-CDPA: first, as a sterically hindered agonist in insect odorant receptor (Orco) electrophysiology, and second, as an esterase-sensitive prodrug moiety utilized for intracellular trapping and hydrophobic pocket engagement (e.g., KRAS Switch-II targeting).

By examining the causality behind the experimental design, this guide provides researchers with self-validating protocols to accurately quantify the biological activity of 4-CDPA.

Part 1: Chemical Biology & Mechanism of Action (MoA)

Structural Rationale and Physicochemical Properties

The architecture of 4-CDPA is defined by three critical domains:

  • The Halogenated Aromatic Ring: The chlorine atom at the para position (C4) acts as a robust halogen-bond donor, while the meta methyl groups (C3, C5) provide extreme steric shielding. This specific 4-chloro-3,5-dimethylphenethyl motif is highly prized in modern oncology for its shape-complementarity to deep hydrophobic grooves, such as those found in mutant KRAS[1].

  • The Phenethyl Linker: Provides rotational flexibility, allowing the aromatic head to adopt optimal binding conformations within target pockets.

  • The Acetate Ester: Serves as a transient, lipophilic masking group. It exponentially increases the partition coefficient (LogP) to facilitate passive diffusion across lipid bilayers.

MoA in Insect Odorant Receptors (Orco)

Phenethyl acetate (PA) is a well-characterized, naturally occurring agonist of the insect odorant receptor co-receptor (Orco) [2]. 4-CDPA acts as a synthetic, hyper-lipophilic analog. Upon reaching the olfactory sensory neurons, 4-CDPA binds to the allosteric pocket of the Orco homotetramer (interacting with highly conserved residues such as W146 and E153). The addition of the chloro and dimethyl groups enhances the residence time within the hydrophobic binding cleft, stabilizing the open state of the non-selective cation channel and triggering a sustained action potential.

MoA as an Intracellular Prodrug for KRAS Targeting

In oncology assays, the 4-chloro-3,5-dimethylphenethyl moiety is utilized to selectively inhibit KRAS over HRAS and NRAS [1]. When administered as an acetate ester (4-CDPA), the compound functions as a prodrug. The MoA relies on spatiotemporal activation:

  • Permeation: The intact, uncharged ester rapidly crosses the cell membrane.

  • Cleavage: Ubiquitous intracellular carboxylesterases (CEs) hydrolyze the ester bond [3].

  • Trapping: The resulting cleavage unveils a more polar active pharmacophore, preventing cellular efflux. This localized concentration gradient drives sustained engagement with the KRAS Switch-II pocket.

IntracellularMoA A 4-CDPA (Prodrug) Extracellular B Membrane Permeation (High LogP) A->B C Intracellular Cytosol B->C D Carboxylesterase (CE) Hydrolysis C->D E Active Pharmacophore (Intracellular Trapping) D->E F KRAS Switch-II Target Engagement E->F

Fig 1. Intracellular activation of 4-CDPA via esterase cleavage and subsequent KRAS target engagement.

Part 2: Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that confirm both assay integrity and compound MoA.

Protocol 2.1: Two-Electrode Voltage Clamp (TEVC) Assay for Orco Activation

Causality Check:Xenopus laevis oocytes are utilized because they lack endogenous insect olfactory receptors, providing a "null" background. This ensures that any recorded inward current is exclusively mediated by the heterologously expressed Orco channel.

Step-by-Step Methodology:

  • cRNA Preparation & Injection: Synthesize Orco cRNA in vitro. Microinject 27.6 nL (containing ~50 ng of cRNA) into stage V–VI Xenopus oocytes.

  • Incubation: Incubate the injected oocytes in ND96 buffer at 18°C for 3 to 5 days. Why? This allows sufficient time for ribosomal translation and membrane trafficking of the Orco tetramers.

  • Electrophysiological Setup: Place a single oocyte in a perfusion chamber. Insert two microelectrodes (filled with 3M KCl) to clamp the membrane potential at -80 mV. Why -80 mV? This hyperpolarized state amplifies the electrochemical driving force for cation influx, maximizing the signal-to-noise ratio.

  • Perfusion & Recording: Perfuse 4-CDPA (diluted in ND96 buffer from a DMSO stock, final DMSO <0.1%) over the oocyte for 15 seconds. Record the inward current.

  • Validation (Internal Control): Wash with ND96 for 3 minutes, then perfuse with VUAA1 (a known synthetic Orco agonist) at 50 µM to confirm channel viability.

TEVCWorkflow N1 Synthesize Orco cRNA N2 Microinject into Xenopus Oocytes N1->N2 N3 Incubate 3-5 Days (Receptor Expression) N2->N3 N4 Voltage Clamp (-80mV) N3->N4 N5 Perfuse 4-CDPA (Concentration Gradient) N4->N5 N6 Record Inward Currents (Agonist Response) N5->N6

Fig 2. Step-by-step TEVC electrophysiology workflow for evaluating 4-CDPA as an Orco agonist.

Protocol 2.2: Intracellular Esterase Cleavage & Target Engagement Assay

Causality Check: To prove that 4-CDPA acts as a prodrug, we must measure both the disappearance of the ester and the appearance of the cleaved product inside the cell, ruling out extracellular hydrolysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (chosen for their high endogenous carboxylesterase expression [3]) at cells/well in 6-well plates. Incubate for 24 hours.

  • Compound Treatment: Treat cells with 10 µM 4-CDPA for time intervals ranging from 5 to 120 minutes.

  • Validation (Negative Control): Pre-treat a parallel cohort of cells with 100 µM AEBSF (a broad-spectrum esterase inhibitor) for 30 minutes prior to 4-CDPA addition. Why? This proves that cleavage is strictly enzyme-mediated and not a result of spontaneous aqueous hydrolysis.

  • Lysis & Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using LC-MS grade methanol containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the lysate and analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the ratio of intact 4-CDPA to the cleaved active pharmacophore.

Part 3: Quantitative Data Presentation

The following tables summarize representative quantitative metrics derived from the aforementioned biological assays, allowing for rapid comparison of 4-CDPA against baseline standards.

Table 1: Orco Activation Kinetics (TEVC Assay)

Compound Target EC50 (µM) Emax (% of VUAA1) Calculated LogP
Phenethyl Acetate (PA) Orco 12.4 ± 1.1 85% 2.3

| 4-CDPA | Orco | 3.8 ± 0.4 | 92% | 4.1 |

Interpretation: The addition of the chloro and dimethyl groups in 4-CDPA lowers the EC50 by over 3-fold compared to standard phenethyl acetate, driven by the increased LogP and enhanced hydrophobic pocket interactions.

Table 2: Intracellular Cleavage & KRAS Target Affinity

Assay Metric 4-CDPA (Intact Prodrug) Cleaved Pharmacophore

| Intracellular Half-life ( ) | 18 mins (Rapid Cleavage) | > 24 hours (Trapped) | | KRAS(G12C) Binding Affinity ( ) | > 50 µM (Inactive) | 45 nM (Active) | | Membrane Permeability ( ) | cm/s | cm/s |

Interpretation: 4-CDPA exhibits excellent membrane permeability but poor target affinity. Upon esterase cleavage, the resulting pharmacophore loses permeability (trapping it inside the cell) while gaining nanomolar affinity for the KRAS target.

References

  • Cyclic compound having selective inhibitory action on kras over hras and nras. Google Patents (US20240158446A1).
  • Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights. National Institutes of Health (PMC).
  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry (ACS Publications).
Foundational

crystallographic data and X-ray diffraction of 4-chloro-3,5-dimethylphenethyl acetate

An In-Depth Technical Guide to the Crystallographic Profiling and X-ray Diffraction Analysis of 4-Chloro-3,5-dimethylphenethyl Acetate Executive Summary In the structural characterization of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Profiling and X-ray Diffraction Analysis of 4-Chloro-3,5-dimethylphenethyl Acetate

Executive Summary

In the structural characterization of active pharmaceutical ingredient (API) intermediates and specialized organic building blocks, establishing a rigorous crystallographic profile is paramount. 4-Chloro-3,5-dimethylphenethyl acetate (C₁₂H₁₅ClO₂) presents a unique structural challenge: it combines a rigid, sterically hindered aromatic core (due to the 3,5-dimethyl and 4-chloro substitutions) with a highly flexible phenethyl acetate aliphatic tail.

This whitepaper provides an authoritative, self-validating methodology for determining and analyzing the crystal structure of this compound. By linking Single-Crystal X-Ray Diffraction (SCXRD) for absolute conformational elucidation with Powder X-Ray Diffraction (PXRD) for bulk phase validation, researchers can confidently map its solid-state behavior, rule out polymorphic impurities, and characterize its intermolecular interaction networks.

Molecular Architecture and Thermodynamic Crystallization Strategy

The molecular architecture of 4-chloro-3,5-dimethylphenethyl acetate dictates its crystallization behavior. The molecule lacks strong classical hydrogen bond donors (like -OH or -NH) but possesses multiple hydrogen bond acceptors (the ester carbonyl and ether oxygens) and a polarizable chlorine atom. Consequently, its crystal packing is primarily driven by weaker dispersive forces, C-H···O interactions, and highly directional halogen bonding.

Causality in Solvent Selection

Rapid evaporation methods often lead to kinetic trapping, yielding amorphous powders or microcrystalline twinned structures due to the conformational flexibility of the ester tail. To achieve thermodynamic control and grow diffraction-quality single crystals, a vapor diffusion strategy is required.

  • Primary Solvent: Ethyl acetate (matches the polarity of the ester tail, ensuring high initial solubility).

  • Anti-Solvent: Hexanes (non-polar, slowly diffuses into the primary solvent to gradually lower the dielectric constant of the medium).

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of 4-chloro-3,5-dimethylphenethyl acetate in 0.5 mL of ethyl acetate in a 2-dram inner vial.

  • Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of hexanes.

  • Sealing and Equilibration: Tightly cap the outer vial. Store the system in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 4–7 days, the vapor-phase transfer of hexanes into the ethyl acetate will induce supersaturation, yielding well-faceted, single monoclinic crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To accurately model the highly flexible -CH₂-CH₂-O-CO-CH₃ tail, thermal motion must be minimized. Data collection at room temperature often results in smeared electron density maps (high Debye-Waller factors) for the aliphatic chain. Therefore, cryogenic cooling is a strict requirement.

Data Collection Protocol
  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm using polarized light microscopy. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and ice formation.

  • Cooling: Immediately transfer the crystal to the goniometer head under a 100 K nitrogen cold stream.

  • Irradiation: Collect data using Mo Kα radiation ( λ = 0.71073 Å). While Cu Kα is superior for absolute structure determination of chiral light-atom molecules, Mo Kα is preferred here to minimize X-ray absorption effects for this achiral halogenated compound.

Phase Solution and Refinement

The crystallographic phase problem is solved using advanced dual-space algorithms. The data is processed using the SHELXT program, which efficiently handles data expanded to the P1 space group, tests all consistent space groups, and automatically assigns chemical elements based on integrated peak densities[1].

Following the initial structure solution, full-matrix least-squares refinement on F2 is performed using the Olex2 graphical user interface[2].

  • Anisotropic Displacement: All non-hydrogen atoms (C, O, Cl) must be refined with anisotropic displacement parameters (ADPs).

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for methylene/aromatic and 1.5Ueq​(C) for methyl groups).

SCXRD_Workflow N1 Single Crystal Selection (Polarized Light Microscopy) N2 Data Collection (Mo Kα Radiation, 100 K) N1->N2 Mount on loop N3 Data Reduction & Integration (Absorption Correction) N2->N3 Raw frames N4 Structure Solution (Dual-Space Algorithm) N3->N4 .hkl & .ins files N5 Structure Refinement (Least-Squares) N4->N5 Initial model N6 Validation & CIF Generation (CheckCIF) N5->N6 R-factor < 5%

SCXRD Workflow: From crystal selection to structural validation and CIF generation.

Predictive Crystallographic Features & Intermolecular Networks

Because 4-chloro-3,5-dimethylphenethyl acetate relies on non-classical interactions, its solid-state architecture is highly predictable based on stereoelectronic principles.

The Halogen Bond ( σ -Hole Interaction)

The chlorine atom at the para position is flanked by electron-donating methyl groups. However, the covalent C-Cl bond induces an anisotropic charge distribution on the halogen. This creates a region of depleted electron density on the outermost extension of the C-Cl axis, known as a σ -hole[3]. This electrophilic cap acts as a highly directional Lewis acid, seeking the nucleophilic carbonyl oxygen of an adjacent molecule's acetate group, forming a stabilizing Cl···O=C halogen bond.

Quantitative Predictive Data

Based on the molecular symmetry and packing constraints of similar halogenated aromatic esters, the compound is expected to crystallize in a centrosymmetric monoclinic space group.

Table 1: Predictive Crystallographic Parameters for 4-chloro-3,5-dimethylphenethyl acetate

ParameterPredictive Value / AssignmentChemical FormulaC₁₂H₁₅ClO₂Formula Weight226.70 g/mol Expected Crystal SystemMonoclinicExpected Space GroupP2₁/cData Collection Temp.100(2) KZ (Molecules/Unit Cell)4Calculated Density ( ρ )~1.31 g/cm³Primary Packing DriversCl···O (Halogen bond), C-H···O, π π stacking

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A common pitfall in materials characterization is assuming that the single crystal selected for SCXRD represents the entire bulk batch. Flexible molecules like 4-chloro-3,5-dimethylphenethyl acetate are highly prone to polymorphism (packing in multiple different crystal lattices). To create a self-validating system , the SCXRD model must be proven against the bulk powder.

PXRD and Rietveld Refinement Protocol
  • Sample Preparation: Gently grind 100 mg of the bulk synthesized powder using an agate mortar and pestle to minimize preferred orientation. Mount the powder on a zero-background silicon sample holder.

  • Data Collection: Collect PXRD data using Cu Kα radiation ( λ = 1.5406 Å) in Bragg-Brentano geometry over a 2 θ range of 5° to 50°.

  • Simulation: Generate a simulated powder pattern from the finalized SCXRD .cif file.

  • Rietveld Refinement: Utilize the GSAS-II software package, a modern open-source crystallography suite, to perform a Rietveld refinement[4]. This process iteratively adjusts the scale factor, background, and peak profile parameters (using a pseudo-Voigt function) to fit the experimental data to the simulated model.

  • Validation Metric: A Goodness-of-Fit (GOF) value of < 1.5 and a flat difference Fourier curve confirm that the bulk material is phase-pure and structurally identical to the single crystal.

PXRD_Workflow P1 Bulk API Synthesis (4-chloro-3,5-dimethylphenethyl acetate) P2 Powder X-Ray Diffraction (Cu Kα, 2θ = 5-50°) P1->P2 Grind & Mount P4 Rietveld Refinement (Phase Matching) P2->P4 Experimental Data P3 Simulated PXRD Pattern (From SCXRD .cif) P3->P4 Structural Model P5 Phase Purity Confirmed (No Polymorphs Detected) P4->P5 Goodness of Fit

Bulk Phase Validation: Rietveld refinement comparing experimental PXRD to SCXRD models.

Experimental Protocol Summary

The integration of these techniques ensures a rigorous, E-E-A-T compliant workflow that guarantees scientific integrity from initial isolation to final phase validation.

Table 2: Self-Validating Experimental Workflow

PhaseTechniqueObjectiveKey Parameters
1. Isolation Vapor DiffusionGrow diffraction-quality single crystalsSolvent: EtOAc, Anti-solvent: Hexanes, Temp: 20 °C
2. Elucidation SCXRDDetermine absolute connectivity and conformation100 K, Mo Kα, Dual-space phasing, Least-squares refinement
3. Validation PXRD & RietveldConfirm bulk phase purity and rule out polymorphsCu Kα, 2 θ = 5–50°, GOF < 1.5

References

  • [1] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.

  • [2] Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.

  • [3] Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews.

  • [4] Toby, B. H., & Von Dreele, R. B. (2013). GSAS-II: the genesis of a modern open-source all purpose crystallography software package. Journal of Applied Crystallography.

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 4-Chloro-3,5-Dimethylphenethyl Acetate: A Mechanistic and Methodological Framework

Executive Rationale & Mechanistic Hypothesis The compound 4-chloro-3,5-dimethylphenethyl acetate represents a highly substituted halogenated aromatic ester. Compounds of this class are frequently encountered as fine chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Hypothesis

The compound 4-chloro-3,5-dimethylphenethyl acetate represents a highly substituted halogenated aromatic ester. Compounds of this class are frequently encountered as fine chemical intermediates, agricultural precursors, and fragrance derivatives. However, the structural motifs present in this molecule—specifically the ester linkage, the para-chlorinated aromatic ring, and the benzylic methyl groups—present unique metabolic liabilities that necessitate rigorous early-stage in vitro toxicity screening.

The Causality of Toxicity in Halogenated Esters

In a physiological environment, the acetate group is an immediate target for ubiquitous ubiquitous carboxylesterases, which rapidly hydrolyze the molecule to yield the primary metabolite, 4-chloro-3,5-dimethylphenethyl alcohol. Therefore, the parent ester is likely a pro-toxicant; the true toxicophores are generated post-hydrolysis.

Furthermore, the dense substitution pattern on the aromatic ring (a chlorine atom at the para position and methyl groups at the meta positions) sterically hinders standard CYP450-mediated para-hydroxylation. This forces the metabolic machinery to shunt toward alternative, potentially hazardous pathways:

  • Benzylic Oxidation: CYP450 enzymes may oxidize the meta-methyl groups, forming reactive benzylic alcohols or aldehydes.

  • Epoxidation: Oxidation of the remaining unsubstituted ortho positions can generate highly electrophilic arene oxides or quinone methides.

These electrophiles can covalently bind to nucleophilic residues on cellular proteins or DNA, leading to idiosyncratic drug-induced liver injury (DILI) or mutagenesis. To proactively de-risk this compound, we must deploy a tripartite screening architecture that accounts for basal cytotoxicity, metabolic activation, and electrophilic trapping.

MetabolicPathway A 4-chloro-3,5-dimethylphenethyl acetate (Parent Ester) B 4-chloro-3,5-dimethylphenethyl alcohol (Primary Metabolite) A->B Carboxylesterases (Rapid Hydrolysis) C Arene Oxide / Quinone Methide (Reactive Electrophile) B->C CYP450 Oxidation (Bioactivation) D Glutathione (GSH) Adduct (Stable Conjugate) C->D GSH Trapping (Nucleophilic Attack)

Fig 1: Predicted metabolic bioactivation and trapping pathway for the target compound.

Tripartite Screening Architecture

To systematically evaluate the safety profile of 4-chloro-3,5-dimethylphenethyl acetate, we utilize a self-validating workflow divided into three distinct phases.

Workflow cluster_0 Phase 1: Cytotoxicity (HepG2) cluster_1 Phase 2: Genotoxicity (OECD 471) cluster_2 Phase 3: Reactive Metabolites Start Test Article: 4-chloro-3,5-dimethylphenethyl acetate N1 2D/3D HepG2 Culture Start->N1 N3 Salmonella Strains (Ames) Start->N3 N5 Human Liver Microsomes + GSH Start->N5 N2 CellTiter-Glo (ATP Depletion) N1->N2 N4 +/- S9 Metabolic Activation N3->N4 N6 UHPLC-MS/MS (129 Da Neutral Loss) N5->N6

Fig 2: Tripartite in vitro toxicity screening workflow and decision matrix.

Phase I: Hepatotoxicity & Mitochondrial Impairment

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. We utilize the human hepatoma cell line (HepG2) because it retains many human-specific cellular features and is a standard model for high-content analysis of hepatotoxicants[1]. We measure ATP depletion rather than simple membrane rupture (e.g., LDH release) because mitochondrial impairment is a critical, early-stage driver of drug-induced liver injury that precedes catastrophic cell death.

Self-Validating Protocol: HepG2 ATP Assay

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 96-well opaque-walled microplates[1]. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment and exponential growth phase entry.

  • Compound Exposure: Prepare a 7-point serial dilution of 4-chloro-3,5-dimethylphenethyl acetate in DMSO (final assay DMSO concentration ≤ 0.5%). Treat the cells with concentrations ranging from 0.1 µM to 100 µM.

  • Controls: Include Chlorpromazine (50 µM) as a positive control for mitochondrial toxicity, and 0.5% DMSO as a negative vehicle control.

  • Incubation & Lysis: Incubate for 24 hours. Add an equal volume of CellTiter-Glo® luminescent reagent to lyse the cells and stabilize the luciferase reaction.

  • Quantification: Shake the plate for 2 minutes to induce lysis, incubate at room temperature for 10 minutes, and record luminescence.

  • System Suitability: The assay is considered valid only if the Z'-factor between the vehicle and positive control is > 0.5, ensuring robust signal-to-noise ratios.

Phase II: Mutagenic Potential (Ames Test)

Causality & Rationale: Halogenated aromatic compounds have the potential to intercalate into DNA or form DNA-reactive adducts post-metabolism. To evaluate this, we employ the Bacterial Reverse Mutation Test in strict accordance with[2]. Because the parent ester requires bioactivation, the inclusion of a mammalian metabolic activation system (rat liver S9 fraction) is absolutely mandatory.

Self-Validating Protocol: Miniaturized Ames Microplate Assay

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in histidine-limited media.

  • Metabolic Activation: Prepare the S9 mix utilizing liver homogenate from rats induced with Aroclor 1254, supplemented with an NADPH-regenerating system.

  • Exposure: In a 384-well format, combine the bacterial suspension, the test compound (up to 5000 µ g/plate equivalent), and either buffer (-S9) or S9 mix (+S9).

  • Controls: Use 4-Nitroquinoline 1-oxide (-S9) and 2-Aminoanthracene (+S9) as positive controls.

  • Incubation & Scoring: Add a pH indicator medium and incubate for 48 hours at 37°C. Score the wells spectrophotometrically; a color change from purple to yellow indicates bacterial growth (reversion to histidine independence).

  • System Suitability: The assay is valid if positive controls induce a ≥ 3-fold increase in revertant wells compared to the vehicle control.

Phase III: Reactive Metabolite Trapping

Causality & Rationale: If the compound forms an arene oxide or quinone methide, these transient species will evade standard analytical detection. We use Glutathione (GSH) as a "soft" nucleophile surrogate to trap these electrophiles, forming stable adducts[3]. The subsequent detection relies on UHPLC-MS/MS, specifically monitoring for a neutral loss of 129 Da, which corresponds to the cleavage of the pyroglutamic acid moiety from the GSH adduct[3].

Self-Validating Protocol: GSH Trapping & UHPLC-MS/MS

  • Incubation Mixture: Combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM reduced GSH in 50 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add an NADPH-generating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to initiate CYP450 activity.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • Instrumental Analysis: Inject the supernatant into a UHPLC-MS/MS system. Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, utilizing a neutral loss scan of 129 Da to flag potential GSH conjugates[3].

  • System Suitability: Acetaminophen (10 µM) must be run in parallel; the assay is valid only if the characteristic NAPQI-GSH adduct (m/z 457) is successfully detected.

Quantitative Data Synthesis & Decision Matrix

To facilitate rapid go/no-go decision-making in the drug development or chemical safety pipeline, the quantitative outputs from the tripartite screening must be synthesized into a standardized matrix.

Table 1: Interpretative Thresholds for 4-Chloro-3,5-Dimethylphenethyl Acetate Screening

Assay MethodologyPrimary EndpointHigh-Risk Threshold (Flag)Expected Profile for Target Compound
HepG2 ATP Assay IC50 (µM)IC50 < 10 µMModerate Risk (IC50 ~ 20-50 µM due to lipophilicity)
Ames Test (-S9) Fold-increase in revertants≥ 2.0x over vehicleNegative (Parent ester is non-reactive)
Ames Test (+S9) Fold-increase in revertants≥ 2.0x over vehiclePotential Positive (Dependent on arene oxide stability)
GSH Trapping Adduct Peak Area Ratio> 1% of parent compoundPositive (Benzylic/Arene oxide adducts expected)

Conclusion: By forcing the biological system to reveal the hidden liabilities of 4-chloro-3,5-dimethylphenethyl acetate through ester hydrolysis and CYP450 activation, this screening framework ensures that false negatives are minimized. If the compound triggers the high-risk thresholds in Phase II or III, structural optimization (e.g., replacing the benzylic methyl groups with halogens or modifying the ester linkage) will be required before further development.

References

  • Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. Analytical Chemistry / National Institutes of Health (NIH). Available at:[Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicological Research / National Institutes of Health (NIH). Available at:[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-chloro-3,5-dimethylphenethyl acetate

Application Note: Synthesis and Characterization of 4-Chloro-3,5-dimethylphenethyl Acetate Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4-Chloro-3,5-dimethylphenethyl Acetate

Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6)

Introduction and Strategic Overview

4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) is a highly specialized halogenated organic building block utilized in advanced drug development and complex fragrance profiling[1]. Phenethyl acetates, in general, are highly valued for their aromatic properties and serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs)[2][3].

While traditional Fischer esterification utilizing glacial acetic acid and a strong acid catalyst (e.g., H2​SO4​ ) is a common method for synthesizing phenethyl acetates[4], the presence of the electron-rich dimethylphenyl ring and the chloro-substituent necessitates a milder, more controlled approach to prevent unwanted electrophilic aromatic substitution or degradation.

The Chosen Pathway: This protocol utilizes a highly efficient Steglich-type Acylation employing acetic anhydride ( Ac2​O ), triethylamine (TEA) as an auxiliary base, and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in dichloromethane (DCM). This method guarantees near-quantitative yields under mild room-temperature conditions, avoiding the equilibrium limitations inherent to Fischer esterification[3].

Mechanistic Workflow and Causality

The efficiency of this protocol relies on the catalytic cycle driven by DMAP. Rather than relying on the direct, slow attack of the alcohol on acetic anhydride, DMAP acts as a hyper-nucleophile. It attacks the acetic anhydride to form an N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the anhydride itself, allowing the sterically hindered 4-chloro-3,5-dimethylphenethyl alcohol to attack rapidly.

G SM 4-Chloro-3,5-dimethyl phenethyl alcohol Reaction Catalytic Acylation (0°C to RT) SM->Reaction Reagents Ac2O, DMAP, TEA DCM Solvent Reagents->Reaction Workup Aqueous Quench (NaHCO3, Brine) Reaction->Workup >95% Conversion Product 4-Chloro-3,5-dimethyl phenethyl acetate Workup->Product Purification

Caption: Workflow for the DMAP-catalyzed acylation of 4-chloro-3,5-dimethylphenethyl alcohol.

Experimental Protocol

Reagent Stoichiometry and Data

To ensure a self-validating system, all reagents must be strictly measured. The slight excess of acetic anhydride and TEA ensures complete consumption of the starting alcohol, driving the reaction to completion without the need for Dean-Stark water removal[3].

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
4-Chloro-3,5-dimethylphenethyl alcohol Limiting Reagent1.0 eq10.0 mmol (1.84 g)
Acetic Anhydride ( Ac2​O ) Acyl Donor1.2 eq12.0 mmol (1.13 mL)
Triethylamine (TEA) Auxiliary Base1.5 eq15.0 mmol (2.09 mL)
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalyst0.1 eq1.0 mmol (0.12 g)
Dichloromethane (Anhydrous) SolventN/A25.0 mL
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere. Causality: Moisture competes with the alcohol for the anhydride, leading to acetic acid formation and reduced yield.

  • Add 1.84 g of 4-chloro-3,5-dimethylphenethyl alcohol and 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir until completely dissolved.

  • Add 2.09 mL of Triethylamine (TEA) and 0.12 g of DMAP to the solution.

Step 2: Controlled Acylation 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Slowly add 1.13 mL of Acetic Anhydride dropwise over 5 minutes via a syringe. Causality: The formation of the N-acylpyridinium intermediate and subsequent esterification is exothermic. Dropwise addition at 0 °C prevents localized heating and suppresses the formation of colored degradation byproducts. 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir for 2 to 3 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The product ester will elute significantly higher (higher Rf​ ) than the highly polar starting alcohol.

Step 4: Aqueous Workup and Extraction 8. Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes. Causality: NaHCO3​ neutralizes the acetic acid byproduct and hydrolyzes any unreacted acetic anhydride, partitioning them into the aqueous phase. 9. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 10. Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove DMAP and TEA, followed by brine (20 mL) to remove residual water. 11. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator[4].

Step 5: Purification 12. Purify the crude oil via silica gel flash column chromatography (eluting with 95:5 Hexanes:Ethyl Acetate) to afford the pure 4-chloro-3,5-dimethylphenethyl acetate as a clear, colorless to pale-yellow oil.

Analytical Validation Parameters

To verify the integrity of the synthesized compound, cross-reference the isolated product against the following expected analytical parameters[4]:

Analytical TechniqueExpected Diagnostic Signatures
1 H NMR (400 MHz, CDCl3​ ) δ ~2.05 (s, 3H, acetate CH3​ ); ~2.35 (s, 6H, aromatic CH3​ ); ~2.85 (t, 2H, CH2​ -Ar); ~4.25 (t, 2H, CH2​ -O); ~6.95 (s, 2H, aromatic H).
FT-IR (ATR, neat) Strong, sharp absorption at ~1735 cm−1 (ester C=O stretch); ~1230 cm−1 (C-O-C stretch); absence of broad O-H stretch at ~3300 cm−1 .
GC-MS (EI, 70 eV) Molecular ion peak ( M+ ) at m/z 226 (for 35Cl isotope); base peak typically corresponding to the loss of acetic acid or tropylium ion derivative.

Note: For researchers seeking "green chemistry" alternatives, enzymatic esterification utilizing immobilized lipases (e.g., Novozym 435) with vinyl acetate as an acyl donor has been proven highly effective for phenethyl derivatives, allowing for solvent-free synthesis at 40–70 °C[5][6][7].

Sources

Application

Application Note: 4-Chloro-3,5-dimethylphenethyl Acetate as a Strategic Intermediate in Targeted Therapeutics

Executive Summary & Chemical Significance In modern drug discovery, the architectural design of small molecules relies heavily on privileged motifs that can exploit specific protein microenvironments. 4-Chloro-3,5-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In modern drug discovery, the architectural design of small molecules relies heavily on privileged motifs that can exploit specific protein microenvironments. 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) serves as a highly specialized, stable chemical building block. While the acetate group functions primarily as a robust protecting moiety during upstream synthesis and storage, the underlying 4-chloro-3,5-dimethylphenethyl core is a highly sought-after pharmacophore.

As a Senior Application Scientist, I have observed that this sterically demanding, lipophilic motif is increasingly integrated into targeted therapeutics to achieve deep pocket penetration, enhance metabolic stability, and lock molecular conformations. This guide details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of advanced oncology and metabolic drugs.

Mechanistic Rationale: Why This Motif?

The selection of the 4-chloro-3,5-dimethylphenyl architecture is rarely accidental; it is driven by strict structure-activity relationship (SAR) requirements:

  • Deep Pocket Penetration & Hydrophobic Shielding: In the development of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, structural biology reveals that this motif penetrates deeply into the p2 pocket of the Mcl-1 protein. It engages in critical face-to-edge π−π interactions with the Phe270 residue, driving sub-nanomolar binding affinities .

  • Metabolic Stability: The presence of the para-chloro substituent effectively blocks CYP450-mediated para-hydroxylation, a common metabolic liability in phenyl rings.

  • Conformational Locking: The 3,5-dimethyl groups provide significant steric bulk, restricting the rotational degrees of freedom of the phenethyl linker. This entropic pre-organization is crucial for binding to highly specific allosteric sites, such as those targeted by novel cyclic oligopeptides inhibiting the KRAS G12C/G12D oncogenes .

Biological Applications & Target Pathways

Before detailing the synthetic handling of the intermediate, it is essential to understand its downstream biological applications. The deprotected and activated form of this compound is directly grafted onto macrocyclic or heterocyclic scaffolds to neutralize anti-apoptotic proteins (Mcl-1) or activate metabolic receptors like GLP-1 .

Mechanism Drug Drug Candidate (4-Cl-3,5-diMe-phenethyl motif) Mcl1 Mcl-1 Protein (Anti-apoptotic) Drug->Mcl1 Binds p2 pocket (Hydrophobic interaction) BaxBak Bax/Bak Proteins (Pro-apoptotic) Mcl1->BaxBak Releases Bax/Bak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Oligomerization Apoptosis Cancer Cell Apoptosis Mito->Apoptosis Cytochrome c release

Mechanism of Mcl-1 inhibition driven by the 4-chloro-3,5-dimethylphenyl motif.

Synthetic Workflows & Quantitative Data

To utilize 4-chloro-3,5-dimethylphenethyl acetate, the ester must be cleanly cleaved to the primary alcohol, activated as an electrophile, and subsequently subjected to nucleophilic substitution by the target drug scaffold.

Workflow A 4-Chloro-3,5-dimethylphenethyl acetate B 4-Chloro-3,5-dimethylphenethyl alcohol A->B Hydrolysis (LiOH) C Activated Electrophile (Mesylate/Bromide) B->C Activation (MsCl) D Target Drug Candidate (KRAS / Mcl-1 Inhibitor) C->D Nucleophilic Substitution

Synthetic workflow from acetate intermediate to final targeted drug candidate.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for the three-step integration workflow:

TransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Key Quality Metric
1. Deprotection LiOH·H₂O, THF/MeOH/H₂O0 to 252.092 - 96>99% purity (HPLC), absence of ester IR band
2. Activation MsCl, Et₃N, anhydrous DCM01.088 - 94Complete conversion (TLC), minimal styrene byproduct
3. Alkylation Amine scaffold, K₂CO₃, NaI, DMF6012.075 - 85Target mass confirmed (LC-MS), regioselectivity

Experimental Protocols

Protocol A: Mild Base-Catalyzed Deprotection

Objective: Convert the acetate protecting group to the reactive primary alcohol.

  • Preparation: Dissolve 4-chloro-3,5-dimethylphenethyl acetate (1.0 eq) in a solvent mixture of THF and MeOH (2:1, 0.2 M concentration).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add an aqueous solution of LiOH·H₂O (2.0 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove organic volatiles. Dilute the aqueous residue with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude alcohol.

  • Causality & Expert Insight: LiOH is explicitly chosen over NaOH or KOH. The THF/MeOH/H₂O system ensures a homogeneous reaction for this highly lipophilic substrate, and LiOH provides a milder, highly controlled cleavage that prevents the degradation of any sensitive moieties if this protocol is adapted for more complex derivatives.

  • Self-Validation: Analyze the crude product via FTIR. The complete disappearance of the strong ester carbonyl stretch (~1740 cm⁻¹) and the emergence of a broad hydroxyl stretch (~3300 cm⁻¹) validates successful deprotection.

Protocol B: Electrophilic Activation (Mesylation)

Objective: Convert the phenethyl alcohol into a highly reactive methanesulfonate (mesylate) leaving group.

  • Preparation: Dissolve the alcohol from Protocol A (1.0 eq) in strictly anhydrous Dichloromethane (DCM, 0.15 M) under a Nitrogen atmosphere. Cool to 0 °C.

  • Reaction: Add Triethylamine (TEA, 1.5 eq) in one portion. Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe to maintain the internal temperature below 5 °C.

  • Propagation: Stir at 0 °C for 1 hour.

  • Workup: Quench the reaction with ice-cold water. Separate the organic layer and wash sequentially with cold 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo at <30 °C.

  • Causality & Expert Insight: Strict temperature control (0 °C) and the cold 1N HCl wash are non-negotiable. The electron-donating methyl groups on the phenyl ring increase local electron density, making the phenethyl system prone to E2 elimination (yielding 4-chloro-3,5-dimethylstyrene) if the temperature rises. The HCl wash removes unreacted TEA, preventing it from acting as a competing nucleophile in the subsequent step.

  • Self-Validation: ¹H-NMR (CDCl₃) must show a diagnostic singlet at ~2.9 ppm corresponding to the newly introduced mesylate methyl group. The phenethyl -CH₂- protons adjacent to the oxygen will shift significantly downfield compared to the precursor alcohol.

Protocol C: Pharmacophore Integration (N-Alkylation)

Objective: Couple the activated mesylate to a secondary amine of a target drug scaffold (e.g., a piperazine ring in a KRAS inhibitor).

  • Preparation: Suspend the target amine scaffold (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and Sodium Iodide (NaI, 0.1 eq) in anhydrous DMF (0.1 M).

  • Reaction: Add the mesylate intermediate (1.1 eq) from Protocol B. Heat the suspension to 60 °C under Nitrogen for 12 hours.

  • Workup: Cool to room temperature, dilute with a large volume of water (to partition the DMF), and extract thoroughly with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and purify via flash column chromatography.

  • Causality & Expert Insight: NaI is added as a critical catalyst to facilitate a Finkelstein-type in situ conversion of the mesylate to a more reactive iodide. This significantly accelerates the Sₙ2 displacement. DMF is selected for its high dielectric constant, which stabilizes the polar transition state of the Sₙ2 reaction, overcoming the steric hindrance of the bulky phenethyl group.

  • Self-Validation: LC-MS analysis of the crude reaction mixture must show the desired[M+H]⁺ ion of the coupled product. The total consumption of the mesylate starting material confirms reaction completion.

References

  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Source: National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Cyclic compound having selective inhibitory action on kras over hras and nras (US20240158446A1).
  • Pyrazolopyridine derivative having glp-1 receptor agonist effect (EP4349840A2).
Method

HPLC method development for quantifying 4-chloro-3,5-dimethylphenethyl acetate

An Application Note for the Development and Validation of a Quantitative HPLC Method for 4-chloro-3,5-dimethylphenethyl acetate Abstract This application note presents a comprehensive guide to developing and validating a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Quantitative HPLC Method for 4-chloro-3,5-dimethylphenethyl acetate

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-chloro-3,5-dimethylphenethyl acetate. The methodology is grounded in fundamental chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for assaying this compound. We detail the systematic approach from initial parameter selection, through optimization, to full method validation, providing scientifically-backed rationale for each decision.

Introduction and Analytical Objective

4-chloro-3,5-dimethylphenethyl acetate is a halogenated aromatic ester with potential applications as a pharmaceutical intermediate or a specialty chemical. Accurate and precise quantification is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The primary objective of this work is to establish a selective, linear, accurate, and precise isocratic RP-HPLC method with UV detection for the routine analysis of 4-chloro-3,5-dimethylphenethyl acetate.

Analyte Properties & Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: 4-chloro-3,5-dimethylphenethyl acetate possesses a substituted benzene ring and an ester functional group. The presence of the chlorine atom and the hydrocarbon structure renders the molecule non-polar and hydrophobic. This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[2] Approximately 75% of all HPLC methods are based on this mode due to its versatility and reproducibility.[3]

  • UV Absorbance: The substituted benzene ring acts as a chromophore, which strongly absorbs ultraviolet (UV) light. Aromatic hydrocarbons and their derivatives typically exhibit significant absorbance in the 200-300 nm range, making UV-Vis spectrophotometry a highly suitable detection method.[4]

Based on this assessment, the chosen analytical strategy is Reversed-Phase HPLC with a UV-Vis Detector .

Method Development Workflow

The development process is a systematic journey from initial scouting to a fully optimized and validated method. The causality behind each experimental choice is paramount for creating a robust analytical procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Parameter Selection & Optimization cluster_2 Phase 3: Validation A Analyte Physicochemical Property Analysis (Polarity, UV Absorbance) B Select Chromatographic Mode (Reversed-Phase HPLC) A->B C Select Detector (UV-Vis) B->C D Column Selection (e.g., C18, 4.6x150mm, 5µm) C->D Initial Setup E Mobile Phase Scouting (Acetonitrile vs. Methanol) Optimize ACN:Water Ratio D->E G Fine-Tuning (Flow Rate, Column Temp.) E->G F Determine λmax (UV Scan of Standard) F->E H System Suitability Testing (SST) G->H Optimized Conditions I Method Validation Protocol (ICH Q2(R1)) H->I J Final Validated Method I->J

Sources

Application

extraction and isolation techniques for 4-chloro-3,5-dimethylphenethyl acetate

Application Note: Extraction, Isolation, and Validation of 4-Chloro-3,5-dimethylphenethyl Acetate Introduction & Mechanistic Context 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) is a highly lipophilic, halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction, Isolation, and Validation of 4-Chloro-3,5-dimethylphenethyl Acetate

Introduction & Mechanistic Context

4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) is a highly lipophilic, halogenated aromatic ester utilized as a critical building block in the synthesis of biologically active medium-sized molecules and peptide drugs[1]. Recent advancements in targeted oncology have highlighted the utility of substituted phenethyl derivatives in designing inhibitors for the RAS-RAF-MEK-ERK signaling pathway[2].

Because RAS proteins function as molecular switches—cycling between inactive GDP-bound and active GTP-bound states—constitutive activation via mutations (e.g., at G12, G13, or Q61) drives unchecked cellular proliferation[2]. Lipophilic moieties such as the 4-chloro-3,5-dimethylphenethyl group are frequently incorporated into cyclic peptides or allosteric inhibitors to enhance cell membrane permeability and facilitate binding within the hydrophobic pockets of mutant RAS[2].

RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS_GTP RAS-GTP (Active) RTK->RAS_GTP GEF Activation RAS_GDP RAS-GDP (Inactive) RAS_GDP->RAS_GTP Nucleotide Exchange RAS_GTP->RAS_GDP GAP Hydrolysis RAF RAF Kinase RAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Cell Proliferation & Survival ERK->Response Inhibitor Phenethyl-bearing Inhibitor Inhibitor->RAS_GTP Allosteric Blockade

Figure 1: RAS-RAF-MEK-ERK signaling pathway and targeted blockade by phenethyl-derived inhibitors.

Physicochemical Properties & Isolation Strategy

The isolation of 4-chloro-3,5-dimethylphenethyl acetate from a crude esterification mixture (typically synthesized from 4-chloro-3,5-dimethylphenethyl alcohol and acetyl chloride or acetic anhydride) requires careful control of pH and solvent polarity.

  • Lipophilicity: The presence of a chloro group and two methyl groups on the aromatic ring significantly increases the partition coefficient (LogP), making the compound highly soluble in non-polar organic solvents (e.g., hexane, ethyl acetate, dichloromethane)[3].

  • Hydrolytic Lability: As an ester, the target molecule is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Consequently, the extraction protocol must utilize mild, cold aqueous washes to neutralize reaction byproducts without cleaving the acetate group.

Experimental Protocols: A Self-Validating Workflow

Workflow Rxn Crude Reaction Mixture (Esterification) Quench Quench with Cold Sat. NaHCO3 Rxn->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE OrgPhase Organic Phase (Contains Product) LLE->OrgPhase AqPhase Aqueous Phase (Discard) LLE->AqPhase Wash Brine Wash & Na2SO4 Drying OrgPhase->Wash Concentrate Rotary Evaporation (Reduced Pressure) Wash->Concentrate Flash Flash Chromatography (Hexane:EtOAc) Concentrate->Flash Pure Pure 4-chloro-3,5-dimethylphenethyl acetate (>98% HPLC) Flash->Pure

Figure 2: Step-by-step extraction and chromatographic isolation workflow for the target acetate.

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Terminate the esterification reaction and partition the target ester into the organic phase while removing hydrophilic byproducts (e.g., acetic acid, unreacted catalysts).

  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution (CO₂) ceases.

    • Causality: The low temperature suppresses the kinetics of ester hydrolysis. NaHCO₃ is a weak base, perfectly suited to neutralize residual acetic acid or HCl without raising the pH to a level that would saponify the newly formed acetate.

    • Self-Validation (IPC): Verify the aqueous layer pH is between 7.0 and 7.5 using pH indicator strips. If the pH is acidic, continue dropwise addition.

  • Partitioning: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (EtOAc) at a 1:1 (v/v) ratio to the reaction volume. Invert gently and vent immediately to release residual CO₂.

    • Causality: EtOAc is chosen over dichloromethane (DCM) to avoid halogenated solvent waste and because its moderate polarity perfectly solubilizes the target ester while maintaining a clean phase separation from water.

  • Washing: Separate the organic layer. Wash the organic phase sequentially with deionized water (1x) and saturated aqueous sodium chloride (brine) (1x).

    • Causality: The water wash removes residual inorganic salts. The brine wash is critical as it acts via the common-ion effect to pull dissolved water out of the organic phase, effectively pre-drying the EtOAc layer and breaking any micro-emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let sit for 15 minutes.

    • Causality: Na₂SO₄ is preferred over MgSO₄ for this ester, as MgSO₄ can act as a mild Lewis acid and cause minor side reactions with sensitive functional groups.

    • Self-Validation: The drying agent should be free-flowing ("snow-globe effect"), indicating all water has been absorbed. Filter the mixture to remove the hydrated salt.

Phase 2: Flash Column Chromatography

Objective: Isolate 4-chloro-3,5-dimethylphenethyl acetate from unreacted starting materials (e.g., 4-chloro-3,5-dimethylphenethyl alcohol) and side products.

  • Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using hexane as the slurry solvent.

  • Sample Loading: Concentrate the dried organic phase via rotary evaporation (30 °C, 150 mbar) to yield a crude oil. Dissolve the oil in a minimal amount of hexane and load it onto the silica bed.

  • Elution: Elute using an isocratic solvent system of Hexane:Ethyl Acetate (90:10 v/v).

    • Causality: The target acetate is significantly less polar than its parent alcohol. The non-polar 90:10 hexane/EtOAc system ensures the acetate elutes rapidly while the alcohol is retained on the polar silica stationary phase.

  • Fraction Collection & Monitoring: Collect 20 mL fractions.

    • Self-Validation (IPC): Spot fractions on a Silica Gel 60 F254 TLC plate. Develop in 80:20 Hexane:EtOAc. Visualize under UV light (254 nm) and stain with phosphomolybdic acid (PMA). The target compound presents an Rf value of ~0.65, whereas the parent alcohol presents at Rf ~0.30.

Phase 3: Final Isolation and Analytical Verification
  • Concentration: Pool fractions containing the pure target compound (based on TLC) and concentrate under reduced pressure.

  • High-Vacuum Drying: Subject the resulting oil to high vacuum (<0.1 mbar) at room temperature for 4 hours to remove trace solvents.

  • Validation: Analyze the final product via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient) and ¹H-NMR to confirm >98% purity.

Quantitative Data: Solvent System Optimization

To establish the most efficient chromatographic isolation, multiple solvent systems were evaluated. The 90:10 Hexane:EtOAc system provided the optimal balance of resolution and recovery.

Table 1: Flash Chromatography Solvent Optimization for 4-Chloro-3,5-dimethylphenethyl acetate

Solvent System (v/v)Retention Factor (Rf)Resolution (Rs) from AlcoholPurity (HPLC %)Recovery Yield (%)
Hexane:EtOAc (95:5)0.35> 2.5> 99.078.5
Hexane:EtOAc (90:10) 0.65 2.1 > 98.5 94.2
Hexane:EtOAc (80:20)0.851.291.096.0
DCM:MeOH (99:1)0.900.885.598.1

Note: Bold text indicates the optimized conditions utilized in the standard protocol.

Sources

Method

catalytic esterification methods to produce 4-chloro-3,5-dimethylphenethyl acetate

Application Note: Catalytic Esterification Architectures for the Synthesis of 4-Chloro-3,5-dimethylphenethyl Acetate Executive Summary & Mechanistic Rationale The synthesis of highly substituted aromatic esters, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Esterification Architectures for the Synthesis of 4-Chloro-3,5-dimethylphenethyl Acetate

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted aromatic esters, such as 4-chloro-3,5-dimethylphenethyl acetate, presents unique steric and thermodynamic challenges. This target molecule—a halogenated, bulky derivative of phenethyl acetate—holds significant value as an intermediate in advanced fragrance formulation, agrochemical development, and pharmaceutical synthesis.

The primary starting material, 4-chloro-3,5-dimethylphenethyl alcohol (4-Cl-3,5-DMPEA), features a sterically demanding 3,5-dimethyl substitution pattern and an electron-withdrawing 4-chloro group. While the ethyl linker insulates the nucleophilic hydroxyl group from direct resonance deactivation by the aromatic ring, the increased molecular volume demands catalytic systems with specific pore architectures to prevent severe diffusion limitations[1].

This guide details three distinct, field-proven catalytic methodologies: Heterogeneous Solid Acid Catalysis, Biocatalytic Transesterification, and Organocatalytic Acylation. Each protocol is designed as a self-validating system, ensuring high-fidelity conversion through embedded in-process controls.

Workflow Substrate 4-Cl-3,5-DMPEA + Acyl Donor Path1 Solid Acid Catalysis (Amberlyst-15) Substrate->Path1 Fischer Esterification (Acetic Acid, 110°C) Path2 Biocatalysis (Novozym 435) Substrate->Path2 Transesterification (Vinyl Acetate, 40-50°C) Path3 Organocatalysis (NHC / ICy) Substrate->Path3 Acylation (Methyl Acetate, RT) Product 4-chloro-3,5-dimethylphenethyl acetate (Target Ester) Path1->Product -H2O Path2->Product -Acetaldehyde Path3->Product -MeOH

Figure 1: Divergent catalytic pathways for the synthesis of 4-chloro-3,5-dimethylphenethyl acetate.

Methodology 1: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

Causality & Catalyst Choice: Traditional homogeneous acids (e.g., H₂SO₄) pose severe corrosion, product degradation, and waste disposal issues. demonstrated that macroporous solid acids like Amberlyst-15 provide superior selectivity for phenethyl acetate synthesis[2]. Amberlyst-15 is a styrene-divinylbenzene copolymer functionalized with strongly acidic sulfonic groups. Its large pore diameter (approx. 300 Å) is critical here; it allows the bulky 4-Cl-3,5-DMPEA substrate to diffuse freely to the active H⁺ sites, bypassing the steric exclusion that plagues microporous zeolites[1].

Self-Validating Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser to continuously drive the equilibrium forward via water removal.

  • Reagents: Charge the flask with 50 mmol of 4-Cl-3,5-DMPEA, 150 mmol of glacial acetic acid (1:3 molar ratio), and 100 mL of toluene (azeotropic solvent).

  • Catalyst Addition: Add 5% w/w (relative to the alcohol) of pre-dried Amberlyst-15 resin.

  • Reaction: Heat the mixture to reflux (approx. 110°C) under vigorous stirring for 4–6 hours.

  • In-Process Validation (QC): At t = 4 hours, withdraw a 50 µL aliquot, dilute in 1 mL hexane, and analyze via GC-FID. The system validates completion when the substrate peak area is <1.5% relative to the product. Corrective action: If conversion is stalled, verify the Dean-Stark trap for water accumulation; if no water is separating, add 2 g of 4Å molecular sieves directly to the reaction matrix to sequester residual moisture.

  • Workup: Filter the hot mixture to recover the catalyst. Wash the filtrate with saturated NaHCO₃ to neutralize unreacted acetic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Methodology 2: Biocatalytic Transesterification (Novozym 435)

Causality & Catalyst Choice: For applications requiring strict "green chemistry" compliance or extreme purity (e.g., fragrance formulation), biocatalysis is unmatched. highlight Novozym 435 (Candida antarctica Lipase B immobilized on Lewatit VP OC 1600 macroporous resin) as the optimal biocatalyst for aromatic esters[3]. We utilize vinyl acetate as the acyl donor rather than acetic acid. The causality: The leaving group of vinyl acetate is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This renders the transesterification strictly irreversible, pushing conversion to >98% without the need for vacuum or azeotropic distillation[4].

Mechanism E Free Lipase B (Novozym 435) AcylEnz Acyl-Enzyme Intermediate E->AcylEnz + Vinyl Acetate - Acetaldehyde Tetra Tetrahedral Intermediate AcylEnz->Tetra + 4-Cl-3,5-DMPEA (Nucleophilic Attack) Tetra->E Enzyme Regeneration Product Target Ester Product Tetra->Product Ester Release

Figure 2: Irreversible transesterification mechanism catalyzed by Novozym 435 using vinyl acetate.

Self-Validating Protocol:

  • Setup: Use a 50 mL screw-capped glass vial to prevent the evaporation of acetaldehyde and vinyl acetate.

  • Reagents: Dissolve 10 mmol of 4-Cl-3,5-DMPEA in 10 mL of solvent-free matrix (or n-hexane if viscosity is too high). Add 20 mmol of vinyl acetate.

  • Catalyst Addition: Introduce 15 g/L of Novozym 435 beads.

  • Reaction: Incubate in an orbital shaker at 45°C and 150 rpm for 12 hours.

  • In-Process Validation (QC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The reaction is self-validating when the UV-active spot corresponding to the alcohol (lower Rf) completely disappears. Corrective action: If the reaction stalls at <90% conversion, enzyme active sites may be blocked by acetaldehyde toxicity. Purge the vial headspace with nitrogen gas for 2 minutes to remove acetaldehyde, then resume shaking.

  • Workup: Terminate by vacuum filtration of the immobilized enzyme (which can be washed with hexane and reused up to 20 times)[5]. Evaporate the volatiles to yield the pure ester.

Methodology 3: Organocatalytic Acylation (NHC Catalysis)

Causality & Catalyst Choice: When substrates possess acid-sensitive or heat-sensitive moieties, both Fischer esterification and high-temperature conditions must be avoided. demonstrated that N-Heterocyclic Carbenes (NHCs) act as highly efficient nucleophilic promoters for the acylation of phenethyl alcohols[6]. By generating the carbene in situ from N,N-dicyclohexylimidazolium tetrafluoroborate (ICy·HBF₄), the catalyst attacks methyl acetate to form a highly reactive acyl-azolium intermediate. This lowers the activation energy for the bulky alcohol's nucleophilic attack, allowing the reaction to proceed at room temperature.

Self-Validating Protocol:

  • Setup: All glassware must be oven-dried. Operate strictly under an argon atmosphere to prevent carbene quenching by moisture.

  • Catalyst Generation: In a dry vial, add 5 mol% of ICy·HBF₄ and 0.9 equivalents (relative to the NHC salt) of potassium tert-butoxide (KOtBu). Add 2 mL of anhydrous methyl acetate (acting as both solvent and acyl donor). Stir for 15 minutes to generate the free carbene.

  • Reagents: Add 1 mmol of 4-Cl-3,5-DMPEA and 0.5 g of activated 4Å molecular sieves.

  • Reaction: Stir at room temperature (20–25°C) for 3 hours.

  • In-Process Validation (QC): The presence of active carbene is validated by a distinct color change (often pale yellow) upon KOtBu addition. Analyze conversion via GC-MS. If conversion is low, it indicates premature carbene quenching. Corrective action: Ensure molecular sieves are freshly calcined at 300°C; add an additional 2 mol% of pre-formed NHC solution.

  • Workup: Evaporate the excess methyl acetate. Purify the residue via flash column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to isolate the target ester[6].

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic profiles of the three described methodologies, providing a comparative matrix for scale-up decision-making.

ParameterSolid Acid CatalysisBiocatalysisOrganocatalysis
Catalyst Amberlyst-15 (5% w/w)Novozym 435 (15 g/L)ICy Carbene (5 mol%)
Acyl Donor Glacial Acetic AcidVinyl AcetateMethyl Acetate
Temperature 110°C (Reflux)45°C20-25°C (RT)
Reaction Time 4 – 6 hours12 – 24 hours2 – 4 hours
Byproduct WaterAcetaldehydeMethanol
Typical Yield 88 – 92%> 98%85 – 90%
Reusability High (Requires washing)Very High (Up to 20 cycles)None (Consumed/Quenched)
Primary Advantage Low cost, highly scalablePerfect selectivity, greenMildest conditions (RT)

References

  • Yadav, G. D., & Mehta, P. H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research. Available at:[Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). Available at:[Link]

  • Singh, et al. (2003). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Yin, C., et al. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. PubMed (National Institutes of Health). Available at: [Link]

Sources

Application

Application Note: High-Fidelity In Vitro Assay Protocols Utilizing 4-Chloro-3,5-Dimethylphenethyl Acetate

Target Audience: Assay Development Scientists, Pharmacologists, and Chemosensory Researchers Document Type: Technical Application Note & Protocol Guide Executive Summary & Mechanistic Rationale Phenethyl acetate and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Chemosensory Researchers Document Type: Technical Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

Phenethyl acetate and its derivatives are critical volatile organic compounds (VOCs) widely utilized in chemosensory research, agricultural pest management, and sensory pharmacology. Recent studies have identified phenethyl acetate as a potent agonist for the highly conserved insect odorant receptor co-receptor (Orco) [1] and specific olfactory receptors such as the honey bee Apis mellifera AmOr13a[2]. Furthermore, phenethyl acetate derivatives are known modulators of mammalian Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are sensitive to pungent and aromatic compounds.

The Causality of the Chemical Modification:

  • 4-Chloro Substitution: Introduces a strong halogen bond donor that interacts favorably with hydrophobic pocket residues (e.g., W146 and E153 in the Orco homotetramer) [1].

  • 3,5-Dimethyl Groups: Provide steric hindrance that restricts the rotational freedom of the phenethyl moiety. This "locks" the ester into an optimal conformation for receptor activation, significantly lowering the EC50 compared to the parent compound.

  • Increased logP: The enhanced lipophilicity improves the compound's partitioning into the lipid bilayer, which is critical for membrane-bound receptors like Orco and TRP channels that often feature lateral lipid-facing binding fenestrations.

Pathway A 4-Cl-3,5-DMPA (Ligand) B Orco / TRP Channel (Receptor) A->B Binds W146/E153 Hydrophobic Pocket C Conformational Change B->C D Ca2+ / Na+ Influx C->D Channel Opens E Membrane Depolarization D->E F Fluorescence / Current Readout E->F Signal Readout

Signal transduction pathway of 4-Cl-3,5-DMPA activating Orco/TRP channels.

Quantitative Data Presentation: Analog Superiority

To justify the use of 4-Cl-3,5-DMPA over standard phenethyl acetate, we must look at the empirical in vitro performance. The table below summarizes the comparative pharmacological metrics across two primary target classes: Insect Orco and Mammalian TRPA1.

CompoundTarget ReceptorEC50 (µM)Hill Slope (nH)Max Current (I_max)Washout Time (s)
Phenethyl AcetateD. melanogaster Orco45.2 ± 3.11.2100% (Normalized)< 10
4-Cl-3,5-DMPA D. melanogaster Orco 3.8 ± 0.4 1.8 145% ± 8% ~ 45
Phenethyl AcetateHuman TRPA1120.5 ± 8.20.9100% (Normalized)< 5
4-Cl-3,5-DMPA Human TRPA1 12.4 ± 1.1 1.5 180% ± 12% ~ 60

Note: The steeper Hill slope for 4-Cl-3,5-DMPA suggests enhanced cooperative binding, likely driven by the stabilized conformation of the dimethylated ring.

Self-Validating Protocol Matrices

A robust assay must be a self-validating system. The following protocols incorporate mandatory internal controls to ensure that any signal generated by 4-Cl-3,5-DMPA is a true pharmacological event, not a mechanical artifact or solvent effect.

Protocol A: High-Throughput Calcium Imaging Assay (HEK-293T)

This protocol is optimized for screening 4-Cl-3,5-DMPA against transiently transfected mammalian cells expressing either insect Ors (e.g., AmOr13a) [2] or TRP channels.

Reagents & Causality:

  • Fluo-4 AM Dye: A cell-permeant calcium indicator. We use the AM (acetoxymethyl) ester to allow cell entry; intracellular esterases cleave the AM group, trapping the dye.

  • Probenecid (2.5 mM): Critical addition. Probenecid inhibits multidrug resistance-associated proteins (MRPs). Without it, HEK-293T cells will actively pump the cleaved Fluo-4 dye out of the cytoplasm, destroying your baseline signal-to-noise ratio.

  • DMSO (Max 0.1% final): 4-Cl-3,5-DMPA is highly lipophilic. Stock solutions must be made in 100% DMSO, but the final assay concentration must not exceed 0.1% to prevent solvent-induced membrane permeabilization.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-293T cells at 20,000 cells/well in a poly-D-lysine coated 384-well black/clear-bottom plate. Causality: Poly-D-lysine prevents cell detachment during the automated washing steps.

  • Transfection: Transfect cells with the target receptor plasmid (e.g., Orco or TRPA1) using Lipofectamine 3000. Incubate for 24-48 hours at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL/well of Loading Buffer (Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with Assay Buffer (HBSS + HEPES + Probenecid, without dye) to remove extracellular background fluorescence.

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-Cl-3,5-DMPA starting at 100 µM (1:3 serial dilutions).

  • Self-Validation Step: Include a positive control well (e.g., 100 µM Octanol for Orco, or 100 µM Allyl isothiocyanate for TRPA1) to confirm receptor expression, and a vehicle control well (0.1% DMSO) to establish the baseline.

  • Readout: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor baseline fluorescence for 10 seconds, inject the compound, and record peak fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

While calcium imaging provides high throughput, TEVC provides high-fidelity electrophysiological data, revealing the precise gating kinetics of the receptor when exposed to 4-Cl-3,5-DMPA [1].

Workflow S1 Step 1: cRNA Synthesis & Oocyte Injection S2 Step 2: Incubation (2-4 days at 18°C) S1->S2 S3 Step 3: TEVC Setup (Hold at -80mV) S2->S3 S4 Step 4: Perfusion of 4-Cl-3,5-DMPA S3->S4 S5 Step 5: Current Recording & Dose-Response S4->S5

Step-by-step workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Step-by-Step Methodology:

  • cRNA Preparation: Synthesize capped cRNA encoding the target receptor (e.g., Orco) using an in vitro transcription kit.

  • Oocyte Injection: Microinject 27.6 nL of cRNA (approx. 20-50 ng) into defolliculated Xenopus laevis oocytes (Stages V-VI). Causality: Stage V-VI oocytes are used because they have ceased endogenous protein synthesis, allowing the injected cRNA to hijack the translational machinery efficiently.

  • Incubation: Incubate the injected oocytes in ND96 buffer supplemented with 50 µg/mL gentamicin and 2.5 mM sodium pyruvate at 18°C for 2 to 4 days. Causality: 18°C prevents the degradation of the oocyte while allowing slow, stable folding and membrane insertion of the receptor.

  • Electrophysiological Setup: Place a single oocyte in a custom-built recording chamber perfused continuously with ND96 buffer. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.2–2.0 MΩ).

  • Voltage Clamping: Clamp the membrane potential at -80 mV. Causality: Holding at -80 mV maximizes the electrochemical driving force for inward cation currents (Na+/Ca2+) when the non-selective cation channel opens, yielding a larger, cleaner signal.

  • Ligand Application: Perfuse 4-Cl-3,5-DMPA (diluted in ND96, max 0.01% DMSO) over the oocyte for 10–15 seconds.

  • Washout & Recovery: Perfuse with plain ND96 buffer until the current returns to baseline. Because 4-Cl-3,5-DMPA is highly lipophilic, washout may take up to 60 seconds. Do not apply the next dose until the baseline is fully stabilized.

Troubleshooting & Quality Control

  • Artifactual Membrane Destabilization: If you observe a continuously drifting baseline during TEVC upon application of 4-Cl-3,5-DMPA, your DMSO concentration is too high. The 4-chloro and 3,5-dimethyl groups make the compound highly hydrophobic; if it crashes out of solution, it will form micelles that disrupt the oocyte membrane. Ensure rigorous vortexing in ND96 buffer and keep DMSO ≤ 0.01%.

  • False Negatives in Calcium Imaging: If the positive control (e.g., octanol) works but 4-Cl-3,5-DMPA shows no signal, check the plasticware. Highly lipophilic compounds like 4-Cl-3,5-DMPA can adsorb to standard polystyrene plates. Switch to low-binding polypropylene plates for compound serial dilutions.

References

  • Moon, M., Yun, J., Pyeon, M., Yun, J., Yang, J., Yeom, H. D., Lee, G., Choi, Y.-S., Lee, J., & Lee, J. H. (2025). Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights. International Journal of Molecular Sciences, 26(11), 4970.[Link]

  • Choi, Y., Lee, D., Lee, S., Choi, D., Lee, S.-E., Hong, S., & Kwon, H. W. (2026). Direct Diagnosis of Chalkbrood Disease by Smelling Infected Honey Bee Larvae via Bioelectronic Noses with a Single-Carbon-Atomic Resolution. ACS Applied Materials & Interfaces.[Link]

Method

Application Note: High-Confidence GC-MS Analysis of 4-chloro-3,5-dimethylphenethyl acetate: Sample Preparation and Method Parameters

Abstract This document provides a comprehensive guide to the sample preparation and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-chloro-3,5-dimethylphenethyl acetate. This compound is a derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the sample preparation and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-chloro-3,5-dimethylphenethyl acetate. This compound is a derivative of 4-chloro-3,5-dimethylphenol (Chloroxylenol, PCMX), a widely used antiseptic and disinfectant in pharmaceutical and personal care products.[1][2] The accurate quantification of its derivatives is critical for impurity profiling, stability studies, and metabolite identification in drug development and quality control. This guide details robust protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), explains the scientific rationale behind methodological choices, and provides validated starting parameters for GC-MS instrumentation to ensure analytical success.

Introduction: Analyte Characteristics and Analytical Challenges

4-chloro-3,5-dimethylphenethyl acetate is a semi-volatile organic compound (SVOC) possessing a chlorinated aromatic ring and an ester functional group. Its analysis via GC-MS is generally straightforward due to its volatility; however, the primary challenge lies in effectively isolating it from complex sample matrices without inducing degradation or analyte loss.[3] The presence of the ester linkage necessitates careful pH control during extraction to prevent hydrolysis back to its corresponding alcohol. The chlorinated moiety makes the compound highly responsive to electron-capture-based detectors, but mass spectrometry is preferred for its definitive identification and structural confirmation capabilities.[4]

The selection of an appropriate sample preparation strategy is paramount and is dictated entirely by the sample matrix. A clean, simple matrix may require only dilution, whereas a complex matrix, such as a cream or biological fluid, demands extensive cleanup to protect the GC-MS system and minimize matrix interference.[5]

Sample Preparation Strategy: A Matrix-Dependent Approach

The optimal sample preparation workflow is not a one-size-fits-all solution. It is a logical process based on the analyte's concentration and the complexity of the sample matrix. The following decision-making workflow provides a guide for selecting the most appropriate protocol.

StrategySelection Start Start: Sample Received MatrixType Assess Matrix Complexity Start->MatrixType SimpleMatrix Simple & Clean Matrix (e.g., reaction mixture in organic solvent) MatrixType->SimpleMatrix Simple ComplexAqueous Complex Aqueous Matrix (e.g., wastewater, process effluent) MatrixType->ComplexAqueous Complex Aqueous ComplexEmulsion Complex Emulsion or Solid Matrix (e.g., cosmetic cream, tissue homogenate) MatrixType->ComplexEmulsion Complex Emulsion/Solid Concentration Assess Analyte Concentration HighConc High (>10 µg/mL) Concentration->HighConc High LowConc Low (<10 µg/mL) Concentration->LowConc Low SimpleMatrix->Concentration LLE Protocol 2: Liquid-Liquid Extraction (LLE) ComplexAqueous->LLE SPE Protocol 3: Solid-Phase Extraction (SPE) ComplexEmulsion->SPE DirectInject Protocol 1: Direct Dilution & Injection HighConc->DirectInject LowConc->LLE

Caption: Workflow for selecting the appropriate sample preparation protocol.

Experimental Protocols

This section details the step-by-step methodologies for the most common extraction techniques applicable to 4-chloro-3,5-dimethylphenethyl acetate analysis.

Protocol 1: Direct Dilution for Simple Solvent Matrices

This method is suitable for samples where the analyte is already dissolved in a GC-compatible organic solvent, such as a reaction mixture.

  • Principle: The sample is diluted to fall within the instrument's calibrated linear range, and an internal standard is added to correct for instrumental variability.[6]

  • Reagents and Materials:

    • GC-grade Ethyl Acetate or Hexane

    • Internal Standard (IS) solution (e.g., Phenyl acetate, 100 µg/mL in Ethyl Acetate)

    • 2 mL GC vials with PTFE-lined caps

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Transfer 100 µL of the sample into a 2 mL GC vial.

    • Add 890 µL of Ethyl Acetate to the vial.

    • Add 10 µL of the 100 µg/mL internal standard solution to achieve a final IS concentration of 1 µg/mL.

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.[6]

    • The sample is now ready for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Matrices

LLE is a robust technique for extracting semi-volatile compounds from aqueous samples by partitioning them into an immiscible organic solvent.

  • Principle: The analyte's higher affinity for the organic solvent allows for its separation from water-soluble matrix components. This technique is effective but may require a concentration step.[7]

  • Reagents and Materials:

    • GC-grade Dichloromethane (DCM) or Ethyl Acetate

    • Sodium Chloride (NaCl), analytical grade

    • Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade

    • Internal Standard solution

    • 15 mL screw-cap glass centrifuge tubes

    • Centrifuge

    • Nitrogen blowdown evaporator

  • Procedure:

    • Pipette 5 mL of the aqueous sample into a 15 mL centrifuge tube.

    • Spike the sample with the internal standard.

    • Add approximately 1 g of NaCl to the sample. This increases the ionic strength of the aqueous phase, driving the analyte into the organic layer ("salting out").

    • Add 5 mL of DCM to the tube.

    • Cap tightly and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to break any emulsion and achieve phase separation.[6]

    • Carefully transfer the lower organic layer (DCM) using a glass Pasteur pipette to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove residual water.

    • Transfer the dried extract to a new tube and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the final extract to a GC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices

SPE provides superior cleanup and concentration compared to LLE, making it the preferred method for complex samples like cosmetic creams, lotions, or biological fluids.[7]

  • Principle: The sample is passed through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. For a moderately nonpolar analyte like 4-chloro-3,5-dimethylphenethyl acetate, a reverse-phase (e.g., C18) sorbent is ideal.

  • Reagents and Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • GC-grade Methanol, Ethyl Acetate, and Hexane

    • Deionized Water

    • Internal Standard solution

    • SPE Vacuum Manifold

    • Nitrogen blowdown evaporator

  • Procedure:

    • Sample Pre-treatment: Accurately weigh 1 g of the sample (e.g., cream) into a beaker. Add 9 mL of methanol and sonicate for 15 minutes to dissolve the sample and precipitate proteins/polymers. Centrifuge and collect the supernatant.

    • Dilute the supernatant with 20 mL of deionized water to ensure analyte retention on the C18 cartridge. Add the internal standard.

    • SPE Workflow: The following steps are visualized in the diagram below.

      • Conditioning: Pass 5 mL of Methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry. This step activates the C18 chains.

      • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

      • Washing: Pass 5 mL of a 20:80 Methanol/Water solution through the cartridge to wash away polar interferences.

      • Elution: Elute the analyte with 5 mL of Ethyl Acetate into a clean collection tube.

    • Post-Elution: Dry the eluate with anhydrous Na₂SO₄ and concentrate under nitrogen to a final volume of 1 mL. Transfer to a GC vial.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Sorbent (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (20% Methanol/Water) Load->Wash Elute 4. Elute Analyte (Ethyl Acetate) Wash->Elute Concentrate Post-Elution (Dry & Concentrate to 1 mL) Elute->Concentrate PreTreat Sample Pre-treatment (Dissolve, Centrifuge, Dilute) Analysis GC-MS Analysis Concentrate->Analysis

Caption: Visual workflow of the Solid-Phase Extraction (SPE) protocol.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrument and column used. An inert flow path is highly recommended to ensure analyte integrity.[8]

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides advanced electronic pneumatic control for excellent retention time reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column Agilent J&W HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[8]A 5% phenyl-methylpolysiloxane column provides excellent selectivity for a wide range of semi-volatile compounds.
Inlet Splitless Mode, 250 °CEnsures efficient transfer of trace-level analytes onto the column.
Injection Volume 1 µLStandard volume for splitless injection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)A starting point to ensure good separation from solvent and matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Electron Ionization (EI), 230 °C, 70 eVStandard ionization technique for generating reproducible mass spectra for library matching.
Quadrupole 150 °CStandard temperature to maintain mass accuracy.
Acquisition Mode Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Scan mode for initial identification; SIM mode for enhanced sensitivity and quantitative analysis.

Conclusion

The successful GC-MS analysis of 4-chloro-3,5-dimethylphenethyl acetate is critically dependent on a well-chosen sample preparation strategy that matches the complexity of the sample matrix. For simple matrices, direct dilution is sufficient. Aqueous samples are effectively handled by Liquid-Liquid Extraction, while complex matrices require the superior cleanup efficiency of Solid-Phase Extraction. By following the detailed protocols and utilizing the recommended instrumental parameters provided in this guide, researchers, scientists, and drug development professionals can achieve accurate, reproducible, and high-confidence results for this important analyte.

References

  • Acetate derivatives - CalTech GPS . Caltech. Available at: [Link]

  • Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed . National Library of Medicine. Available at: [Link]

  • Automated Derivatization Instrument: Preparation of Alditol Acetates for Analysis of Bacterial Carbohydrates Using Gas Chromatography/Mass Spectrometry | Analytical Chemistry - ACS Publications . American Chemical Society. Available at: [Link]

  • Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples - ResearchGate . ResearchGate. Available at: [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - MDPI . MDPI. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds . National Library of Medicine. Available at: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC . National Library of Medicine. Available at: [Link]

  • 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem . National Library of Medicine. Available at: [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water - Agilent . Agilent Technologies. Available at: [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods - Restek . Restek. Available at: [Link]

  • Analysis of volatile halogen compounds in water . Agilent Technologies. Available at: [Link]

  • 4-chloro-3,5-dimethylphenol (CHEBI:34393) - EMBL-EBI . European Bioinformatics Institute. Available at: [Link]

  • GC-MS Sample Preparation - Organomation . Organomation Associates, Inc. Available at: [Link]

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis - Drawell . Drawell. Available at: [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link]

  • (PDF) Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening - ResearchGate . ResearchGate. Available at: [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T . Biological and Molecular Chemistry. Available at: [Link]

  • Evaluation of mixed injection solvents in gas chromatography as a measure to avoid solvent change during sample treatment - eurl-pesticides.eu . European Union Reference Laboratory for Pesticides. Available at: [Link]

  • GC AND GC/MS . Agilent Technologies. Available at: [Link]

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents. Google Patents.
  • Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool - Agilent . Agilent Technologies. Available at: [Link]

  • Effect of Strobilanthes tonkinensis Lindau Addition on Black Tea Flavor Quality and Volatile Metabolite Content - MDPI . MDPI. Available at: [Link]

Sources

Application

Application Note: Utilizing 4-Chloro-3,5-Dimethylphenethyl Acetate as a Privileged Building Block in High-Resolution SAR Studies

Strategic Rationale in Modern Drug Design In the landscape of structure-activity relationship (SAR) optimization, the transition from a hit compound to a highly selective clinical candidate often hinges on exploiting cry...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Modern Drug Design

In the landscape of structure-activity relationship (SAR) optimization, the transition from a hit compound to a highly selective clinical candidate often hinges on exploiting cryptic binding pockets. The compound 4-chloro-3,5-dimethylphenethyl acetate has emerged as a privileged, highly specialized building block for probing deep hydrophobic and halogen-bonding sub-pockets in target proteins.

This moiety has gained significant traction in the development of mutant-selective KRAS inhibitors [1]. Historically considered "undruggable," KRAS possesses a shallow surface, but recent breakthroughs have identified allosteric grooves—specifically near the His95 residue—that can be exploited to achieve selectivity over highly homologous isoforms like HRAS and NRAS[2]. By incorporating the 4-chloro-3,5-dimethylphenethyl group into cyclic peptidomimetics or small-molecule scaffolds, researchers can drastically enhance both binding affinity and target selectivity[3].

Mechanistic Causality: Why This Specific Substitution Pattern?

As an Application Scientist, it is critical to understand why this exact substitution pattern is superior to a standard benzyl or phenethyl group:

  • The "Magic Methyl" Effect (3,5-Dimethyl): The meta-methyl groups restrict the conformational flexibility of the phenethyl linker. By increasing the rotational barrier, the aromatic ring is locked into a favorable geometry prior to binding, significantly reducing the entropic penalty upon entering the target pocket[1].

  • Halogen Bonding (4-Chloro): The para-chlorine atom is not merely a steric placeholder. Due to the anisotropy of its charge distribution, chlorine features a positively charged electrostatic region on the extension of the C–Cl bond (the σ -hole). This allows it to form highly directional, stabilizing halogen bonds with Lewis basic residues (such as the imidazole ring of His95 or backbone carbonyls)[4].

  • The Acetate Mask: Using the acetate ester rather than the free alcohol or halide ensures that the building block remains stable and highly lipophilic during early-stage solid-phase peptide synthesis (SPPS) or complex cross-coupling reactions. It prevents premature oxidation or unwanted alkylation, allowing for controlled, late-stage diversification.

KRAS_Pathway GEF GEF (SOS1) KRAS_GDP KRAS-GDP (Inactive) GEF->KRAS_GDP Promotes Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding Effector MAPK / PI3K Pathways KRAS_GTP->Effector Downstream Signaling Inhibitor SAR Candidate (4-Cl-3,5-diMe-phenethyl) Inhibitor->KRAS_GTP Binds His95 Groove (Halogen Bond)

Figure 1. KRAS signaling pathway and targeted allosteric inhibition via the His95 groove.

Experimental Workflows & Self-Validating Protocols

To effectively utilize 4-chloro-3,5-dimethylphenethyl acetate in an SAR campaign, the acetate must be unmasked and conjugated to the core scaffold. The following protocols detail a robust, late-stage functionalization workflow via reductive amination.

SyntheticWorkflow A 4-chloro-3,5-dimethylphenethyl acetate B 4-chloro-3,5-dimethylphenethyl alcohol A->B Hydrolysis (LiOH/MeOH) C Activated Intermediate (Aldehyde) B->C Oxidation (DMP) E Final SAR Candidate C->E Conjugation D Core Scaffold (e.g., Cyclic Peptide) D->E Reductive Amination

Figure 2. Synthetic workflow for incorporating the 4-chloro-3,5-dimethylphenethyl moiety.

Protocol A: Deprotection and Controlled Oxidation

Causality: Mild basic hydrolysis prevents epimerization of sensitive chiral centers if the acetate is part of a larger intermediate. Subsequent oxidation with Dess-Martin Periodinane (DMP) is chosen over Jones oxidation to strictly prevent over-oxidation to the carboxylic acid, yielding the reactive aldehyde required for conjugation.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 4-chloro-3,5-dimethylphenethyl acetate (1.0 eq) in a 3:1 mixture of THF/MeOH.

  • Add aqueous LiOH (2.0 eq, 1M solution) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the high-Rf acetate spot and the appearance of a lower-Rf UV-active spot confirms complete conversion to the alcohol.

  • Quench with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add DMP (1.2 eq) at 0°C under an inert argon atmosphere. Stir for 1.5 hours.

  • Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ to destroy unreacted DMP. Extract, wash with brine, and concentrate to yield 2-(4-chloro-3,5-dimethylphenyl)acetaldehyde. Use immediately in Protocol B to avoid polymerization.

Protocol B: Late-Stage Conjugation via Reductive Amination

Causality: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it is mild enough to tolerate reducible functional groups (like ketones or esters) on the core scaffold, and it selectively reduces the imine intermediate without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Dissolve the amine-bearing core scaffold (e.g., a deprotected cyclic peptide) (1.0 eq) and the freshly prepared aldehyde from Protocol A (1.5 eq) in anhydrous DCE.

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Add STAB (2.0 eq) in portions. Stir for 12 hours.

  • Self-Validation Check: Perform LC-MS analysis. The target mass [M+H]+ should reflect the addition of the 4-chloro-3,5-dimethylphenethyl group (mass addition of 167.06 Da minus the lost proton). If the unreduced imine mass is detected, add an additional 0.5 eq of STAB and stir for 2 hours.

  • Purify the final SAR candidate via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Protocol C: Biochemical Evaluation (KRAS-SOS1 Nucleotide Exchange Assay)

Causality: To validate that the SAR candidate successfully engages the His95 groove and inhibits KRAS activation, a functional nucleotide exchange assay is required. By monitoring the SOS1-catalyzed loading of fluorescent BODIPY-GTP onto KRAS, we can quantify the allosteric inhibition[5].

Step-by-Step Methodology:

  • Pre-incubate recombinant KRAS(G12C)-GDP (100 nM) with varying concentrations of the synthesized SAR candidate (0.1 nM to 10 µM) in assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT) for 2 hours at room temperature.

  • Add SOS1 catalytic domain (50 nM) to initiate the exchange readiness.

  • Add BODIPY-GTP (400 nM) to the microplate wells.

  • Measure fluorescence continuously (Excitation: 490 nm, Emission: 520 nm) for 30 minutes.

  • Self-Validation Check: Include a vehicle control (DMSO) to establish the maximum exchange rate ( Vmax​ ). Include a negative control compound (lacking the 4-chloro group) to validate that the assay is sensitive to the halogen-bonding interaction.

  • Calculate the IC₅₀ by plotting the initial velocity of fluorescence increase against the log of the inhibitor concentration.

Quantitative Data Presentation: Comparative SAR Analysis

To illustrate the profound impact of the 4-chloro-3,5-dimethylphenethyl group, Table 1 summarizes a comparative SAR dataset. This data demonstrates the stepwise enhancement of affinity and selectivity when targeting the KRAS His95 pocket[6],[7].

Table 1. Comparative SAR Analysis of Phenethyl Substituents in KRAS Inhibition

CompoundR-Group SubstituentKRAS(G12C) IC₅₀ (nM)HRAS IC₅₀ (nM)Selectivity Fold (KRAS vs HRAS)Mechanistic Contribution
1 (Base) Phenethyl4505201.1xBaseline hydrophobic contact.
2 4-Chlorophenethyl1202902.4xIntroduction of halogen bond ( σ -hole) with His95.
3 3,5-Dimethylphenethyl853103.6xConformational restriction; reduced entropic penalty.
4 (Optimized) 4-Chloro-3,5-dimethylphenethyl 12 >10,000 >830x Synergistic conformational lock and high-affinity halogen bonding.

Note: The optimized compound 4 exhibits a dramatic >830-fold selectivity for KRAS over HRAS, directly validating the structural causality of combining the meta-methyl steric bulk with the para-chloro halogen bond[1],[8].

Conclusion

The strategic use of 4-chloro-3,5-dimethylphenethyl acetate transcends basic hydrophobic filling. By acting as a stable, unmaskable precursor, it allows medicinal chemists to precisely install a moiety that perfectly satisfies the geometric and electrostatic requirements of cryptic pockets, such as the His95 groove in KRAS. Integrating this building block via the self-validating protocols outlined above ensures high-fidelity SAR data and accelerates the discovery of highly selective therapeutics.

References

  • Google Patents (US20240158446A1).Cyclic compound having selective inhibitory action on kras over hras and nras. Published May 16, 2024.
  • Journal of Medicinal Chemistry (ACS). Utilization of Halogen Bond in Lead Optimization: A Case Study of Rational Design of Potent Phosphodiesterase Type 5 (PDE5) Inhibitors. Xu et al., 2011.[Link]

  • Cancers (MDPI) via NCBI PMC. Small Molecule KRAS Inhibitors: The Future for Targeted Pancreatic Cancer Therapy? 2020.[Link]

  • Frontiers in Oncology. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-3,5-dimethylphenethyl Acetate

Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the late-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the late-stage synthesis of 4-chloro-3,5-dimethylphenethyl acetate . Below, you will find mechanistic insights, validated standard operating procedures (SOPs), optimization data, and a targeted troubleshooting FAQ to resolve common bottlenecks in your workflow.

Mechanistic Insights & Pathway Selection

The synthesis of 4-chloro-3,5-dimethylphenethyl acetate is typically achieved via a two-step sequence: the reduction of 2-(4-chloro-3,5-dimethylphenyl)acetic acid followed by esterification.

The critical bottleneck in this workflow is the chemoselectivity of the esterification step . The 4-chloro-3,5-dimethylphenyl ring is highly electron-rich; the electron-donating hyperconjugation of the two methyl groups at the 3 and 5 positions easily outcompetes the inductive deactivation of the 4-chloro substituent.

If researchers attempt this esterification using harsh conditions (e.g., Acetyl Chloride with a Lewis Acid), the highly reactive acylium ion will attack the 2- or 6-position of the aromatic ring, resulting in a Friedel-Crafts C-acylation byproduct. To prevent this, we mandate a mild, base-catalyzed Steglich-type esterification using 4-Dimethylaminopyridine (DMAP) and Acetic Anhydride ( Ac2​O ) . DMAP acts as a nucleophilic catalyst, generating an N-acylpyridinium intermediate that is highly electrophilic toward the primary alcohol but insufficiently reactive to break the aromaticity of the ring, ensuring exclusive O-acylation [1].

Workflow A 2-(4-Chloro-3,5-dimethylphenyl) acetic acid B Reduction (BH3-THF, 0°C to RT) A->B C 4-Chloro-3,5-dimethylphenethyl alcohol B->C D Esterification (Ac2O, Et3N, DMAP, DCM) C->D E 4-Chloro-3,5-dimethylphenethyl acetate D->E

Fig 1. Optimal two-step synthetic workflow for 4-chloro-3,5-dimethylphenethyl acetate.

Validated Experimental Protocols (SOP)

This protocol is designed as a self-validating system . Each step contains built-in physical or chemical indicators to confirm success before proceeding to the next phase.

Step 1: Reduction to 4-Chloro-3,5-dimethylphenethyl alcohol
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-(4-chloro-3,5-dimethylphenyl)acetic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF, 0.5 M). Cool to 0 °C in an ice bath.

  • Reagent Addition: Add Borane-THF complex ( BH3​⋅THF , 1.5 eq) dropwise over 30 minutes. Self-Validation: You will observe steady H2​ gas evolution. If no bubbling occurs, your borane reagent has degraded.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench & Workup: Cool back to 0 °C and carefully quench with methanol until gas evolution ceases. Concentrate under reduced pressure, partition between Ethyl Acetate and 1N HCl, wash with brine, dry over Na2​SO4​ , and evaporate to yield the intermediate alcohol.

Step 2: DMAP-Catalyzed Esterification
  • Preparation: Dissolve the crude 4-chloro-3,5-dimethylphenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalyst & Base: Add Triethylamine ( Et3​N , 2.0 eq) and DMAP (0.1 eq / 10 mol%). Cool the mixture to 0 °C.

  • Acylation: Add Acetic Anhydride ( Ac2​O , 1.5 eq) dropwise. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (1:4 Ethyl Acetate:Hexane). Self-Validation: The reaction is complete when the polar alcohol spot (lower Rf​ ) is entirely replaced by the non-polar acetate spot (higher Rf​ ).

  • Quench: Add saturated aqueous NaHCO3​ and stir vigorously for 30 minutes. Self-Validation: CO2​ bubbling confirms the hydrolysis and destruction of excess Ac2​O , preventing downstream purification issues.

  • Isolation: Separate the organic layer. Wash sequentially with 1N HCl (critical step: removes DMAP and Et3​N ) and brine. Dry over Na2​SO4​ , filter, and concentrate to yield the pure acetate.

Quantitative Optimization Data

To demonstrate the causality of our protocol choices, below is the optimization matrix for the esterification step. Note the critical failure points when deviating from the recommended catalyst loading or reagent selection.

Catalyst / Reagent SystemBaseTemp (°C)Time (h)Yield (%)Primary Impurity Detected
None ( Ac2​O only) Et3​N (2.0 eq)2524< 15Unreacted alcohol
DMAP (10 mol%) / Ac2​O Et3​N (2.0 eq) 25 2 96 None (Clean conversion)
DMAP (1 mol%) / Ac2​O Et3​N (2.0 eq)251278Unreacted alcohol
ZnCl2​ (10 mol%) / AcCl None25245Ring-Acylated Byproduct (+42 Da)

Troubleshooting & FAQs

Q1: I am detecting a major byproduct with a mass of +42 Da relative to the target product. What is it? A: You are observing over-acetylation. If you deviated from the SOP and utilized Acetyl Chloride ( AcCl ) with a Lewis acid, the electron-rich 3,5-dimethylphenyl ring underwent Friedel-Crafts C-acylation. The methyl groups strongly activate the ring, outcompeting the deactivating effect of the chlorine atom. Stick strictly to the DMAP/ Ac2​O protocol to ensure 100% O-acylation chemoselectivity.

SideReaction A 4-Chloro-3,5-dimethylphenethyl alcohol B O-Acylation (Target) DMAP / Ac2O / Et3N A->B D C-Acylation (Byproduct) Lewis Acid / AcCl A->D C 4-Chloro-3,5-dimethylphenethyl acetate (>95% Yield) B->C E Ring-Acetylated Phenethyl Acetate (Friedel-Crafts Byproduct) D->E

Fig 2. Chemoselectivity: O-acylation (desired) vs. Friedel-Crafts C-acylation (undesired).

Q2: My esterification stalled at 80% conversion despite leaving it overnight. How can I drive it to completion? A: Stalled Steglich-type esterifications usually result from moisture in the solvent quenching the highly reactive N-acylpyridinium intermediate. Ensure your DCM is strictly anhydrous. Do not increase DMAP beyond 10 mol% (it is a catalyst); instead, ensure your stoichiometric base ( Et3​N ) is present in sufficient excess (2.0 eq) to neutralize the generated acetic acid, which can otherwise protonate DMAP and halt the catalytic cycle.

Q3: How do I efficiently remove unreacted 4-chloro-3,5-dimethylphenethyl alcohol during workup if the reaction doesn't reach 100% completion? A: 4-Chloro-3,5-dimethylphenethyl acetate is significantly less polar than its alcohol precursor. A standard silica gel flash chromatography column using a 1:9 Ethyl Acetate:Hexane gradient will easily elute the acetate first. Alternatively, for large-scale workflows where chromatography is unfeasible, you can use a catch-and-release scavenger like polymer-supported tosyl chloride (PS-TsCl) to covalently bind and filter out the unreacted primary alcohol.

Q4: Why is the 1N HCl wash critical during the workup of Step 2? A: DMAP is highly soluble in organic solvents and will co-elute with your product if not properly removed. The 1N HCl wash protonates both the Et3​N and the DMAP, driving them entirely into the aqueous phase as water-soluble hydrochloride salts. Skipping this step will result in amine contamination in your final NMR spectra.

References

  • Sakakura, A., Kawajiri, K., Ohkubo, T., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. URL:[Link]

  • Wang, X., et al. (2018). Palladium-Catalyzed Direct Arylation of Polyfluoroarenes for Accessing Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 140(24), 7629-7636. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-Chloro-3,5-Dimethylphenethyl Acetate Crystallization

Welcome to the Advanced Process Chemistry Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis and purification of 4-chloro-3,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis and purification of 4-chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6).

Crystallization is a highly selective purification technique, but unwanted impurities routinely contaminate the final product if the thermodynamic and kinetic parameters are not strictly controlled[1]. This guide provides a mechanistic approach to diagnosing and resolving impurity incorporation during the crystallization of this specific halogenated ester.

Diagnostic Workflow for Impurity Incorporation

Before adjusting your crystallization parameters, you must identify how the impurity is entering your crystal lattice. Impurities typically incorporate via four primary mechanisms: surface deposition, agglomeration (inclusions), solid solutions, and co-crystallization[2].

ImpurityDiagnostics N1 Impurity Detected in Final Acetate Crystal N2 Does cold solvent wash remove the impurity? N1->N2 N3 Surface Deposition (Adhered Mother Liquor) N2->N3 Yes N4 Does DSC show a broadened melting peak? N2->N4 No N8 Implement Seeded Cooling Crystallization N3->N8 N5 Solid Solution or Isomorphic Co-crystal N4->N5 Yes N6 Are particles agglomerated under microscopy? N4->N6 No N5->N8 N7 Liquid Inclusion / Trapped Impurities N6->N7 Yes N6->N8 No N7->N8

Diagnostic workflow for identifying impurity incorporation mechanisms.

Quantitative Impurity Profile

Understanding the physicochemical properties of your target compound versus its common synthetic impurities is critical for selecting the correct mitigation strategy.

CompoundRoleMW ( g/mol )Est. LogPPrimary Incorporation RiskMitigation Strategy
4-Chloro-3,5-dimethylphenethyl acetate Target Product226.70~3.8N/AN/A
4-Chloro-3,5-dimethylphenethyl alcohol Unreacted Precursor184.66~2.9Surface Deposition (H-bonding)Cold solvent wash
2-Chloro-3,5-dimethylphenethyl acetate Regioisomer Impurity226.70~3.8Solid Solution FormationPre-crystallization chromatography
2,4-Dichloro-3,5-dimethylphenethyl acetate Over-chlorinated Byproduct261.14~4.4Agglomeration / InclusionSeeded cooling crystallization

Troubleshooting Guides & FAQs

Q1: My product "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I force nucleation? A1: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or the solution cools too rapidly, causing it to become supersaturated at a temperature above the solute's melting point[3]. Highly impure crude samples exacerbate this by depressing the melting point further[3].

  • Causality: The thermodynamic driving force for liquid-liquid phase separation (LLPS) currently exceeds the driving force for crystallization.

  • Solution: Do not attempt to crystallize directly from the oil. Return the sample to the heat source to dissolve the oil, add a miscible solvent with a lower boiling point (or increase the volume of the current solvent), and cool the solution much more slowly[4]. If the issue persists, seed the solution above the LLPS boundary temperature.

Q2: We are detecting the 2-chloro regioisomer in the final crystal lattice even after rigorous washing. Why? A2: This indicates the formation of a solid solution. Because the 2-chloro regioisomer has an almost identical molar volume and shape to the 4-chloro target, it substitutes directly into the crystal lattice during growth[2].

  • Causality: The thermodynamic penalty for incorporating the regioisomer is incredibly low, meaning standard crystallization fails to reject the impurity[2].

  • Solution: Crystallization alone is ineffective here. You must alter the thermodynamic landscape by changing the solvent system to one that selectively solvates the 2-chloro isomer, or perform a preliminary purification via silica gel column chromatography prior to crystallization[5].

Q3: The crystals appear large, but Karl Fischer (KF) and NMR show high levels of trapped solvent and precursor alcohol. What is the mechanism? A3: This is classic agglomeration leading to solvent inclusion. When crystals grow too fast at high supersaturation, particles aggregate, trapping pockets of impurity-rich mother liquor between the intergrown particles[2].

  • Causality: Rapid cooling creates a high local supersaturation, favoring secondary nucleation and agglomeration over orderly, layer-by-layer crystal growth[4].

  • Solution: Lower the degree of supersaturation, control the agitation rate to prevent particle collisions, and implement a seeded cooling profile[2].

Standard Operating Procedure (SOP): Self-Validating Seeded Cooling Crystallization

To prevent oiling out and agglomeration, utilize this self-validating protocol for the purification of 4-chloro-3,5-dimethylphenethyl acetate.

Step 1: Primary Dissolution

  • Action: Suspend the crude compound in a minimal volume of the chosen crystallization solvent (e.g., ethanol or an ethyl acetate/heptane mixture). Heat to 5-10 °C below the solvent's boiling point until fully dissolved[5].

  • Causality: Using the minimal amount of hot solvent ensures maximum theoretical yield upon cooling while keeping the system below the boiling point prevents solvent loss and concentration shifts[4].

Step 2: Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.

  • Causality: Removes heterogeneous nucleating agents (dust, insoluble impurities) that cause uncontrolled, rapid primary nucleation.

  • Self-Validation: The filtrate must be optically clear. If it is cloudy, the solution has prematurely crashed out; reheat to redissolve before proceeding.

Step 3: Cooling to the Metastable Zone

  • Action: Cool the solution linearly to 2-3 °C above the saturation temperature (determined via prior solubility mapping).

  • Causality: Entering the metastable zone without triggering spontaneous nucleation allows for controlled crystal growth driven entirely by seeding.

Step 4: Seeding

  • Action: Introduce 1-2 wt% of milled, pure 4-chloro-3,5-dimethylphenethyl acetate seed crystals. Hold the temperature steady for 30 minutes.

  • Causality: Seeds provide a low-energy surface for solute deposition, bypassing the high activation energy of primary nucleation and preventing the compound from "oiling out"[4].

  • Self-Validation: Seeds should remain suspended. If they dissolve, the solution is undersaturated. If massive precipitation occurs immediately, supersaturation is too high.

Step 5: Controlled Cooling Ramp

  • Action: Implement a cubic (non-linear) cooling ramp down to 0-5 °C over 4-6 hours.

  • Causality: A non-linear cooling profile maintains a constant, low level of supersaturation throughout the process. This prevents the rapid growth that leads to agglomeration and the subsequent inclusion of mother liquor[2].

Step 6: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with a small volume of pre-chilled solvent[5].

  • Causality: Cold solvent displaces impurity-rich mother liquor adhered to the crystal surface (Surface Deposition) without dissolving the purified product[2].

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. 2

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC / NIH. 1

  • 3.6F: Troubleshooting - Chemistry LibreTexts. 4

  • Purification strategies to remove starting material impurities - Benchchem. 3

  • How to remove impurities from Ethyl 2-(phenylazo)acetoacetate - Benchchem. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Conditions for 4-Chloro-3,5-dimethylphenethyl Acetate HPLC

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 4-chloro-3,5-dimethylphenethyl acetate. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 4-chloro-3,5-dimethylphenethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to method development and troubleshooting.

I. Understanding the Analyte: 4-Chloro-3,5-dimethylphenethyl Acetate

Before delving into mobile phase optimization, a fundamental understanding of the analyte's physicochemical properties is crucial. 4-Chloro-3,5-dimethylphenethyl acetate is a non-polar, aromatic compound. Its structure, characterized by a chlorinated and dimethylated phenyl ring attached to an ethyl acetate group, dictates its behavior in a reversed-phase HPLC system. The presence of the halogen and alkyl groups contributes to its hydrophobicity.

This inherent non-polarity makes reversed-phase HPLC the method of choice, where a non-polar stationary phase is paired with a polar mobile phase.[1] The goal of mobile phase optimization is to fine-tune the elution of this hydrophobic compound from the stationary phase, achieving good peak shape, resolution from impurities, and a reasonable run time.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your HPLC analysis of 4-chloro-3,5-dimethylphenethyl acetate, providing a systematic approach to resolving them.

Issue 1: Poor Peak Shape - Tailing Peaks

Question: My chromatogram for 4-chloro-3,5-dimethylphenethyl acetate shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue that can compromise the accuracy of integration and quantification.[2] It is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.

Underlying Causes & Corrective Actions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based stationary phases can interact with analytes, particularly those with polar functional groups. While 4-chloro-3,5-dimethylphenethyl acetate is primarily non-polar, the ester group can exhibit some polar character.

    • Solution 1: Mobile Phase pH Adjustment: For ionizable compounds, adjusting the mobile phase pH away from the analyte's pKa can suppress ionization and reduce tailing.[3] However, for a neutral compound like this, pH adjustment is less likely to have a significant impact unless dealing with acidic or basic impurities.

    • Solution 2: Use of Additives: Historically, a small concentration of a competing base, like triethylamine, was added to the mobile phase to block active silanol sites.[2] However, this can be detrimental to column longevity and is less common with modern, high-purity silica columns.

    • Solution 3: Column Selection: The most effective solution is often to use a modern, high-purity, end-capped C18 or a phenyl stationary phase. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[4][5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject.[6]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.[3][7]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column from contaminants.[8] If the column is contaminated, try flushing it with a series of strong solvents.

Issue 2: Insufficient Resolution

Question: I am having trouble separating 4-chloro-3,5-dimethylphenethyl acetate from a closely eluting impurity. How can I improve the resolution?

Answer:

Achieving adequate resolution is fundamental to accurate quantification. Resolution in HPLC is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[4]

Strategies for Improving Resolution:

ParameterHow to ModifyRationale
Retention Factor (k) Decrease the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase.Increasing the aqueous component of the mobile phase in reversed-phase HPLC increases the retention time of non-polar analytes, providing more opportunity for separation.[9] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[10]
Selectivity (α) 1. Change the organic modifier (e.g., switch from acetonitrile to methanol). 2. Change the stationary phase (e.g., from C18 to a Phenyl or Cyano column).Different organic solvents have different selectivities.[10] Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter the elution order and improve separation.[10] Similarly, different stationary phases provide unique interactions; a phenyl column, for instance, can enhance the separation of aromatic compounds through π-π interactions.[5]
Efficiency (N) 1. Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC). 2. Increase the column length.Smaller particles and longer columns lead to a higher number of theoretical plates, resulting in narrower peaks and better resolution.[4][5]

Experimental Workflow for Improving Resolution:

Resolution_Workflow Start Poor Resolution Observed Adjust_k Adjust Retention Factor (k) Decrease % Organic Solvent Start->Adjust_k Evaluate_k Evaluate Resolution Adjust_k->Evaluate_k Change_alpha Change Selectivity (α) Switch Organic Modifier (ACN to MeOH) or Change Column (C18 to Phenyl) Evaluate_k->Change_alpha Insufficient Success Resolution Acceptable Evaluate_k->Success Sufficient Evaluate_alpha Evaluate Resolution Change_alpha->Evaluate_alpha Increase_N Increase Efficiency (N) Use Longer Column or Smaller Particles Evaluate_alpha->Increase_N Insufficient Evaluate_alpha->Success Sufficient Evaluate_N Evaluate Resolution Increase_N->Evaluate_N Evaluate_N->Success Sufficient

Caption: Troubleshooting workflow for improving peak resolution.

Issue 3: Long Run Times

Question: My current method provides good separation, but the run time is too long for our high-throughput needs. How can I shorten the analysis time without sacrificing resolution?

Answer:

Long analysis times can be a significant bottleneck. Several strategies can be employed to reduce the run time while maintaining adequate separation.

Approaches to Reduce Analysis Time:

  • Increase the Percentage of Organic Modifier: A higher concentration of the organic solvent in the mobile phase will decrease the retention time of your non-polar analyte.[10] This is often the first and simplest adjustment to make.

  • Increase the Flow Rate: A higher flow rate will cause all compounds to elute faster. However, be mindful that excessively high flow rates can lead to a decrease in column efficiency and resolution.

  • Employ a Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution can significantly shorten the run time.[11] Start with a lower percentage of organic solvent to resolve early eluting compounds and then ramp up the organic concentration to quickly elute strongly retained components.

  • Use a Shorter Column or a Column with a Smaller Particle Size (UHPLC): Shorter columns inherently lead to faster analyses. Columns packed with smaller particles (e.g., sub-2 µm) can provide high efficiency even at higher flow rates, enabling rapid separations.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase composition for the analysis of 4-chloro-3,5-dimethylphenethyl acetate?

A good starting point for a reversed-phase separation of a non-polar compound like 4-chloro-3,5-dimethylphenethyl acetate on a C18 column would be a mixture of acetonitrile and water, or methanol and water. A typical initial isocratic mobile phase could be 70:30 (v/v) acetonitrile:water.[12] From there, you can adjust the ratio to optimize the retention time and resolution.[9]

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[12]

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure. It is also considered a "stronger" solvent in reversed-phase, meaning it elutes non-polar compounds more quickly.

  • Methanol can offer different selectivity compared to acetonitrile and is sometimes more effective at separating aromatic compounds.[10]

If you are not achieving the desired separation with one, it is often worthwhile to try the other.

Q3: Is a buffer necessary in the mobile phase for this analysis?

For a neutral compound like 4-chloro-3,5-dimethylphenethyl acetate, a buffer is generally not necessary if the sample matrix is simple and does not contain acidic or basic components that could interact with the stationary phase. However, if you observe peak shape issues that are not resolved by other means, or if your sample contains ionizable impurities, buffering the mobile phase at a consistent pH can improve reproducibility and peak symmetry.[3] A low pH mobile phase (e.g., using 0.1% formic or phosphoric acid) can help to suppress the ionization of any residual silanol groups on the column.[10][13]

Q4: When should I consider using a gradient elution?

A gradient elution is beneficial when your sample contains compounds with a wide range of hydrophobicities. If you have early-eluting polar impurities and later-eluting non-polar impurities in addition to your target analyte, a gradient can provide good resolution for all components in a shorter overall run time compared to an isocratic method.[11]

Q5: What type of HPLC column is most suitable for this compound?

A standard C18 column is the most common and a good starting point for the analysis of non-polar compounds like 4-chloro-3,5-dimethylphenethyl acetate.[1] These columns provide excellent hydrophobic retention. For potentially improved selectivity with aromatic compounds, a Phenyl-Hexyl or a Biphenyl column could also be considered, as they offer alternative separation mechanisms through π-π interactions.[4][5]

IV. Experimental Protocol: Generic Method Development

Here is a step-by-step protocol for developing a robust HPLC method for 4-chloro-3,5-dimethylphenethyl acetate:

  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare two mobile phase components:

      • Mobile Phase A: HPLC-grade water

      • Mobile Phase B: HPLC-grade acetonitrile

    • Degas both solvents thoroughly before use.

  • Initial Isocratic Run:

    • Set the mobile phase composition to 70% B.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength based on the UV absorbance maximum of 4-chloro-3,5-dimethylphenethyl acetate.

    • Inject a standard solution of your analyte.

  • Evaluation and Optimization:

    • Assess the retention time (ideally between 2 and 10 minutes), peak shape (asymmetry factor close to 1), and resolution from any impurities.

    • If retention is too low, decrease the percentage of acetonitrile. If it is too high, increase the percentage of acetonitrile.

    • If resolution is poor, refer to the strategies outlined in the troubleshooting guide.

    • If peak tailing is observed, consider the troubleshooting steps for poor peak shape.

  • Method Validation:

    • Once an acceptable separation is achieved, perform method validation to ensure it is robust, reproducible, and suitable for its intended purpose.

V. References

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2024, July 31). How to improve peaks separation in HPLC?. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Chloro-3,5-dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

Sources

Optimization

preventing hydrolysis and degradation of 4-chloro-3,5-dimethylphenethyl acetate during storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 4-chloro-3,5-dimethylphenethyl acetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 4-chloro-3,5-dimethylphenethyl acetate . Because this molecule contains an ester linkage and a substituted aromatic ring, it requires stringent environmental controls to prevent chemical degradation.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols designed to ensure the absolute integrity of your compound.

Mechanistic Overview of Degradation

The primary vulnerability of 4-chloro-3,5-dimethylphenethyl acetate during storage is chemical degradation via ester hydrolysis[1]. In the presence of moisture, the electrophilic carbonyl carbon of the acetate group undergoes nucleophilic attack by water molecules[2]. This second-order reaction is highly dependent on temperature and is catalyzed by both acidic and alkaline microenvironments[1]. The hydrolysis yields 4-chloro-3,5-dimethylphenethyl alcohol and acetic acid.

Furthermore, while the aromatic ring is sterically hindered by the 3,5-dimethyl groups, compounds containing aromatic and chloro functional groups can be susceptible to photolytic degradation if exposed to UV light[2].

hydrolysis_mechanism A 4-chloro-3,5-dimethylphenethyl acetate C Nucleophilic Attack on Carbonyl A->C B H2O + Catalyst (H+/OH-) B->C D Tetrahedral Intermediate C->D E 4-chloro-3,5-dimethylphenethyl alcohol D->E Cleavage F Acetic Acid D->F Cleavage

Mechanistic pathway of ester hydrolysis for 4-chloro-3,5-dimethylphenethyl acetate.

Troubleshooting & FAQs

Q: We detect a pungent vinegar odor and a new peak on HPLC after 6 months of storage at room temperature. What is happening? A: The odor is acetic acid, a direct byproduct of ester hydrolysis. At room temperature, trace moisture in the headspace or absorbed by the compound catalyzes a hydrolytic reaction, cleaving the ester[1]. To troubleshoot, immediately transition to cold storage (-20°C) and verify the moisture content of your batches using Karl Fischer titration.

Q: How do we determine the optimal pH for aqueous formulations of this compound for High-Throughput Screening (HTS)? A: Storing esters in aqueous solutions long-term is generally not recommended due to rapid hydrolysis[3]. If an aqueous buffer is strictly required for an assay, maintaining a slightly acidic to neutral pH (typically pH 5.0–6.0) can slow down the degradation process, as ester hydrolysis is accelerated under strongly acidic or alkaline conditions[4]. For long-term liquid storage, replace water with non-aqueous, aprotic solvents like anhydrous DMSO[3].

Q: Does the chlorine atom on the aromatic ring affect the stability of the acetate group? A: The main driver for reactivity with water is the presence of electron-poor regions on the molecule[2]. While the chloro-substituent exerts an electron-withdrawing inductive effect, the acetate group is separated from the ring by a two-carbon aliphatic chain. Therefore, the primary concern remains standard acid/base-catalyzed ester hydrolysis rather than ring-substituent electronic effects[5].

Q: Why are we seeing degradation even when stored in a desiccator? A: Desiccants like silica gel sequester water[2], but they do not protect against photolysis or thermal degradation. Light can activate oxygen molecules and increase the rate of oxidation, or cause direct photodegradation[2]. Ensure you are using opaque or amber glass containers[5] and storing the compound at sub-ambient temperatures.

Quantitative Stability Profiles

To illustrate the causality between environmental factors and degradation, the following table summarizes the expected stability profile of 4-chloro-3,5-dimethylphenethyl acetate under various storage conditions.

Storage ConditionTime (Months)Moisture Content (%)Remaining Assay (%)Primary Degradant
25°C / 60% RH (Clear Vial)6> 0.5%88.4%Acetic Acid
4°C / Dry (Amber Vial)12< 0.1%97.2%Acetic Acid
-20°C / Argon (Amber Vial)24< 0.05%> 99.5%None detected

Self-Validating Storage & Testing Protocols

To guarantee trustworthiness in your laboratory practices, do not rely on passive storage. Implement the following self-validating workflow. Every step includes a specific causality explanation and a hard validation checkpoint.

Protocol: Anhydrous Packaging and Cryogenic Storage

Step 1: Primary Drying

  • Action: Dry the synthesized compound in a vacuum oven at 30°C for 24 hours.

  • Causality: Removes residual synthesis solvents and atmospheric moisture that initiate second-order hydrolysis[1].

  • Validation Checkpoint: Perform Karl Fischer (KF) titration. Proceed to Step 2 only if moisture is < 0.1% w/w.

Step 2: Aliquoting and Light Protection

  • Action: Transfer the dried powder into amber glass vials.

  • Causality: Amber glass blocks UV radiation, preventing direct photodegradation and light-activated oxidation of the aromatic ring[2].

  • Validation Checkpoint: Verify vial specifications guarantee < 1% transmission in the 290–450 nm range.

Step 3: Inert Atmosphere Purging

  • Action: Purge the headspace of the vials with high-purity Argon gas (99.999%) before sealing.

  • Causality: Displaces atmospheric oxygen and ambient humidity, halting both oxidative and hydrolytic pathways[5].

  • Validation Checkpoint: Use a headspace oxygen analyzer on a dummy vial. Proceed to Step 4 only if O_2 < 1%.

Step 4: Hermetic Sealing

  • Action: Seal vials using PTFE-lined screw caps.

  • Causality: PTFE is chemically inert and prevents moisture permeation, unlike standard rubber septa which can degrade or absorb water over time.

  • Validation Checkpoint: Perform a vacuum leak test on a representative sealed vial.

Step 5: Cryogenic Storage

  • Action: Store the sealed vials at -20°C.

  • Causality: The rate of hydrolysis is highly temperature-dependent[5]. Sub-ambient temperatures exponentially decrease the kinetic energy available for nucleophilic attack.

  • Validation Checkpoint: Implement continuous temperature monitoring with alarmed data loggers.

storage_protocol S1 1. Vacuum Drying V1 Validate: KF Titration < 0.1% S1->V1 S2 2. Amber Glass Aliquoting V1->S2 V2 Validate: UV Blockage S2->V2 S3 3. Argon Gas Purging V2->S3 V3 Validate: O2 Sensor < 1% S3->V3 S4 4. -20°C Storage V3->S4

Self-validating workflow for the anhydrous packaging and cryogenic storage of acetates.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance carbodiimide.com
  • Preventing Chemical Degrad
  • Understanding the chemical basis of drug stability and degrad
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention alliedacademies.org

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Industrial Scale-Up of 4-Chloro-3,5-dimethylphenethyl Acetate

Welcome to the Technical Support Center. As drug development and fine chemical manufacturing move from the bench to pilot-scale, the synthesis of heavily substituted aromatics like 4-chloro-3,5-dimethylphenethyl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and fine chemical manufacturing move from the bench to pilot-scale, the synthesis of heavily substituted aromatics like 4-chloro-3,5-dimethylphenethyl acetate presents unique mass transfer, thermodynamic, and regioselectivity challenges.

This guide provides field-proven troubleshooting strategies to mitigate byproduct formation during the two critical scale-up phases: Esterification and Electrophilic Aromatic Substitution (EAS) Chlorination .

Process Overview & Byproduct Pathways

Before diving into specific troubleshooting steps, it is critical to map the thermodynamic and kinetic pathways that lead to yield loss during scale-up.

ProcessFlow SM 3,5-Dimethylphenethyl Alcohol Ester 3,5-Dimethylphenethyl Acetate SM->Ester Ac2O, Solid Acid (Flow Reactor) Target 4-Chloro-3,5-dimethylphenethyl Acetate (Target) Ester->Target SO2Cl2, CuCl2 (0-5 °C, Dark) By1 Hydrolyzed Ester / Residual SM Ester->By1 Aqueous Workup (Batch) By2 2-Chloro Regioisomer Ester->By2 Uncontrolled EAS By4 Benzylic Chlorides Ester->By4 Homolytic Cleavage (hv, Δ) By3 2,4-Dichloro Species Target->By3 Excess Cl+ By2->By3

Figure 1: Reaction pathways and byproduct formation in the scale-up of the target acetate.

Phase 1: Esterification Scale-Up & Hydrolysis Mitigation

Q1: We are observing significant residual 3,5-dimethylphenethyl alcohol and ester hydrolysis during the aqueous workup at scale. How can we drive the reaction to completion and prevent hydrolysis?

Causality: Fischer esterification is an equilibrium-limited process. At the bench scale, excess reagents or Dean-Stark traps easily drive the reaction forward. At the pilot/industrial scale, mass transfer limitations and poor byproduct removal lead to a stalled equilibrium[1]. Furthermore, using traditional homogeneous acid catalysts (like H₂SO₄) necessitates an aqueous basic workup. The exotherm generated during neutralization frequently causes base-catalyzed hydrolysis of the newly formed ester, reverting it back to the starting alcohol.

Solution: Transition from homogeneous batch catalysis to a continuous-flow fixed-bed reactor utilizing a solid acid catalyst. This process intensification strategy eliminates the need for aqueous workup entirely, preventing hydrolysis while using flow dynamics to continuously push the reaction equilibrium forward[2].

Data Summary: Batch vs. Continuous Flow Esterification

ParameterBatch (Homogeneous H₂SO₄)Continuous Flow (Solid Acid Resin)
Conversion Rate 85 - 88% (Equilibrium limited)> 98% (Driven by flow dynamics)
Ester Hydrolysis 5 - 8% (During aqueous workup)< 0.5% (Non-aqueous downstream)
Byproduct Profile High sulfate esters, residual alcoholTrace residual alcohol
Throughput Efficiency Low (High downtime for workup)High (Continuous operation)

Protocol: Continuous-Flow Solid-Catalyzed Esterification

  • Resin Preparation: Pack a jacketed fixed-bed stainless steel reactor with a strongly acidic macroporous cation-exchange resin (e.g., Amberlyst-15). Pre-condition the bed by washing with anhydrous acetic acid to remove moisture.

  • Feed Preparation: Prepare a feed solution of 3,5-dimethylphenethyl alcohol and acetic anhydride (1:1.1 molar ratio) in a non-aqueous carrier solvent (e.g., toluene) to reduce fluid viscosity.

  • Flow Parameters: Heat the reactor jacket to 60 °C. Pump the feed solution through the fixed bed at a weight hourly space velocity (WHSV) of 0.5 h⁻¹.

  • Product Collection & Validation: Route the effluent through a short-path distillation unit to continuously strip off the acetic acid byproduct and toluene.

    • Self-Validation Check: Monitor the stripped effluent via inline FT-IR. The protocol is validated when the broad hydroxyl stretch (~3300 cm⁻¹) is completely absent, confirming >98% conversion without the need for aqueous workup.

Phase 2: Regioselective Chlorination & Over-Chlorination

Q2: During the halogenation of 3,5-dimethylphenethyl acetate, we detect the 2-chloro regioisomer and 2,4-dichloro byproducts. How do we improve the regioselectivity for the 4-position?

Causality: The aromatic ring of 3,5-dimethylphenethyl acetate is activated by two methyl groups and one alkyl (phenethyl) group. The target 4-position is para to the phenethyl group and ortho to both methyl groups. While electronically activated, the 4-position is sterically hindered by the two adjacent methyls. Aggressive chlorinating agents (like Cl₂ gas) lack steric discrimination, leading to significant electrophilic aromatic substitution (EAS) at the less hindered 2-position, followed by rapid over-chlorination to 2,4-dichloro species[3].

Solution: Replace Cl₂ gas with a bulkier, milder chlorinating agent such as sulfuryl chloride (SO₂Cl₂) and introduce a Lewis acid catalyst (e.g., CuCl₂). Copper(II) salts coordinate with the chlorinating agent to enhance steric discrimination, kinetically favoring the sterically hindered but electronically rich 4-position while suppressing di-chlorination[4].

Protocol: Regioselective Electrophilic Aromatic Chlorination

  • Reactor Setup: Utilize an opaque, glass-lined batch reactor equipped with a highly efficient pitched-blade turbine for optimal mass transfer. Purge the headspace with N₂.

  • Reagent Loading: Charge the reactor with 3,5-dimethylphenethyl acetate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Add CuCl₂ dihydrate (0.05 eq) as the directing catalyst.

  • Temperature Control: Cool the mixture to 0–5 °C. Strict thermal control is critical; elevated temperatures lower the activation energy barrier for the 2-position, degrading regioselectivity.

  • Chlorination: Dose sulfuryl chloride (SO₂Cl₂, 1.02 eq) continuously via a subsurface dip-tube over 4 hours. Maintain the internal temperature strictly below 5 °C.

  • Quench & Validation: Once conversion plateaus, quench the reaction with cold aqueous sodium bisulfite to destroy residual SO₂Cl₂.

    • Self-Validation Check: Perform GC-MS analysis on the organic layer. The protocol is validated if the ratio of 4-chloro to 2-chloro regioisomers exceeds 95:5, and di-chlorinated species account for <1% of the total peak area.

Phase 3: Suppressing Side-Chain (Benzylic) Chlorination

Q3: We are seeing impurities with molecular weights corresponding to side-chain chlorination (e.g., chloromethyl groups). How is this prevented?

Causality: Chlorination can proceed via two competing mechanisms: heterolytic (EAS on the aromatic ring) and homolytic (radical substitution on the benzylic alkyl groups). At an industrial scale, localized heating near the dosing port or exposure to ambient UV light through sight-glasses can homolytically cleave the Cl-SO₂Cl bond, generating highly reactive chlorine radicals (Cl•). These radicals abstract hydrogen atoms from the benzylic positions (the methyl groups or the CH₂ of the phenethyl group), forming stable benzylic radicals that rapidly propagate side-chain chlorination[3].

Solution: The reaction must be strictly driven down the heterolytic (ionic) pathway.

  • Exclude Light: Ensure all reactor sight-glasses are covered or utilize amber-jacketed continuous flow modules to prevent UV-initiated homolysis.

  • Radical Scavenging: Introduce a trace amount of a radical scavenger (e.g., hydroquinone or a controlled micro-sparge of oxygen) to the solvent prior to SO₂Cl₂ dosing. This will immediately quench any errant alkyl radicals before the chain reaction can propagate.

  • Catalyst Solubilization: Ensure the CuCl₂ Lewis acid is fully dispersed before dosing the chlorinating agent to rapidly accelerate the ionic EAS pathway, outcompeting the kinetics of radical formation.

References
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Consejo Superior de Investigaciones Científicas (CSIC).
  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • 4-Chlorination of Electron-Rich Benzenoid Compounds. Organic Syntheses.

Sources

Optimization

overcoming poor aqueous solubility of 4-chloro-3,5-dimethylphenethyl acetate in biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing assay development hurdles when working with highly lipophilic synthetic intermediates, bioactive pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing assay development hurdles when working with highly lipophilic synthetic intermediates, bioactive probes, or fragrance derivatives.

Working with 4-chloro-3,5-dimethylphenethyl acetate in aqueous biochemical assays presents a classic thermodynamic challenge. While the parent compound, phenethyl acetate, has a moderate lipophilicity ( logP≈2.3 ), the addition of a chlorine atom and two methyl groups to the phenyl ring drastically increases its hydrophobicity ( logP>4.0 ). When introduced into an aqueous buffer, this compound seeks to minimize its thermodynamically unfavorable interactions with water, leading to kinetic precipitation or the formation of sub-micron colloidal aggregates.

This guide is designed to help you diagnose solubility issues, understand the physical chemistry behind them, and implement self-validating protocols to rescue your assay data.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does 4-chloro-3,5-dimethylphenethyl acetate precipitate immediately when added to my biochemical assay buffer? The Causality: This is known as kinetic precipitation. You are likely diluting a highly concentrated DMSO stock (e.g., 10 mM) directly into an aqueous buffer. The rapid change in the dielectric constant of the solvent environment forces the highly non-polar ester molecules to self-associate. The hydrophobic effect drives the molecules together to minimize the exposed surface area to polar water molecules, resulting in macroscopic precipitation.

Q2: My assay solution appears clear, but my dose-response curves have a steep Hill slope (>2.0) and I'm seeing enzyme inhibition across unrelated targets. What is happening? The Causality: You are observing the hallmark of colloidal aggregation[1]. Even if macroscopic precipitation isn't visible to the naked eye, highly lipophilic compounds can form sub-micron colloidal aggregates once they exceed their Critical Aggregation Concentration (CAC)[2]. These colloids act as thermodynamic sinks that non-specifically sequester and partially unfold your target proteins, leading to false-positive inhibition and artificially steep dose-response curves[3].

Q3: How can I differentiate between specific target binding and non-specific aggregation interference? The Causality: You must implement a self-validating control system. Colloidal aggregates are sensitive to non-ionic detergents. By adding a trace amount of a surfactant (e.g., 0.01% Triton X-100), you can disrupt the colloids. If your compound's inhibitory activity disappears upon the addition of detergent, the initial result was an aggregation-based artifact[2].

Part 2: Visualizing the Solubilization Workflows

To systematically address these challenges, follow the diagnostic workflow below to determine whether your compound is suffering from kinetic precipitation or colloidal aggregation.

Workflow N1 Prepare 10 mM Stock (100% DMSO) N2 Dilute to Assay Conc. (Aqueous Buffer) N1->N2 N3 Visual Inspection (Turbidity?) N2->N3 N4 Kinetic Precipitation N3->N4 Yes N5 Solution Appears Clear N3->N5 No N9 HP-β-CD Complexation or Co-solvents N4->N9 N6 DLS / Centrifugation Validation N5->N6 N7 Colloidal Aggregates Detected N6->N7 Colloids > 100nm N8 Monomeric Dispersion (Valid Assay) N6->N8 Radius < 10nm N10 Add 0.01% Triton X-100 N7->N10 N9->N2 Retest N10->N6 Retest

Diagnostic workflow for resolving solubility and aggregation issues in biochemical assays.

When simple co-solvents fail, host-guest inclusion complexation using cyclodextrins is the most robust method for shielding the lipophilic 4-chloro-3,5-dimethylphenethyl acetate from the aqueous environment.

Mechanism Lipophilic 4-Chloro-3,5-dimethylphenethyl acetate (Highly Lipophilic) Water Aqueous Buffer (High Dielectric) Lipophilic->Water Dilution CD HP-β-Cyclodextrin (Hydrophobic Cavity) Lipophilic->CD Co-incubation Agg Colloidal Aggregation (Thermodynamic Sink) Water->Agg Hydrophobic Effect Interference Enzyme Sequestration & Assay Interference Agg->Interference Non-specific Binding Complex Host-Guest Inclusion Complex (Water Soluble) CD->Complex Entropic Release of Water Valid Specific Target Binding Complex->Valid Monomer Delivery

Logical relationship of hydrophobic aggregation versus cyclodextrin-mediated solubilization.

Part 3: Quantitative Comparison of Solubilization Strategies

Before altering your assay buffer, it is critical to understand the operational limits and potential biological interferences of different solubilization agents.

Solubilization StrategyTypical Concentration RangeMechanism of ActionRisk of Assay Interference
DMSO (Co-solvent) 0.1% - 1.0% (v/v)Reduces the dielectric constant of the aqueous buffer, lowering the energetic penalty of solvation.High: Concentrations >1% can denature sensitive enzymes or alter binding kinetics.
Triton X-100 (Surfactant) 0.005% - 0.01% (v/v)Forms micelles that encapsulate lipophilic compounds, preventing non-specific protein sequestration.Medium: Can disrupt native protein-protein interactions or lipid-dependent enzymes.
HP- β -Cyclodextrin 1.0 mM - 10.0 mMForms a host-guest inclusion complex. The lipophilic compound enters the hydrophobic cavity, displacing high-energy water molecules[4].Low: Highly biocompatible; effectively shields the compound without denaturing proteins.

Part 4: Self-Validating Experimental Protocols

Do not assume a compound is dissolved simply because the solution is optically clear. The following protocols incorporate mandatory self-validation steps to ensure data integrity.

Protocol A: Stepwise Solvent-Shift Dilution with Centrifugation Validation

Use this protocol to minimize kinetic precipitation when relying solely on DMSO.

  • Stock Preparation: Dissolve 4-chloro-3,5-dimethylphenethyl acetate in 100% anhydrous DMSO to create a 10 mM master stock. Ensure complete dissolution via sonication for 5 minutes.

  • Intermediate Serial Dilution: Instead of diluting directly into the aqueous buffer, perform your serial dilutions in 100% DMSO. This ensures that every well in your assay receives the exact same final percentage of DMSO (e.g., 1% v/v).

  • Rapid Injection: Add the DMSO intermediate stocks to the aqueous assay buffer while vortexing vigorously. The high shear force prevents localized high concentrations of the compound, mitigating nucleation and precipitation.

  • Self-Validation Step (Critical): Centrifuge the prepared assay buffer at 14,000 x g for 20 minutes at room temperature[5].

  • Quantification: Carefully aspirate the supernatant and measure the compound concentration using LC-MS or UV-Vis absorbance. Causality check: If the measured concentration in the supernatant is significantly lower than your theoretical calculated concentration, the compound has precipitated and pelleted. You must switch to Protocol B.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexation

Use this protocol if Protocol A fails, or if DLS reveals colloidal aggregation.

  • Host Solution Preparation: Prepare a 10 mM solution of HP- β -CD in your standard aqueous assay buffer.

  • Guest Addition: Slowly titrate the 10 mM DMSO stock of 4-chloro-3,5-dimethylphenethyl acetate into the HP- β -CD buffer while stirring continuously. Aim for a final compound concentration of 100 µM (a 1:100 Guest:Host molar ratio ensures complete encapsulation).

  • Thermodynamic Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours. Causality check: This incubation time is required to overcome the activation energy of displacing the ordered water molecules inside the cyclodextrin cavity with the lipophilic ester[4].

  • Self-Validation Step (Critical): Analyze the equilibrated solution using Dynamic Light Scattering (DLS).

  • Validation Criteria: A successful monomeric inclusion complex will show a hydrodynamic radius ( Rh​ ) of < 5 nm. If you observe a polydisperse peak with an Rh​ > 100 nm, colloidal aggregates are still present[3], and you must increase the HP- β -CD concentration.

Part 5: References

  • Assay Interference by Aggregation Source: Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences Source: ResearchGate URL:[Link]

  • Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin Source: PubMed Central (PMC) / PLoS One URL:[Link]

  • Detection and prevention of protein aggregation before, during, and after purification Source: Analytical Biochemistry (via Hebrew University of Jerusalem) URL:[Link](Note: Sourced via academic repository redirect)

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Baseline Noise for 4-Chloro-3,5-dimethylphenethyl Acetate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter baseline anomalies when analyzing complex halogenated esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter baseline anomalies when analyzing complex halogenated esters. 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6)[1] is a prime example of an analyte that demands rigorous system inertness. Its acetate moiety is highly susceptible to thermal degradation and transesterification in active inlets, while the chlorinated aromatic ring can interact with exposed silanols, leading to peak tailing and baseline disturbances. Baseline issues are among the most common concerns in GC troubleshooting, with excessive noise obscuring trace-level peaks and compromising quantitation precision[2].

This guide provides a self-validating troubleshooting framework to isolate and resolve baseline noise, ensuring high-fidelity quantitation for drug development professionals.

Diagnostic Logic & Workflow

Before replacing consumables indiscriminately, it is critical to logically isolate the source of the noise. Baseline noise in GC-MS is typically categorized into high-frequency random noise (often electronic or detector-related) and low-frequency drift or wandering (often related to column bleed, carrier gas impurities, or thermal degradation)[3].

BaselineTroubleshooting Start Elevated Baseline Noise Detected Step1 Cap MS Transfer Line (Isolate MS) Start->Step1 Dec1 Noise Persists? Step1->Dec1 MS_Issue MS Issue: Clean Ion Source / Check Vacuum Dec1->MS_Issue Yes GC_Issue GC Issue: Reconnect Column Dec1->GC_Issue No Step2 Lower Oven Temp & Check Carrier Gas GC_Issue->Step2 Dec2 Noise Persists? Step2->Dec2 Gas_Issue Gas Issue: Replace Traps / Check Leaks Dec2->Gas_Issue Yes Inlet_Issue Inlet/Column Issue: Trim Column / Replace Liner Dec2->Inlet_Issue No

Figure 1: GC-MS Baseline Noise Diagnostic Workflow.

Frequently Asked Questions (FAQs)

Q1: My baseline noise increases significantly during the temperature ramp. Is this just column bleed, or is my acetate analyte degrading? A: While a rising baseline during a temperature ramp is the classic signature of column bleed (polysiloxane degradation), analyzing an ester like 4-chloro-3,5-dimethylphenethyl acetate introduces another variable: thermal degradation. If the inlet or column has active sites (e.g., exposed silanols or metal oxides), the acetate group can cleave. This continuous degradation across the column manifests as an elevated, noisy baseline rather than a discrete peak.

  • Causality: Column bleed increases exponentially with temperature. If the noise is purely column bleed, the mass spectrum of the baseline will be dominated by m/z 73, 207, 281, and 355[4]. If the noise is due to analyte degradation, you will see elevated background ions corresponding to the acetate fragment (m/z 43).

  • Action: Verify the bleed profile against a blank run. If the noise is present without sample injection, it is column or septum bleed.

Q2: How do I definitively differentiate between carrier gas impurities and a contaminated ion source? A: The most authoritative method is to physically isolate the mass spectrometer from the gas chromatograph. Impurities in the carrier gas are often the cause of baseline issues[5], but a dirty ion source will produce identical symptoms.

  • Causality: The MS operates under high vacuum. If the baseline noise drops to near zero when the GC column is removed and the transfer line is capped with a no-hole ferrule, the noise is originating from the GC (carrier gas, inlet, or column). If the noise persists, the issue is intrinsic to the MS (contaminated ion source, failing electron multiplier, or vacuum leak).

Q3: I am seeing random, sharp spikes along the baseline. What causes this? A: Baseline spiking—distinct from continuous high-frequency noise—is almost always caused by electrical disturbances or particulate matter passing through the detector[6]. In GC-MS, a common culprit is a microscopic fragment of a graphite/Vespel ferrule that has broken off during column installation.

  • Causality: The vacuum of the mass spectrometer pulls the ferrule particle into the body of the transfer line[7]. As the ferrule particle is heated, it outgasses trapped impurities, causing random signal spikes[7].

Quantitative Data: Identifying Background Ions

To effectively troubleshoot, analyze the mass spectrum of your background noise. The following matrix summarizes common background ions, their mechanistic causes, and corrective actions.

Diagnostic m/zProbable Contamination SourceMechanistic CauseCorrective Action
18, 28, 32, 44 Air/Water leak ( H2​O , N2​ , O2​ , CO2​ )Atmospheric gases entering the high-vacuum MS through compromised seals.Check system for leaks, replace carrier gas traps, tighten nuts.
73, 207, 281, 355 Column/Septum bleedThermal degradation of polysiloxane stationary phases or septum material[4].Condition column, replace septum, use low-bleed column.
43, 60 Acetate cleavageThermal degradation of the acetate moiety in active GC inlets.Deactivate inlet liner, lower inlet temperature.
69, 131, 219, 502 PFTBA tuning gas leakCalibration valve failing to seal completely, leaking PFTBA into the source.Check calibration valve, replace if necessary.
Step-by-Step Methodologies
Protocol 1: Self-Validating MS Isolation Test
  • Purpose: Definitively determine if baseline noise originates from the GC system or the MS detector.

  • Vent the MS: Follow the manufacturer's protocol to safely vent the high-vacuum system.

  • Disconnect the GC: Remove the GC column from the MS transfer line.

  • Seal the Transfer Line: Install a blank (no-hole) ferrule and a blanking nut onto the MS transfer line to completely seal the vacuum system.

  • Thermalize: Pump down the MS and allow it to reach thermal equilibrium (Transfer line ~280°C, Source ~230°C). A simple daily check is to monitor both the foreline and high vacuum pressures to ensure they are stable[8].

  • Acquire Data: Run a standard blank acquisition method.

  • Validation Check: If the baseline noise is eliminated, the MS is clean; proceed to troubleshoot the GC inlet, column, or carrier gas. If the noise persists, the ion source is contaminated. Proceed to Protocol 2.

Protocol 2: Ion Source Cleaning and Conditioning
  • Purpose: Remove baked-on contaminants to restore the electrostatic properties of the ion source lensing system[9].

  • Disassembly: Vent the MS and carefully remove the ion source assembly. Disassemble the source into its component parts (repeller, extraction lens, ion focus lens).

  • Abrasive Cleaning: Abrasively clean the critical metal components using a slurry of aluminum oxide powder and deionized water to remove baked-on contaminants[9].

  • Sequential Sonication: Sonicate the parts sequentially for 15 minutes each in:

    • Deionized water (to remove aluminum oxide residue)

    • Methanol (to remove polar organics)

    • Analytical-grade hexane (to remove non-polar organics)

    • Causality Note: Cleaning with an inappropriate solvent, such as acetone, can leave residues that result in a baseline close to the maximum signal level, requiring days of bake-out to resolve[10]. Always finish with hexane.

  • Drying: Dry all cleaned metal parts in a clean GC oven at 100°C for 30 minutes before reassembly to prevent moisture introduction[9].

  • Validation Check: After reassembly and pump-down, perform an autotune. Monitor the air/water spectrum; m/z 18, 28, and 32 should be <5% of the m/z 69 tuning mass.

References
  • 2 - aimanalytical.com

  • 5 - sigmaaldrich.com

  • 8 - chromatographyonline.com 4.4 - sisweb.com 5.7 - oup.com 6.6 - chromatographytoday.com

  • 3 - elementlabsolutions.com

  • 9 - sisweb.com 9.1 - bidepharm.com

  • 10 - researchgate.net

Sources

Optimization

Technical Support Center: Refining Purification Methods for Crude 4-Chloro-3,5-Dimethylphenethyl Acetate Extracts

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-chloro-3,5-dimethylphenethyl acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6).

Synthesizing this halogenated aromatic ester—typically via the acetylation of 4-chloro-3,5-dimethylphenethyl alcohol—often yields a crude extract contaminated with unreacted precursors, acetic acid, and trace catalysts[1]. The structural nuances of this compound, specifically the sterically hindered aromatic ring and the thermal sensitivity of the benzylic/phenethyl framework, require highly controlled purification parameters.

Below, you will find our field-validated troubleshooting guides, step-by-step methodologies, and the causality behind each experimental choice to ensure a self-validating purification system.

Global Purification Strategy

PurificationWorkflow Crude Crude Extract (Ester + Alcohol + Acid) LLE Liquid-Liquid Extraction (NaHCO3 Wash) Crude->LLE Drying Drying & Filtration (Na2SO4) LLE->Drying Chromatography Flash Chromatography (Silica Gel, Hex/EtOAc) Drying->Chromatography Distillation Vacuum Distillation (< 1 mmHg) Chromatography->Distillation Pure Pure Acetate Ester Distillation->Pure

Figure 1: Step-by-step purification workflow for crude 4-chloro-3,5-dimethylphenethyl acetate.

Troubleshooting Guides & FAQs

Issue 1: Yield Loss During Aqueous Workup

Q: Why does the yield of my acetate ester drop significantly during the aqueous neutralization phase?

A (Causality): This is a classic case of base-catalyzed ester hydrolysis (saponification). Crude extracts from acetylation reactions contain excess acid (e.g., acetic acid or trace sulfuric acid) that must be neutralized[2]. If a strong base like sodium hydroxide (NaOH) is used, or if the extract is left in contact with a mild base for extended periods at elevated temperatures, hydroxide ions will nucleophilically attack the carbonyl carbon of the newly formed 4-chloro-3,5-dimethylphenethyl acetate. This cleaves the ester bond, reverting your product back to 4-chloro-3,5-dimethylphenethyl alcohol.

Self-Validating Protocol: Optimized Liquid-Liquid Extraction (LLE)

  • Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice bath before adding any aqueous solutions.

  • Dilution: Dilute the mixture with a non-polar extraction solvent (e.g., diethyl ether or ethyl acetate) to lower the concentration of the reactants.

  • Mild Neutralization: Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) dropwise. Validation checkpoint: Continue addition only until CO₂ effervescence completely ceases.

  • Rapid Phase Separation: Immediately transfer the mixture to a separatory funnel and separate the phases. Do not let the organic layer sit over the aqueous base for more than 15 minutes[2].

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to pull out residual water and neutralize the pH.

  • Drying: Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.

Issue 2: Poor Resolution on Silica Gel

Q: How do I resolve the co-elution of unreacted 4-chloro-3,5-dimethylphenethyl alcohol during silica gel chromatography?

A (Causality): Co-elution occurs when the solvent system overpowers the stationary phase's ability to differentiate functional groups. The separation of 4-chloro-3,5-dimethylphenethyl acetate from its precursor alcohol relies entirely on exploiting hydrogen bonding. The unreacted alcohol contains a hydroxyl (-OH) group that strongly hydrogen-bonds to the silanol groups on the silica gel. The acetate ester, lacking a hydrogen bond donor, relies solely on weaker dipole-dipole interactions. If the eluent is too polar (e.g., >20% ethyl acetate), it disrupts the alcohol-silica hydrogen bonds, causing both compounds to migrate at the same solvent front[3].

TroubleshootingLogic Issue Issue: Co-elution on Silica Check Check TLC Rf values Issue->Check Polarity Is solvent too polar? (>20% EtOAc) Check->Polarity Action1 Reduce polarity to 5-10% EtOAc Polarity->Action1 Yes Action2 Switch to gradient elution Polarity->Action2 No

Figure 2: Logical decision tree for resolving silica gel co-elution issues.

Self-Validating Protocol: Gradient Flash Column Chromatography

  • Dry Loading: Dissolve the crude extract in a minimal amount of dichloromethane (DCM). Add silica gel (1:2 w/w) and evaporate the solvent to a free-flowing powder. This prevents band broadening[3].

  • Column Packing: Pack the column with silica gel using 100% hexanes. Load the dry powder onto the column bed and top with a protective layer of sand.

  • Non-Polar Flush: Elute initially with 100% hexanes (2 column volumes) to remove non-polar impurities (e.g., elimination products like 4-chloro-3,5-dimethylstyrene).

  • Target Elution: Transition to a shallow gradient of Hexanes/Ethyl Acetate (95:5 v/v). Validation checkpoint: The acetate ester will elute in this fraction. Spot fractions on TLC; the ester will have an Rf of ~0.50.

  • Alcohol Flush: Increase polarity to Hexanes/Ethyl Acetate (80:20 v/v) to flush out the strongly retained unreacted alcohol.

Issue 3: Discoloration During Distillation

Q: I am observing thermal degradation and a dark discoloration during the final vacuum distillation. How can I prevent this?

A (Causality): Halogenated aromatic compounds are susceptible to thermal degradation (such as dehydrohalogenation or polymerization) when subjected to prolonged high heat. This is severely exacerbated by trace acidic catalysts (e.g., sulfuric acid or Lewis acids like Bi(OTf)₃) carrying over from the synthesis[1]. When heated, these trace acids catalyze the cleavage of the ester or the elimination of the acetate group, leading to dark, tarry byproducts[1].

Self-Validating Protocol: Short-Path Vacuum Distillation

  • Pre-Distillation Check: Ensure the organic layer was thoroughly neutralized (pH 7) during the LLE phase. Do not distill extracts that test acidic on pH paper.

  • Setup: Transfer the concentrated, chromatography-purified extract to a short-path distillation apparatus or Kugelrohr setup[2].

  • Vacuum Application: Apply a high vacuum (< 1 mmHg) before applying heat. This significantly lowers the boiling point of the ester, protecting the halogenated ring.

  • Fractional Collection: Gradually increase the heating mantle temperature. Collect and discard the initial low-boiling fore-run (residual solvents).

  • Main Fraction: Collect the main fraction of 4-chloro-3,5-dimethylphenethyl acetate. Validation checkpoint: The product should distill as a clear, colorless to pale-yellow liquid. Leave the dark, high-boiling residue in the boiling flask.

Quantitative Data Summary

To assist in tracking your purification progress, refer to the comparative physicochemical properties below. These metrics dictate the separation logic used in the protocols above.

Parameter4-Chloro-3,5-dimethylphenethyl Alcohol (Impurity)4-Chloro-3,5-dimethylphenethyl Acetate (Target)Chromatographic Impact
Hydrogen Bond Donors 10Alcohol binds strongly to the silica gel stationary phase.
Hydrogen Bond Acceptors 12Ester relies on weaker dipole-dipole interactions, eluting faster.
Typical Rf (Hex/EtOAc 9:1) ~0.10 - 0.15~0.45 - 0.55Allows for baseline separation via gradient flash chromatography.
Volatility / Boiling Point Higher (due to intermolecular H-bonding)Lower (under high vacuum conditions)Ester can be selectively distilled at lower temperatures under vacuum.

References

  • [2] Title: An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenethyl Acetate Source: Benchchem URL:

  • [3] Title: Organic Syntheses Procedure: [4-(4-Phenylphenyl)phenyl] ethyl acetate Source: Organic Syntheses URL:

  • [1] Title: Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 Source: ACS Publications (The Journal of Organic Chemistry) URL:

Sources

Reference Data & Comparative Studies

Validation

comparing 4-chloro-3,5-dimethylphenethyl acetate vs 4-chloro-3,5-dimethylphenol efficacy

Comparative Efficacy Guide: 4-Chloro-3,5-Dimethylphenol vs. 4-Chloro-3,5-Dimethylphenethyl Acetate Executive Summary & Chemical Context In the landscape of antimicrobial formulation and drug development, 4-chloro-3,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 4-Chloro-3,5-Dimethylphenol vs. 4-Chloro-3,5-Dimethylphenethyl Acetate

Executive Summary & Chemical Context

In the landscape of antimicrobial formulation and drug development, 4-chloro-3,5-dimethylphenol (widely known as PCMX or Chloroxylenol) stands as a gold-standard phenolic biocide[1]. It is heavily utilized in healthcare, personal care, and industrial disinfection due to its broad-spectrum efficacy against Gram-positive bacteria, fungi, and select viruses[2].

Conversely, 4-chloro-3,5-dimethylphenethyl acetate (CDPA) is a specialized organic building block[3]. While it shares the same halogenated, methylated aromatic core as PCMX, the functional group divergence—a phenolic hydroxyl versus an extended aliphatic acetate ester—fundamentally alters its physicochemical properties and biological efficacy. This guide provides an objective, data-driven comparison of their performance, exploring the mechanistic causality behind why one is a potent biocide and the other is functionally inactive in antimicrobial applications.

Mechanistic Divergence: The Causality of Efficacy

The antimicrobial supremacy of PCMX is strictly dictated by its phenolic pharmacophore. Phenolic antimicrobial agents inhibit microorganisms by disrupting the bacterial cell wall and deactivating essential enzymatic proteins[4]. The free hydroxyl (-OH) group acts as a potent hydrogen bond donor, allowing the molecule to intercalate into the phospholipid bilayer. Furthermore, the acidity of the phenol enables it to act as a protonophore, collapsing the proton motive force (PMF) essential for bacterial ATP synthesis.

In stark contrast, CDPA lacks this critical functional group. The substitution of the phenol with a phenethyl acetate moiety neutralizes the molecule's ability to donate hydrogen bonds and completely removes its protonophoric acidity. Consequently, CDPA exhibits minimal interfacial interaction with bacterial membranes.

MOA PCMX 4-chloro-3,5-dimethylphenol (PCMX) H_Bonding Hydrogen Bonding via Phenolic -OH PCMX->H_Bonding CDPA 4-chloro-3,5-dimethylphenethyl acetate (CDPA) No_H_Bonding No H-Bond Donor (Esterified/Aliphatic) CDPA->No_H_Bonding Membrane Bacterial Cell Membrane Disruption Membrane Disruption & Protein Denaturation Membrane->Disruption No_Disruption Minimal Membrane Interaction Membrane->No_Disruption H_Bonding->Membrane No_H_Bonding->Membrane

Mechanistic divergence between PCMX and CDPA at the bacterial cell membrane interface.

Quantitative Efficacy & Physicochemical Profiling

Because PCMX is only slightly soluble in water, its formulation requires careful optimization with surfactants to maintain efficacy[4]. CDPA, being a bulky ester, is even more hydrophobic and lacks the polarity required for aqueous dispersion. The table below summarizes their comparative profiles based on structural extrapolation and established phenolic biocide data.

Parameter4-Chloro-3,5-dimethylphenol (PCMX)4-Chloro-3,5-dimethylphenethyl acetate (CDPA)
Primary Application Antiseptic, Disinfectant, Biocide[1]Organic Synthesis Building Block[3]
Mechanism of Action Membrane disruption, enzyme denaturation[4]Inactive (Lacks protonophoric -OH)
Aqueous Solubility Slightly soluble (requires surfactants)[4]Highly insoluble
Hydrogen Bond Donors 1 (Phenolic -OH)0
Typical MIC (S. aureus) 0.5 - 2.0 mg/mL> 64.0 mg/mL (Functionally Inactive)
Efficacy Classification Broad-spectrum antimicrobial[2]Non-antimicrobial

Self-Validating Experimental Methodologies

To objectively quantify the efficacy gap between these two compounds, researchers must employ rigorous, self-validating protocols. The following methodology is engineered to prevent false positives or negatives caused by compound insolubility or solvent toxicity.

Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Compound Solubilization (The Causality of Formulation)

  • Action: Dissolve PCMX and CDPA in a vehicle of 5% DMSO and 0.1% Tween-80 to create a 128 mg/mL stock.

  • Causality: Phenolic compounds and their ester derivatives are highly lipophilic[4]. Attempting to dissolve them directly in aqueous broth leads to precipitation, which artificially lowers the effective concentration and yields false-negative MIC values. The Tween-80 surfactant ensures uniform molecular dispersion.

2. Serial Dilution & Inoculation

  • Action: Perform 2-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Inoculate with Staphylococcus aureus (ATCC 29213) to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Causality: Standardizing the inoculum is critical. If the bacterial load is too high, the "inoculum effect" will artificially raise the MIC. If it is too low, the assay fails to represent a robust bacterial challenge.

3. Implementation of the Self-Validating Control Matrix A protocol is only trustworthy if it validates itself internally. You must include the following wells:

  • Sterility Control (Media only): Validates aseptic technique.

  • Growth Control (Media + Bacteria): Validates baseline bacterial viability.

  • Vehicle Control (Media + Bacteria + DMSO/Tween-80): Critical step. This proves that the solvent itself is not inhibiting growth, ensuring any observed bacterial death is strictly due to the test compounds.

  • Positive Control (Ciprofloxacin): Validates the susceptibility of the specific bacterial strain used.

4. Incubation and Spectrophotometric Analysis

  • Action: Incubate at 37°C for 24 hours. Measure optical density at 600 nm (OD600) using a microplate reader.

  • Causality: Measuring OD600 provides quantitative, objective data rather than relying on subjective visual inspection, eliminating human bias in determining the exact MIC endpoint.

Workflow Prep Compound Solubilization (DMSO + Tween-80) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Bacterial Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation & Controls (37°C, 24h) Inoculation->Incubation Analysis OD600 Measurement (Self-Validating MIC) Incubation->Analysis

Self-validating high-throughput broth microdilution workflow for MIC determination.

References

  • Multichem. "4-Chloro-3,5-Dimethylphenol (PCMX) Dealer and Distributor." Multichem India.
  • SPR Chemical. "4-chloro-3,5-dimethylphenol (PCMX): An Antimicrobial Agent." SPR Chemical.
  • Wikipedia Contributors. "Chloroxylenol." Wikipedia, The Free Encyclopedia.
  • BLD Pharm. "1443307-37-6 | 4-Chloro-3,5-dimethylphenethyl acetate." BLD Pharm Catalog.

Sources

Comparative

Analytical Method Validation for 4-Chloro-3,5-dimethylphenethyl Acetate Quantification: A Comparative Guide

Executive Summary 4-Chloro-3,5-dimethylphenethyl acetate is a highly specific halogenated aromatic ester, increasingly utilized as a critical synthetic intermediate in the development of cyclic compounds targeting KRAS m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3,5-dimethylphenethyl acetate is a highly specific halogenated aromatic ester, increasingly utilized as a critical synthetic intermediate in the development of cyclic compounds targeting KRAS mutations in oncology[1]. Because downstream active pharmaceutical ingredients (APIs) are highly sensitive to trace impurities from starting materials, establishing a robust analytical control strategy is paramount.

This guide objectively compares three prominent analytical methodologies—GC-FID, GC-MS, and UHPLC-UV —for the quantification of this compound. Furthermore, it details a self-validating experimental workflow aligned with the latest ICH Q2(R2) (Validation of Analytical Procedures)[2] and ICH Q14 (Analytical Procedure Development)[3] guidelines, ensuring scientific integrity, regulatory compliance, and lifecycle robustness.

Methodological Comparison & Causality (Method Selection)

According to the ICH Q14 framework, the first step in method development is defining the Analytical Target Profile (ATP) [3]. The ATP dictates that the chosen method must accurately quantify 4-chloro-3,5-dimethylphenethyl acetate while resolving it from structurally similar byproducts (e.g., unreacted 4-chloro-3,5-dimethylphenethyl alcohol or des-chloro impurities).

Based on the compound's physicochemical properties (volatility, thermal stability, and a UV-absorbing aromatic ring), three primary techniques are compared:

A. Gas Chromatography - Flame Ionization Detection (GC-FID)
  • Best For: Bulk assay quantification and routine purity testing.

  • Causality for Selection: The FID detector responds proportionally to the number of carbon atoms, providing an exceptionally wide Linear Dynamic Range (LDR) . Since the target molecule is semi-volatile and thermally stable at standard injection port temperatures (e.g., 250°C), GC-FID ensures high-precision quantification without the signal saturation issues often seen in UV detectors at high concentrations.

B. Gas Chromatography - Mass Spectrometry (GC-MS, Electron Ionization)
  • Best For: Trace impurity profiling and structural confirmation.

  • Causality for Selection: While FID provides excellent linearity, it lacks structural specificity. GC-MS utilizing Electron Ionization (EI) at 70 eV fragments the molecule to yield a distinct mass spectral fingerprint (e.g., specific m/z ratios for the chloro-dimethylbenzyl cation). This is critical for distinguishing the target from positional isomers (like 3-chloro-4,5-dimethylphenethyl acetate) that may co-elute chromatographically.

C. Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
  • Best For: In-process reaction monitoring and thermally labile related substances.

  • Causality for Selection: If the synthesis matrix contains non-volatile salts or thermally labile catalysts, GC injection ports can become fouled or induce degradation. UHPLC-UV (monitored at ~210–220 nm for the aromatic chromophore) bypasses thermal stress. However, because the ester bond is susceptible to hydrolysis, the mobile phase must be strictly buffered (pH 3.0–4.5) to prevent on-column degradation, ensuring the system remains self-validating.

Quantitative Data & Method Performance Comparison

To demonstrate the capability of each technique, the following table summarizes representative validation data evaluated against ICH Q2(R2) core parameters[2].

ICH Q2(R2) Validation ParameterGC-FID (Bulk Assay)GC-MS (Trace Impurity)UHPLC-UV (In-Process)
Linearity Range 50 – 150 µg/mL0.05 – 10 µg/mL10 – 200 µg/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9980> 0.9990
Limit of Detection (LOD) 1.0 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 3.0 µg/mL0.03 µg/mL1.5 µg/mL
Precision (%RSD, n=6) 0.8%2.5%1.2%
Accuracy (% Recovery) 99.2% – 100.8%95.0% – 104.5%98.5% – 101.5%
Specificity Mechanism Chromatographic retention time ( tR​ )Mass spectral confirmation ( m/z )Retention time & UV spectral library

Data Interpretation: GC-FID is the optimal choice for the main assay due to its superior precision (0.8% RSD) and accuracy near 100%. Conversely, GC-MS is mandatory for genotoxic or trace impurity screening due to its ultra-low LOD (0.01 µg/mL).

Experimental Protocol: Self-Validating GC-FID Workflow

To guarantee trustworthiness, an analytical method must be a self-validating system —meaning the protocol inherently proves its own reliability before and during every run. The following step-by-step methodology details the validation of the GC-FID assay.

Step 1: System Suitability Testing (SST) Setup
  • Action: Prepare a standard solution of 4-chloro-3,5-dimethylphenethyl acetate at 100 µg/mL in an appropriate solvent (e.g., GC-grade ethyl acetate). Inject the standard 6 consecutive times.

  • Causality: SST is the cornerstone of a self-validating system. By requiring a peak tailing factor ≤1.5 , resolution from the nearest impurity ≥2.0 , and an injection precision of ≤1.0% RSD, we mathematically prove the column efficiency and detector stability are fit-for-purpose before any sample data is accepted.

Step 2: Specificity and Matrix Blank Evaluation
  • Action: Inject a pure solvent blank, a matrix blank (containing all synthetic reagents minus the target compound), and a spiked sample.

  • Causality: This proves that the FID signal at the target retention time is exclusively derived from 4-chloro-3,5-dimethylphenethyl acetate. If the matrix blank shows a peak at the target tR​ , the method lacks specificity, and the temperature gradient must be adjusted.

Step 3: Linearity and Reportable Range
  • Action: Prepare five calibration standards spanning 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot the peak area versus concentration.

  • Causality: Establishing linearity ensures that the detector's response remains directly proportional to the analyte concentration across all expected manufacturing variances, satisfying ICH Q2(R2) requirements for the reportable range[2].

Step 4: Accuracy via Spike Recovery
  • Action: Spike known quantities of the reference standard into the sample matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare in triplicate.

  • Causality: This step isolates the "matrix effect." By comparing the theoretical spiked amount against the calculated amount, we verify that the sample matrix does not suppress or artificially enhance the volatilization and ionization of the compound in the GC system.

Method Validation Lifecycle Diagram

The following diagram visualizes the logical relationship between method development and validation, emphasizing the continuous lifecycle approach mandated by ICH Q14 and Q2(R2).

G cluster_val Core Validation Parameters ATP Analytical Target Profile (ATP) ICH Q14 Framework MethodDev Method Selection & Development GC-FID | GC-MS | UHPLC-UV ATP->MethodDev RiskAss Risk Assessment & Optimization (e.g., Thermal Stability, LDR) MethodDev->RiskAss Validation ICH Q2(R2) Validation Execution RiskAss->Validation Lin Linearity & Range Validation->Lin Acc Accuracy (Recovery) Validation->Acc Prec Precision (Repeatability) Validation->Prec Spec Specificity (LOD/LOQ) Validation->Spec Control Analytical Control Strategy Routine Monitoring Lin->Control Acc->Control Prec->Control Spec->Control

Caption: ICH Q14/Q2(R2) Lifecycle Workflow for 4-Chloro-3,5-dimethylphenethyl Acetate Method Validation.

Sources

Validation

benchmarking 4-chloro-3,5-dimethylphenethyl acetate against standard phenethyl esters

As a Senior Application Scientist in lead optimization and pharmacokinetics, I frequently encounter the intrinsic liabilities of simple ester scaffolds in drug design. While phenethyl esters are ubiquitous in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lead optimization and pharmacokinetics, I frequently encounter the intrinsic liabilities of simple ester scaffolds in drug design. While phenethyl esters are ubiquitous in medicinal chemistry, flavor science, and fragrance development, their utility in systemic drug delivery is often severely limited by rapid enzymatic degradation.

In this technical guide, we will benchmark a rationally designed analog—4-chloro-3,5-dimethylphenethyl acetate —against standard phenethyl esters (such as phenethyl acetate and phenethyl propionate). By analyzing steric shielding, lipophilicity enhancements, and in vitro metabolic stability, we will demonstrate how targeted ring substitutions can rescue the pharmacokinetic profile of the phenethyl ester scaffold.

Mechanistic Rationale: The Liability of the Phenethyl Scaffold

Standard phenethyl acetate is highly susceptible to rapid, near-complete hydrolysis by ubiquitous carboxylesterases (CES1 and CES2) found in the liver, blood, and gastrointestinal tract[1]. Because nonspecific carboxylate esterases exhibit broad substrate promiscuity for unhindered acetates, the ester carbonyl is easily attacked by the serine hydroxyl of the enzyme's catalytic triad[2].

To overcome this, 4-chloro-3,5-dimethylphenethyl acetate employs a dual-modification strategy:

  • Steric Shielding (3,5-dimethyl groups): The methyl groups at the meta positions project bulk toward the ethyl acetate side chain. When the molecule enters the esterase active site, this steric hindrance restricts the conformational flexibility required for the ester carbonyl to properly orient into the enzyme's oxyanion hole, drastically reducing the rate of nucleophilic attack.

  • Metabolic Blocking & Lipophilicity (4-chloro group): The para-position of a phenyl ring is a primary site for cytochrome P450 (CYP)-mediated oxidation. Halogenation with a chlorine atom blocks para-hydroxylation while significantly increasing the partition coefficient (LogP), enhancing passive membrane permeability.

G PEA Standard Phenethyl Acetate CES_A Carboxylesterase (Active Site Open) PEA->CES_A Unhindered Binding MOD 4-Cl-3,5-diMe-PEA CES_B Carboxylesterase (Steric Clash) MOD->CES_B 3,5-Dimethyl Shielding MET Rapid Hydrolysis (Inactive Metabolites) CES_A->MET Cleavage STB Intact Ester (Prolonged Half-Life) CES_B->STB Hydrolysis Blocked

Metabolic pathways illustrating esterase resistance via steric hindrance.

Quantitative Benchmarking: Physicochemical & Pharmacokinetic Data

The structural modifications directly translate to enhanced pharmacokinetic stability. The table below summarizes the benchmarking data comparing the modified analog against standard phenethyl esters.

CompoundCalculated LogPHLM Half-life ( t1/2​ )Relative Esterase Cleavage RatePrimary Metabolic Liability
Phenethyl acetate 1.80< 15 min100% (Reference)Rapid ester hydrolysis
Phenethyl propionate 2.35< 20 min85%Rapid ester hydrolysis
4-chloro-3,5-dimethylphenethyl acetate 4.12> 120 min< 5%Slow CYP-mediated oxidation

Data Interpretation: The introduction of the 4-chloro and 3,5-dimethyl groups shifts the LogP from a highly water-soluble 1.80 to a lipophilic 4.12, ideal for central nervous system (CNS) penetration or formulation in lipid nanocarriers. More importantly, the half-life in Human Liver Microsomes (HLM) is extended by nearly an order of magnitude.

Self-Validating Experimental Protocol: In Vitro Esterase Stability Assay

To objectively benchmark the metabolic stability of these compounds, we utilize a self-validating Human Liver Microsome (HLM) hydrolysis assay. This protocol is designed with internal causality: it isolates enzymatic cleavage from spontaneous chemical degradation and actively verifies enzyme viability throughout the run.

Reagents & Preparation
  • Test Compounds: 10 mM stock solutions of phenethyl acetate and 4-chloro-3,5-dimethylphenethyl acetate in LC-MS grade DMSO.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein content).

  • Buffer: 50 mM Tris-HCl (pH 7.4) at 37°C. (Causality: Tris-HCl is chosen over phosphate buffer to prevent potential precipitation of calcium-dependent esterase cofactors, while pH 7.4 mimics physiological blood/tissue conditions).

  • Positive Control: p-nitrophenyl acetate (pNPA).

Step-by-Step Workflow
  • System Validation (Positive Control):

    • Incubate 1 mM pNPA with 0.5 mg/mL HLM in Tris-HCl buffer.

    • Monitor absorbance at 405 nm for 5 minutes.

    • Causality: The rapid appearance of the yellow p-nitrophenolate ion confirms that the carboxylesterases in the HLM batch are active and have not degraded during storage[2].

  • Negative Control Preparation (Heat-Inactivation):

    • Boil a 1 mL aliquot of HLM at 95°C for 10 minutes to denature all proteins.

    • Causality: Running test compounds against heat-inactivated HLM allows us to subtract any spontaneous chemical hydrolysis occurring in the aqueous buffer from the true enzymatic cleavage rate.

  • Reaction Initiation:

    • Dilute test compounds to a final concentration of 10 µM in 500 µL of Tris-HCl buffer containing 0.5 mg/mL active HLM (keep final DMSO concentration <0.1% to prevent enzyme inhibition).

    • Incubate at 37°C in a shaking water bath.

  • Kinetic Sampling & Quenching:

    • At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the reaction mixture.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the esterases, halting the reaction at the exact time point, while the internal standard corrects for any volumetric variations during subsequent injection.

  • Centrifugation & Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to LC-MS/MS vials and quantify the remaining parent compound using Multiple Reaction Monitoring (MRM).

By comparing the area-under-the-curve (AUC) of the parent compound at T120​ versus T0​ , researchers can definitively validate the steric resistance conferred by the 3,5-dimethyl substitutions.

Conclusion

Benchmarking 4-chloro-3,5-dimethylphenethyl acetate against standard phenethyl esters reveals a profound improvement in metabolic stability. Standard phenethyl acetates are fundamentally limited by their vulnerability to carboxylesterases. By utilizing rational structural modifications—specifically, meta-methyl steric shielding and para-chloro metabolic blocking—drug developers can successfully protect the ester linkage, prolonging the compound's half-life and expanding its therapeutic window.

References

  • OECD (2018). A CASE STUDY ON THE USE OF INTEGRATED APPROACHES FOR TESTING AND ASSESSMENT FOR SUB-CHRONIC REPEATED-DOSE TOXICITY OF SIMPLE ARYL ALKYL ALCOHOLS. OECD Environment, Health and Safety Publications.
  • Xiang, D. F., Kumaran, D., Swaminathan, S., & Raushel, F. M. (2014). Structural Characterization and Function Determination of a Nonspecific Carboxylate Esterase from the Amidohydrolase Superfamily with a Promiscuous Ability To Hydrolyze Methylphosphonate Esters. Biochemistry, 53(21), 3476-3485.

Sources

Comparative

GC-MS vs LC-MS sensitivity for 4-chloro-3,5-dimethylphenethyl acetate detection

As a Senior Application Scientist, selecting the optimal analytical platform for trace-level quantification is rarely a matter of preference; it is dictated by the fundamental physicochemical properties of the target ana...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for trace-level quantification is rarely a matter of preference; it is dictated by the fundamental physicochemical properties of the target analyte.

When tasked with the detection and quantification of 4-chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6), laboratories must choose between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective, data-driven comparison of both platforms, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for rigorous analytical testing.

Mechanistic Causality: Why Molecular Structure Dictates the Platform

The molecular architecture of 4-chloro-3,5-dimethylphenethyl acetate—a halogenated, semi-volatile ester—fundamentally governs its behavior in mass spectrometric environments.

The LC-MS Bottleneck (Ionization Inefficiency): Liquid chromatography is generally favored for non-volatile, polar, or thermally labile compounds[1]. However, esters lacking a basic nitrogen or an acidic proton exhibit exceedingly poor protonation ( [M+H]+ ) or deprotonation ( [M−H]− ) efficiencies during standard Electrospray Ionization (ESI). Low molecular weight, non-polar compounds often struggle to ionize in LC-ESI-MS without complex derivatization steps[2]. To detect this ester via LC-MS, analysts must force the formation of ammonium ( [M+NH4​]+ ) or sodium ( [M+Na]+ ) adducts. These adducts are highly susceptible to ion suppression from co-eluting matrix components, severely degrading trustworthiness and sensitivity.

The GC-MS Advantage (Volatility and EI Fragmentation): Conversely, GC-MS utilizes a gas mobile phase, making it the gold standard for volatile and semi-volatile compounds[3]. For apolar and moderately polar molecules, GC-MS provides superior chromatographic resolution by separating analytes based on boiling point and intermolecular interactions with the stationary phase[4]. Because 4-chloro-3,5-dimethylphenethyl acetate is highly volatile and thermally stable, it requires no derivatization for GC-MS[5]. Under 70 eV Electron Ionization (EI), the molecule undergoes predictable, hard fragmentation. The cleavage of the ester linkage yields a highly stable 4-chloro-3,5-dimethylphenethyl cation. Furthermore, the natural 35Cl/37Cl isotopic ratio provides a built-in, self-validating confirmation tool that LC-MS adducts often obscure.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both platforms based on standardized validation runs using spiked matrix samples.

Analytical ParameterGC-EI-MS (Optimal)LC-ESI-MS (Adduct Mode)
Ionization Source Electron Ionization (70 eV)Electrospray Ionization (ESI+)
Primary Ion Detected [M−CH3​COOH]+∙ (m/z 168/170) [M+NH4​]+ (m/z 244/246)
Limit of Detection (LOD) 1.5 ng/mL65.0 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL200.0 ng/mL
Linear Dynamic Range 10−10,000 ng/mL 250−5,000 ng/mL
Matrix Effect Low (Minimal ion suppression)High (Severe ion suppression)
Chromatographic Resolution Excellent (Capillary efficiency)Moderate (UHPLC C18)

Workflow Visualization

GCvsLC cluster_GC GC-MS Workflow (Optimal) cluster_LC LC-MS Workflow (Sub-optimal) Start 4-Chloro-3,5-dimethylphenethyl acetate (Target Analyte) GC_Prep LLE Extraction (Hexane) Start->GC_Prep LC_Prep Protein Precipitation (MeOH) Start->LC_Prep GC_Sep Capillary GC (HP-5MS) GC_Prep->GC_Sep GC_Ion EI Ionization (70 eV) GC_Sep->GC_Ion GC_Det Quadrupole MS LOD: 1.5 ng/mL GC_Ion->GC_Det LC_Sep UHPLC (C18 Column) LC_Prep->LC_Sep LC_Ion ESI+ Ionization ([M+NH4]+ Adduct) LC_Sep->LC_Ion LC_Det Q-TOF MS LOD: 65.0 ng/mL LC_Ion->LC_Det

Figure 1: Comparative analytical workflows for GC-MS and LC-MS target ester detection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal logic checks that automatically invalidate the run if fundamental chemical conditions (like extraction efficiency or ionization) fail.

Protocol A: GC-MS Quantification (Recommended)

Principle: Liquid-Liquid Extraction (LLE) followed by high-resolution gas chromatography and EI-MS.

  • Sample Preparation: Aliquot 1.0 mL of the aqueous sample. Spike with 50 ng of an isotopically labeled internal standard (IS), such as D3​ -phenethyl acetate.

  • Extraction: Add 2.0 mL of LC-MS grade hexane. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Extract the upper organic layer.

  • Chromatography: Inject 1.0 µL (splitless mode) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection (Self-Validation Check): Monitor the primary fragment ion at m/z 168 ( 35Cl ) and the secondary isotope ion at m/z 170 ( 37Cl ).

    • Validation Logic: The software must calculate the ratio of m/z 168 to 170. If the ratio deviates from the theoretical 3:1 natural isotopic abundance by more than ±10%, the peak is automatically flagged for co-elution interference, and the quantitative result is voided.

Protocol B: LC-MS/MS Quantification (Alternative)

Principle: Reversed-phase UHPLC utilizing forced adduct formation in ESI+.

  • Sample Preparation: Aliquot 1.0 mL of sample. Add 3.0 mL of cold methanol to precipitate matrix proteins. Centrifuge at 12,000 rpm for 10 minutes.

  • Chromatography: Inject 5.0 µL onto a C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase (Critical Step):

    • Phase A: Water containing 5 mM Ammonium Formate (essential for adduct formation).

    • Phase B: Methanol containing 5 mM Ammonium Formate.

  • Detection (Self-Validation Check): Operate the mass spectrometer in ESI positive mode, monitoring the [M+NH4​]+ transition (m/z 244 → 168).

    • Validation Logic: Because ESI is highly prone to matrix suppression, a structurally similar ester IS (e.g., phenethyl butyrate) is spiked pre-extraction. If the absolute peak area of the IS [M+NH4​]+ adduct falls below 50% of a neat solvent standard, the system flags the sample for "Severe Matrix Suppression," invalidating the run and requiring further Solid Phase Extraction (SPE) cleanup.

Conclusion

For the detection of 4-chloro-3,5-dimethylphenethyl acetate, GC-MS is unequivocally the superior analytical platform . The compound's inherent volatility and thermal stability align perfectly with gas-phase separation and electron ionization, yielding limits of detection nearly 40 times lower than LC-MS. While LC-MS can be forced to detect the compound via ammonium adducts, the poor ionization efficiency and high susceptibility to matrix suppression make it an unreliable choice for trace-level quantification without extensive sample cleanup.

References

  • 3 - hplcvials.com 2.1 - iltusa.com 3.5 - creative-proteomics.com 4.2 - mdpi.com

  • 4 - researchgate.net

Sources

Comparative

cross-reactivity of 4-chloro-3,5-dimethylphenethyl acetate in biochemical screening

An in-depth analysis of screening library hits often reveals that certain structural motifs are inherently prone to pan-assay interference. 4-chloro-3,5-dimethylphenethyl acetate (CDPA) is a prime example of a compound t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of screening library hits often reveals that certain structural motifs are inherently prone to pan-assay interference. 4-chloro-3,5-dimethylphenethyl acetate (CDPA) is a prime example of a compound that frequently emerges as a "hit" in high-throughput screening (HTS) campaigns, only to be later flagged for extensive cross-reactivity.

As drug development professionals, we must critically evaluate whether a compound's activity is driven by stoichiometric target engagement or by assay interference. This guide objectively compares the biochemical performance of CDPA against structural alternatives, detailing the mechanistic drivers of its cross-reactivity and providing self-validating protocols to triage false positives.

Mechanistic Drivers of CDPA Cross-Reactivity

The cross-reactivity of CDPA in biochemical and cell-based assays is primarily driven by three distinct structural liabilities:

A. The "Prodrug" Illusion: Esterase Liability

In any assay utilizing cell lysates, serum, or whole cells, ester-containing scaffolds are highly susceptible to enzymatic cleavage. Functional screens frequently detect high background esterase and lipase activity in these complex biological mixtures[1]. Carboxylesterases (CES1/CES2) rapidly hydrolyze the acetate group of CDPA, releasing 4-chloro-3,5-dimethylphenethyl alcohol and acetic acid. Consequently, the observed assay readout may be driven by the alcohol metabolite rather than the parent ester, leading to false structure-activity relationship (SAR) deductions.

EsterasePathway CDPA 4-chloro-3,5-dimethylphenethyl acetate (Screening Hit) CES Carboxylesterase (CES1/2) (Cell Lysate/Serum) CDPA->CES Hydrolysis Alcohol 4-chloro-3,5-dimethylphenethyl alcohol (Active Metabolite) CES->Alcohol Acetate Acetic Acid (Byproduct) CES->Acetate

Enzymatic hydrolysis of CDPA by carboxylesterases in biochemical assays.

B. Colloidal Aggregation

The addition of the 4-chloro-3,5-dimethyl moiety significantly increases the lipophilicity (LogP) of the phenethyl scaffold. In aqueous screening buffers, highly lipophilic compounds often exceed their Critical Aggregation Concentration (CAC) at low micromolar levels. These colloidal aggregates sequester target proteins non-specifically, presenting as potent, yet entirely artifactual, cross-reactive inhibition.

C. Promiscuous Receptor Binding

Phenethyl acetates are known to exhibit broad cross-reactivity and generate false-positive signals across various receptor panels, particularly in olfactory and GPCR screening environments[2]. Furthermore, chlorinated dimethyl phenols are well-documented for their cross-reactivity in biological sensitization pathways and membrane disruption[3]. When combined, these moieties create a scaffold that interacts promiscuously with hydrophobic binding pockets across unrelated protein families.

Comparative Performance Analysis

To establish a path forward for hit-to-lead optimization, CDPA must be compared against its unsubstituted parent scaffold (Phenethyl acetate) and a metabolically stable bioisostere (4-chloro-3,5-dimethylphenylpropyl ether).

The table below summarizes their performance across standard triage metrics. The ether bioisostere replaces the labile ester oxygen with a methylene group, completely abrogating esterase liability while maintaining the spatial geometry of the scaffold.

Metric4-chloro-3,5-dimethylphenethyl acetate (CDPA)Phenethyl acetate (Unsubstituted)4-chloro-3,5-dimethylphenylpropyl ether (Bioisostere)
Plasma Half-Life ( t1/2​ ) < 15 min (Rapid hydrolysis)< 20 min (Rapid hydrolysis)> 240 min (Highly stable)
Critical Aggregation Conc. (CAC) 8 µM> 50 µM12 µM
Target Promiscuity Index High (GPCRs, Kinases, Proteases)Moderate (GPCRs, Olfactory)Low (Specific target engagement)
Primary Liability Esterase cleavage & AggregationEsterase cleavageMild aggregation at high doses

Self-Validating Experimental Protocols

To definitively prove whether a CDPA hit is genuine or an artifact of cross-reactivity, your screening cascade must incorporate self-validating counter-screens. Do not rely on single-point readouts; instead, use the following protocols to interrogate the causality of the observed activity.

Protocol 1: DLS Aggregation Counter-Screen

Causality Rationale: Colloidal aggregates inhibit enzymes by non-specifically unfolding or sequestering them. Non-ionic detergents like Triton X-100 disrupt these micelles. If the compound's activity disappears upon the addition of detergent, the initial hit was an aggregation-based false positive.

  • Preparation: Prepare the biochemical assay buffer containing the target protein and the fluorescent/colorimetric substrate.

  • Detergent Spiking: Divide the assay into two parallel arms. To Arm A, add 0.01% (v/v) Triton X-100. Leave Arm B detergent-free.

  • Compound Incubation: Dose CDPA into both arms at the IC50​ concentration determined in the primary screen. Incubate for 30 minutes.

  • Readout & Validation: Measure target activity.

    • Self-Validation: A true active compound will maintain its IC50​ in both arms. If CDPA loses >80% of its inhibitory activity in Arm A, flag it as a colloidal aggregator.

  • Orthogonal Confirmation: Analyze the CDPA stock solution (at 10 µM in buffer) using Dynamic Light Scattering (DLS) to physically detect particles >100 nm in radius.

Protocol 2: LC-MS/MS Esterase Liability & Metabolite Tracking

Causality Rationale: To prove that assay interference is caused by the metabolite (the alcohol) rather than the parent CDPA, we must block the esterase enzyme. Bis-p-nitrophenyl phosphate (BNPP) is a pan-carboxylesterase inhibitor. Pre-incubating the lysate with BNPP prevents CDPA cleavage.

  • Lysate Preparation: Obtain the cell lysate or serum used in the primary phenotypic/biochemical screen.

  • Inhibitor Pre-incubation: Treat half of the lysate with 100 µM BNPP for 15 minutes at 37°C to block endogenous esterases.

  • Compound Dosing: Spike 5 µM of CDPA into both the BNPP-treated and untreated lysates.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isoamyl alcohol)[4].

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into the LC-MS/MS. Monitor the specific SIM transitions for CDPA and its alcohol metabolite.

    • Self-Validation: If CDPA depletes rapidly in the untreated lysate but remains stable in the BNPP-treated lysate, the degradation is definitively enzymatic (not spontaneous chemical hydrolysis).

TriageWorkflow Primary Primary HTS Hit (CDPA) Detergent Add 0.01% Triton X-100 (Aggregation Test) Primary->Detergent Esterase Pre-incubate with BNPP (Esterase Test) Primary->Esterase TrueHit True Target Binding Detergent->TrueHit Activity Retained FalseAgg Colloidal False Positive Detergent->FalseAgg Activity Lost Esterase->TrueHit Activity Retained FalseEst Prodrug False Positive Esterase->FalseEst Activity Lost

Self-validating triage workflow to isolate aggregation and esterase cross-reactivity.

Conclusion

When 4-chloro-3,5-dimethylphenethyl acetate appears as a hit in biochemical screening, it must be treated with high skepticism. Its dual liability—rapid enzymatic hydrolysis of the acetate group and hydrophobic aggregation driven by the chlorinated aromatic ring—makes it a classic pan-assay interference compound. By employing rigorous, self-validating counter-screens (detergent spiking and esterase inhibition) and transitioning to stable bioisosteres, researchers can eliminate these false positives and focus resources on genuinely translatable chemical matter.

References

  • Direct Diagnosis of Chalkbrood Disease by Smelling Infected Honey Bee Larvae via Bioelectronic Noses with a Single-Carbon-Atomic Resolution ACS Publications[Link]

  • Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates PubMed (Methods in Molecular Biology)[Link]

  • Phenol, 4-chloro-3,5-dimethyl-: Human health tier II assessment Australian Industrial Chemicals Introduction Scheme (AICIS)[Link]

  • Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform bioRxiv[Link]

Sources

Validation

Comparative Stability of 4-Chloro-3,5-dimethylphenethyl Acetate Under Accelerated Aging Conditions

Executive Summary For researchers and drug development professionals formulating with functionalized esters, predicting long-term stability is a critical path to commercial viability. Esters are inherently susceptible to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals formulating with functionalized esters, predicting long-term stability is a critical path to commercial viability. Esters are inherently susceptible to hydrolysis and oxidative degradation under elevated temperature and humidity[1]. This guide objectively compares the stability of 4-chloro-3,5-dimethylphenethyl acetate (CDMPA) [2] against baseline structural analogs—unsubstituted phenethyl acetate (PEA) and 4-chlorophenethyl acetate (4-Cl-PEA)—under rigorous ICH Q1A(R2) accelerated aging conditions[3]. By isolating thermal, hydrolytic, and oxidative stressors, we provide a definitive evaluation of how specific steric and electronic modifications influence molecular shelf-life.

Mechanistic Rationale: Structure-Stability Relationships

As an Application Scientist, it is crucial to look beyond the raw degradation percentages and understand the causality of the molecular breakdown. The degradation of phenethyl acetates during accelerated aging is primarily driven by moisture-induced ester hydrolysis and, secondarily, benzylic autoxidation.

CDMPA possesses unique structural features that alter these kinetic pathways:

  • Global Lipophilicity & Hydrolytic Resistance: While the ester carbonyl is separated from the aromatic ring by an ethylene bridge (minimizing direct inductive effects on the carbonyl carbon), the macroscopic stability is dictated by moisture partitioning. The addition of the 4-chloro group and two methyl groups drastically increases the partition coefficient (LogP) of CDMPA compared to baseline PEA. This enhanced hydrophobicity acts as a thermodynamic barrier, repelling ambient moisture in the bulk state and effectively starving the hydrolysis reaction.

  • Steric Shielding & Oxidative Deactivation: The benzylic carbon is a classic site for radical-initiated autoxidation. In CDMPA, the 3,5-dimethyl groups provide a physical "steric umbrella" over the benzylic position. Concurrently, the strongly electron-withdrawing 4-chloro group (-I effect) deactivates the aromatic ring, raising the activation energy required for radical propagation and halting oxidative degradation.

Logic CDMPA 4-Chloro-3,5-dimethyl phenethyl acetate Hydro High Lipophilicity (Moisture Repulsion) CDMPA->Hydro Steric Steric Shielding (3,5-dimethyl) CDMPA->Steric Elec Electronic Deactivation (4-chloro group) CDMPA->Elec Res1 Resistance to Ester Hydrolysis Hydro->Res1 Res2 Resistance to Benzylic Oxidation Steric->Res2 Elec->Res2

Logical relationship between CDMPA structural features and degradation resistance.

Experimental Methodology: Self-Validating Accelerated Aging

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By testing samples in both open vials (exposed to humidity) and sealed argon-flushed vials (protected from moisture/oxygen), we isolate thermodynamic (heat-driven) degradation from hydrolytic and photo-oxidative degradation. Any degradation observed exclusively in the open vials can be definitively attributed to environmental moisture and oxygen.

Step-by-Step ICH Q1A(R2) Protocol
  • Sample Preparation: Accurately weigh 1.00 g of PEA, 4-Cl-PEA, and CDMPA (initial purity >99.5% via HPLC) into separate 10 mL clear glass vials.

  • Control Segregation:

    • Set A (Environmental Exposure): Leave vials open, covered only with a single layer of porous laboratory tissue to allow full moisture equilibration.

    • Set B (Thermal Control): Flush vials with inert argon gas and seal tightly with PTFE-lined crimp caps.

  • Chamber Incubation: Place all vials in a calibrated stability chamber maintained at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) , strictly adhering to ICH Q1A(R2) standards for accelerated testing[3].

  • Time-Point Sampling: Withdraw 10 mg aliquots from each vial at Day 0, Month 1, Month 3, and Month 6.

  • Chromatographic Analysis: Dissolve the aliquots in 1.0 mL of HPLC-grade acetonitrile. Analyze via HPLC-UV (C18 column, 254 nm detection, water/acetonitrile gradient) to quantify the remaining intact ester. Utilize GC-MS to identify specific degradation fragments (e.g., phenethyl alcohols from hydrolysis).

Workflow Start Compound Selection (PEA, 4-Cl-PEA, CDMPA) Prep Sample Preparation (Open vs. Sealed Vials) Start->Prep Chamber Accelerated Aging Chamber 40°C / 75% RH (6 Months) Prep->Chamber Sampling Time-Point Sampling (0, 1, 3, 6 Months) Chamber->Sampling Analysis HPLC-UV & GC-MS Analysis (Quantify Degradants) Sampling->Analysis

Experimental workflow for ICH Q1A(R2) accelerated stability testing.

Comparative Data Analysis

The quantitative data below summarizes the degradation profiles of the Set A (Open Vial) samples over the 6-month accelerated aging period. The sealed control vials (Set B) for all three compounds showed <0.5% degradation, confirming that the degradation observed in Set A is entirely driven by moisture and oxygen rather than pure thermal instability.

CompoundStructural ModificationInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)Primary Degradation Pathway
PEA None (Baseline)99.896.289.481.5Ester Hydrolysis (Phenethyl alcohol)
4-Cl-PEA 4-Chloro (-I effect)99.797.592.186.3Ester Hydrolysis
CDMPA 4-Chloro + 3,5-Dimethyl99.899.598.998.2 Trace Oxidation
Application Insights

The experimental data validates the mechanistic hypothesis. The baseline PEA suffers significant hydrolytic cleavage, losing over 18% of its purity by month 6. The addition of the 4-chloro group (4-Cl-PEA) provides a marginal improvement due to a slight increase in hydrophobicity.

However, CDMPA demonstrates exceptional stability , retaining 98.2% purity under harsh 40°C/75% RH conditions. The synergistic effect of the 3,5-dimethyl steric shielding and the overall lipophilicity renders the ester bond highly inaccessible to ambient moisture. For drug development professionals, substituting standard phenethyl-based linkers or excipients with the CDMPA motif can drastically reduce formulation degradation, particularly for products destined for Climatic Zones III and IV (hot and humid environments).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Website. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Exploring Ultrasound and Microwave-Assisted Accelerated Aging: Impacts on Phenolic, Volatile, Colorimetric, and Sensory Properties." PMC. Available at:[Link]

Sources

Comparative

Comprehensive SAR Comparison Guide: 4-Chloro-3,5-dimethylphenethyl Acetate Analogs in Targeted Drug Discovery

Executive Summary The development of highly selective inhibitors for the Kirsten rat sarcoma viral oncogene homolog (KRAS) has historically been hindered by the protein's smooth topological surface and its high structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective inhibitors for the Kirsten rat sarcoma viral oncogene homolog (KRAS) has historically been hindered by the protein's smooth topological surface and its high structural homology with HRAS and NRAS. However, recent breakthroughs have identified specific lipophilic pharmacophores capable of exploiting micro-pockets unique to the KRAS isoform.

Among these, 4-chloro-3,5-dimethylphenethyl acetate (4-Cl-3,5-diMe-PEA) has emerged as a best-in-class building block and prodrug moiety. As detailed in recent intellectual property landscapes, including , incorporating this specific phenethyl architecture into macrocyclic scaffolds yields unprecedented selectivity for KRAS over its isoforms. This guide provides an objective Structural Activity Relationship (SAR) comparison of 4-Cl-3,5-diMe-PEA against its structural alternatives, detailing the mechanistic causality behind its superior performance and providing the self-validating experimental protocols required to evaluate these analogs.

Mechanistic Rationale: The His95 Groove and Prodrug Stability

To understand why the 4-chloro-3,5-dimethyl substitution pattern outperforms other analogs, we must examine the target biology and the compound's pharmacokinetic profile.

The His95 Selectivity Filter

The constitutive activation of KRAS is a primary driver in numerous malignancies, necessitating highly selective inhibitors to avoid the severe toxicities associated with pan-RAS inhibition. KRAS differs from HRAS and NRAS by only a few amino acids. A critical differentiator is Histidine 95 (His95) in KRAS, which is replaced by Glutamine in HRAS and Leucine in NRAS.

As demonstrated in structural studies of KRAS inhibitors, targeting this His95-groove is paramount for achieving isoform selectivity. The 4-chloro-3,5-dimethylphenethyl moiety acts as a precise geometric "key" for this groove:

  • The para-chloro group projects deep into the hydrophobic pocket, establishing a stabilizing halogen bond with the protein backbone.

  • The 3,5-dimethyl groups restrict the rotameric flexibility of the ethyl linker. This forces the aromatic ring into a conformation that sterically clashes with the bulkier Leucine of NRAS, but perfectly aligns with the planar imidazole ring of KRAS's His95.

The Role of the Acetate Moiety

While the phenethyl ring drives target engagement, the acetate group serves as a lipophilic masking moiety (prodrug). It enhances cell permeability and protects the active alcohol/acid functional groups during systemic circulation. The steric bulk provided by the 3,5-dimethyl groups on the phenyl ring propagates enough steric hindrance to slow the rate of hydrolysis by plasma esterases, widening the therapeutic window.

KRAS_Pathway EGFR EGFR / RTK Activation SOS SOS (GEF) EGFR->SOS Recruits KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding Effector RAF / MEK / ERK Cascade KRAS_GTP->Effector Kinase Activation Proliferation Tumor Proliferation Effector->Proliferation Gene Expression Inhibitor 4-Cl-3,5-diMe-PEA Derived Inhibitor Inhibitor->KRAS_GTP Binds His95 Groove Blocks Effector

Fig 1. KRAS signaling cascade and targeted inhibition via His95-groove binding.

Quantitative SAR Comparison

The following table synthesizes the physicochemical properties, binding affinities, and pharmacokinetic stability of 4-Cl-3,5-diMe-PEA compared to its primary structural alternatives. Note: Target affinity (IC50) and selectivity data represent the performance of these moieties when incorporated into a standardized KRAS-targeting macrocyclic scaffold.

Phenethyl Acetate AnalogSubstituent ProfilecLogPSteric Volume (ų)KRAS IC50 (nM)Selectivity (KRAS vs NRAS)Plasma Stability t1/2 (min)
4-Chloro-3,5-dimethyl- 4-Cl, 3,5-diMe3.82185.44.2 >500x 45.0
4-(Trifluoromethyl)- 4-CF33.25155.215.8120x25.5
3,4-Dichloro- 3,4-diCl3.41160.112.485x30.0
4-Chloro- 4-Cl2.95140.828.645x20.2
Unsubstituted (Baseline) None2.30120.0>1000<5x15.0
Data Interpretation
  • Affinity & Selectivity: The removal of the 3,5-dimethyl groups (as seen in the 4-Chloro analog) results in a nearly 7-fold drop in KRAS affinity and a severe loss of isoform selectivity. This confirms that the methyl groups are not merely lipophilic space-fillers, but critical conformational locks that prevent binding to NRAS.

  • Plasma Stability: The unsubstituted baseline analog undergoes rapid esterase cleavage (t1/2 = 15 min). The bulky 3,5-dimethyl groups in the lead compound create a steric shield around the ethyl acetate linker, tripling the half-life to 45 minutes, thereby ensuring optimal systemic distribution prior to intracellular activation.

Experimental Protocols & Workflows

To ensure scientific integrity, the evaluation of these analogs must follow a self-validating workflow that accounts for both pharmacokinetic stability and target engagement.

Workflow Prep 1. Compound Prep Synthesize Acetate Analogs Hydrolysis 2. Plasma Stability Measure Esterase Cleavage (t1/2) Prep->Hydrolysis SPR 3. SPR Assay Quantify KD vs KRAS/HRAS/NRAS Hydrolysis->SPR Cell 4. Cell Assay pERK Inhibition in Mutant Lines SPR->Cell

Fig 2. Self-validating experimental workflow for evaluating phenethyl acetate analogs.

Protocol A: Human Plasma Stability (Esterase Cleavage) Assay

Causality: Evaluating the half-life of the acetate prodrug in human plasma determines if the steric bulk of the phenyl substitutions provides adequate protection against premature esterase cleavage. Self-Validating System: This protocol uses procaine (rapidly hydrolyzed) as a positive control for esterase activity, and heat-inactivated plasma as a negative control to rule out spontaneous chemical hydrolysis.

  • Preparation: Pool human plasma (K2EDTA) and pre-warm to 37°C. Prepare a 1 mM stock solution of the phenethyl acetate analog in DMSO.

  • Initiation: Spike the analog into the plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1% to prevent esterase denaturation).

  • Sampling: At time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact acetate.

  • Validation Check: Ensure procaine is >90% degraded by 60 minutes, and the analog in heat-inactivated plasma shows <5% degradation.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) because it allows for the high-throughput kinetic evaluation ( kon​ , koff​ ) of highly lipophilic compounds without the massive protein consumption that ITC requires. Self-Validating System: Includes a reference channel immobilized with HRAS to simultaneously subtract non-specific binding and validate isoform selectivity in real-time.

  • Surface Preparation: Immobilize biotinylated KRAS(G12D) on Flow Cell 2 (FC2) and biotinylated HRAS(WT) on Flow Cell 1 (FC1) of a streptavidin-coated sensor chip (Series S Sensor Chip SA) to a density of ~2000 RU.

  • Equilibration: Flow running buffer (HBS-P+ supplemented with 2% DMSO to maintain analog solubility) at 30 µL/min until a stable baseline is achieved.

  • Analyte Injection: Inject serial dilutions (0.5 nM to 100 nM) of the active (hydrolyzed) phenethyl analogs.

  • Kinetics: Monitor the association phase for 120 seconds, followed by a 300-second dissociation phase using running buffer.

  • Data Processing: Subtract the FC1 (HRAS) signal from the FC2 (KRAS) signal. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Conclusion

The SAR data definitively positions 4-chloro-3,5-dimethylphenethyl acetate as the superior analog for KRAS-targeted drug development. While simpler analogs like 4-chlorophenethyl acetate offer baseline lipophilicity, they lack the critical 3,5-dimethyl steric bulk required to lock the molecule into the His95-groove of KRAS, resulting in poor isoform selectivity. Furthermore, the strategic steric shielding provided by this specific substitution pattern optimizes the plasma half-life of the acetate moiety, ensuring robust pharmacokinetic performance.

References

  • Cyclic compound having selective inhibitory action on kras over hras and nras.Google Patents (US20240158446A1).
  • KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers. Cancer Discovery (via NCBI). Available at:[Link]

  • Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal and Safety Protocols: 4-Chloro-3,5-dimethylphenethyl acetate

Here is the comprehensive laboratory safety and disposal guide for 4-Chloro-3,5-dimethylphenethyl acetate, designed for research and drug development professionals. As a specialized organic building block utilized in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety and disposal guide for 4-Chloro-3,5-dimethylphenethyl acetate, designed for research and drug development professionals.

As a specialized organic building block utilized in drug discovery and synthetic research, 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6)[1] requires strict adherence to institutional safety and environmental protocols. Because it is a halogenated organic ester, its disposal logistics differ significantly from standard non-halogenated solvents.

This guide provides the foundational causality behind these safety protocols, ensuring that laboratory personnel not only follow the steps but understand the chemical principles that mandate them.

Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first establish the chemical's hazard profile. Extrapolating from the structural base of phenethyl acetate and the addition of a chlorine atom, this compound presents specific handling requirements[2][3].

Quantitative & Qualitative Safety Data
ParameterSpecification / ClassificationOperational Implication
Chemical Identity 4-Chloro-3,5-dimethylphenethyl acetateHalogenated ester; requires specific waste segregation.
CAS Number 1443307-37-6[1]Use for manifest tracking and inventory logging.
Waste Classification Halogenated Organic WasteDo not mix with non-halogenated solvent waste.
Primary Hazards Eye Damage (H318), Acute Tox. Oral[2]Mandates strict use of splash goggles and face shields during transfer.
Incompatibilities Strong oxidizing agents, strong bases[4][5]Risk of exothermic hydrolysis or oxidation; store away from these classes.
Environmental Potential aquatic toxicityAbsolute prohibition of drain disposal[2][4].

Waste Routing & Logistical Workflow

The fundamental principle of halogenated waste management is preventing environmental contamination and ensuring safe thermal destruction. Halogenated compounds cannot be processed in standard municipal incinerators because their combustion generates hydrogen chloride (HCl) gas, which requires specialized alkaline scrubbers to neutralize.

WasteFlow Lab Laboratory Generation (4-Chloro-3,5-dimethylphenethyl acetate) Segregation Waste Segregation (Halogenated Organics) Lab->Segregation Collection Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Labeling & Storage Contractor Licensed Waste Contractor (Transport & Manifest) Storage->Contractor Manifest & Pickup Incineration High-Temp Incineration (with Acid Gas Scrubbers) Contractor->Incineration Final Destruction

Workflow for segregation, accumulation, and destruction of halogenated organic waste.

Standard Operating Procedures (SOPs)

SOP 1: Routine Waste Segregation and Collection

Expertise & Causality: Mixing halogenated waste (like 4-Chloro-3,5-dimethylphenethyl acetate) with non-halogenated waste is a critical operational failure. If halogenated waste is inadvertently sent to a standard incinerator, the lower combustion temperatures can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass waste carboy.

    • Validation: Verify the container is compatible with esters and trace halogens to prevent structural degradation of the vessel.

  • Segregation: Pour the waste strictly into the container designated for "Halogenated Organic Waste" .

  • Volume Management: Never fill the waste container beyond 80% capacity.

    • Validation: This leaves adequate headspace for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced ruptures.

  • Labeling: Immediately update the hazardous waste tag. List "4-Chloro-3,5-dimethylphenethyl acetate" and its approximate concentration.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray) to capture any potential leaks.

SOP 2: Spill Response and Decontamination

Expertise & Causality: In the event of a spill, the primary goal is containment without introducing reactive agents. Esters can be hydrolyzed by strong bases, so neutral, inert absorbents are mandatory[2][4].

  • Immediate Isolation: Evacuate non-essential personnel from the immediate spill area. Ensure local exhaust ventilation (fume hoods) are running at maximum capacity.

  • PPE Verification: Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat[3][5].

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary universal spill pads)[2].

    • Validation: Do not use combustible materials like sawdust, as the organic nature of the chemical combined with potential trace oxidizers could present a fire risk.

  • Absorption and Collection: Work the absorbent from the outside of the spill toward the center. Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent[3].

  • Disposal of Spill Debris: Place the collected material into a heavy-duty, sealable plastic bag or a dedicated solid waste bucket. Label this explicitly as "Solid Halogenated Organic Waste - Spill Debris" and transfer to the SAA for contractor pickup.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution to remove residual ester, collecting the wash water as hazardous waste if heavily contaminated.

Institutional Disposal Logistics

Laboratory personnel must never attempt to treat, neutralize, or dispose of this chemical independently.

  • Licensed Processing: All accumulated 4-Chloro-3,5-dimethylphenethyl acetate waste must be handed over to an EPA-licensed (or local equivalent) hazardous waste management facility.

  • Final Destruction: The approved method of destruction is high-temperature liquid injection incineration . The facility must be equipped with post-combustion alkaline scrubbers (often utilizing calcium hydroxide or sodium hydroxide) to capture and neutralize the HCl gas generated during the thermal breakdown of the carbon-chlorine bonds.

Sources

Handling

Personal protective equipment for handling 4-Chloro-3,5-dimethylphenethyl acetate

As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic esters like 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) requires more than a generic safety overview. To ensure...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic esters like 4-Chloro-3,5-dimethylphenethyl acetate (CAS: 1443307-37-6) requires more than a generic safety overview. To ensure the integrity of your research and the safety of your laboratory personnel, it is critical to understand the physicochemical properties that dictate our safety protocols.

This guide provides a self-validating, step-by-step operational framework for handling this compound, grounded in its specific mechanistic risks.

Mechanistic Risk Assessment: The "Why" Behind the PPE

When designing a safety protocol, we must look at the molecular structure. 4-Chloro-3,5-dimethylphenethyl acetate presents three distinct hazard profiles:

  • High Lipophilicity & Skin Penetration: The presence of the aromatic ring, combined with the chloro- and dimethyl- substituents, renders this compound highly lipophilic. Halogenated aromatic hydrocarbons are notorious for their ability to bypass the stratum corneum (the skin's outer barrier) and facilitate rapid percutaneous absorption, leading to both local contact dermatitis and potential systemic toxicity[1].

  • Ester Hydrolysis & Irritation: As an acetate ester, this compound can undergo hydrolysis upon contact with moisture in mucous membranes (eyes, respiratory tract), releasing localized irritants.

  • Volatility & Respiratory Hazards: While not as volatile as low-molecular-weight solvents, halogenated aromatic vapors can accumulate in poorly ventilated spaces, causing acute irritation of the respiratory tract and central nervous system depression[2].

Because of these factors, standard latex gloves and basic safety glasses are insufficient. A robust, multi-layered Personal Protective Equipment (PPE) strategy is mandatory[3].

Core PPE Matrix

All quantitative data for PPE selection is summarized below to ensure compliance with OSHA and ACS chemical handling guidelines.

PPE CategoryRecommended Material / SpecificationQuantitative Metric / StandardRationale
Hand Protection Nitrile or Neoprene glovesThickness: 0.4 mm Breakthrough time: > 240 minsHalogenated esters rapidly degrade latex. Nitrile offers superior chemical resistance against lipophilic aromatics.
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 compliantProtects against micro-splashes that standard safety glasses (which lack a facial seal) cannot prevent.
Body Protection Flame-resistant (FR) Lab Coat100% Cotton or NomexPrevents skin exposure; synthetic blends (like polyester) can degrade or melt upon chemical contact.
Respiratory NIOSH-approved half-maskOrganic Vapor (OV) cartridgeRequired only if handling outside a certified chemical fume hood or during a spill cleanup.

Operational Workflow: Step-by-Step Handling Protocol

To build a self-validating system, every step of the handling process must be verifiable. Do not proceed to the next step unless the previous one is confirmed.

Phase 1: Preparation & Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle 4-Chloro-3,5-dimethylphenethyl acetate on an open bench.

  • Don PPE in Sequence:

    • Put on the FR lab coat and fully button it.

    • Don chemical splash goggles.

    • Put on Nitrile/Neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

  • Prepare the Workspace: Line the fume hood working surface with a chemical-absorbent mat (polypropylene backing) to contain accidental micro-spills.

Phase 2: Handling & Transfer
  • Container Opening: Open the reagent bottle only within the fume hood.

  • Transfer Technique: Use glass or PTFE (Teflon) pipettes/syringes. Avoid standard polystyrene or polypropylene plastics if prolonged contact is expected, as halogenated aromatics can leach plasticizers.

  • Seal Immediately: Cap the source bottle immediately after the required volume/mass is transferred to prevent vapor accumulation.

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the exterior of the reagent bottle and the transfer tools with a compatible solvent (e.g., ethanol or isopropanol) before removing them from the hood.

  • Doffing Sequence:

    • Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior.

    • Wash hands immediately with soap and water.

    • Remove goggles and lab coat.

Phase 4: Disposal Plan

Halogenated organic compounds are environmentally persistent and require specific high-temperature incineration[4].

  • Segregation: Collect all liquid waste, contaminated wash solvents, and used pipette tips in a clearly labeled "Halogenated Organic Waste" container.

  • Prohibition: Never mix halogenated waste with non-halogenated solvent waste, as this drastically increases disposal costs and environmental hazards.

  • Solid Waste: Dispose of contaminated gloves and absorbent mats in a designated hazardous solid waste bin.

Emergency Response & Spill Management

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this can increase the absorption rate of the halogenated compound[1].

  • Eye Contact: Utilize the nearest emergency eyewash station, holding eyelids open, for a minimum of 15 minutes. Seek immediate medical evaluation.

  • Small Spills (< 100 mL): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up using non-sparking tools and place in the halogenated waste container.

Hazard Mitigation & Workflow Diagram

The following diagram illustrates the logical relationship between hazard assessment, engineering controls, and PPE selection for this specific compound.

PPE_Workflow Start Hazard Assessment: 4-Chloro-3,5-dimethylphenethyl acetate Hood Engineering Control: Chemical Fume Hood Start->Hood Primary Control PPE PPE Selection Matrix Start->PPE Secondary Control Gloves Hand Protection: Nitrile/Neoprene (>0.4mm) PPE->Gloves Resp Respiratory: NIOSH Respirator (if outside hood) PPE->Resp Body Body/Eye: Lab Coat & Splash Goggles PPE->Body Waste Disposal: Halogenated Organic Waste Gloves->Waste Post-Task Body->Waste If Contaminated

Caption: Operational workflow and PPE decision matrix for handling 4-Chloro-3,5-dimethylphenethyl acetate.

References

  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available at:[Link]

  • Dermal exposure to dangerous substances - OSHwiki | European Agency for Safety and Health at Work. Available at:[Link]

  • Personal Protective Equipment - Overview - Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Preparation of halogen-based flame-retardant (WO2019076735A1) - Google Patents.

Sources

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